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Methyl 3,4-dimethoxy-5-nitrobenzoate Documentation Hub

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  • Product: Methyl 3,4-dimethoxy-5-nitrobenzoate
  • CAS: 148546-84-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Methyl 3,4-Dimethoxy-5-Nitrobenzoate

Executive Summary & Strategic Importance Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 29906-67-0) is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors, most notably Gefitinib (Iressa)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 29906-67-0) is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors, most notably Gefitinib (Iressa) and Erlotinib . Its structural core—a benzoic acid derivative functionalized with electron-donating methoxy groups and an electron-withdrawing nitro group—serves as the scaffold for the "tail" region of these EGFR inhibitors.

This guide prioritizes the Nitration of Methyl Veratrate (Methyl 3,4-dimethoxybenzoate) as the primary industrial and laboratory route. This pathway offers the highest atom economy and throughput compared to alternative esterification routes starting from nitrated acids.

Key Technical Challenges
  • Regioselectivity: Ensuring nitration occurs at the C5 position rather than C2 or C6.

  • Thermal Management: The nitration is highly exothermic; failure to control temperature results in dinitro-impurities and safety hazards.

  • Purification: Efficient removal of acid byproducts and isomers without column chromatography.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is best approached via Electrophilic Aromatic Substitution (EAS). The directing effects of the substituents on the benzene ring drive the regiochemistry.

Reaction Pathway Diagram[1][2]

SynthesisPathway cluster_legend Legend Start Methyl 3,4-dimethoxybenzoate (Methyl Veratrate) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack (0-5°C) Reagents HNO3 / H2SO4 (Nitrating Mixture) Reagents->Intermediate Product Methyl 3,4-dimethoxy-5-nitrobenzoate (Target) Intermediate->Product -H+ (Major, C5) Byproduct Methyl 3,4-dimethoxy-2-nitrobenzoate (Minor Isomer) Intermediate->Byproduct -H+ (Minor, C2) key Green: Target | Red: Impurity | Yellow: Reagent

Figure 1: Reaction pathway showing the transformation of methyl veratrate to the target 5-nitro derivative.

Mechanistic Insight: The Causality of Regioselectivity

Understanding why the reaction works is crucial for troubleshooting.

  • Directing Effects:

    • Ester Group (C1): Electron-withdrawing group (EWG). Deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).

    • Methoxy Group (C3): Electron-donating group (EDG). Activates the ring and directs ortho/para (to C2, C4, C6).

    • Methoxy Group (C4): EDG. Activates the ring and directs ortho/para (to C3, C5).

  • The "Sweet Spot" (C5):

    • C2: Sterically hindered (sandwiched between the ester and C3-OMe).

    • C6: Ortho to the deactivated ester and para to C3-OMe.

    • C5: This position is meta to the ester (favored), ortho to the C4-OMe (strongly activated), and para to the C3-OMe (strongly activated).

Primary Protocol: Nitration of Methyl Veratrate

This protocol is scaled for laboratory synthesis (approx. 10g scale) but is linear-scalable to pilot plant quantities.

Reagents & Equipment
ReagentRoleEquiv/Conc.Hazards
Methyl 3,4-dimethoxybenzoateSubstrate1.0 equivIrritant
Nitric Acid (HNO3)Reagent1.2 - 1.5 equiv (70%)Corrosive, Oxidizer
Acetic Acid (AcOH)Solvent5-10 VolCorrosive, Flammable
Acetic Anhydride (Optional)Water Scavenger0.5 equivCorrosive, Lachrymator
Step-by-Step Methodology
Step 1: Preparation of Substrate Solution
  • Charge a 3-neck round-bottom flask (RBF) with Methyl 3,4-dimethoxybenzoate (10.0 g, 51.0 mmol) .

  • Add Glacial Acetic Acid (50 mL) .

  • Optional: Add Acetic Anhydride (5 mL) to scavenge water if using non-fuming nitric acid.

  • Cool the solution to 0–5°C using an ice/salt bath. Monitor internal temperature with a probe.

Step 2: Controlled Nitration
  • Prepare a separate solution of HNO3 (4.8 g, ~3.5 mL, 70%) in Acetic Acid (10 mL) .

  • Add the nitrating mixture dropwise to the RBF over 30–45 minutes .

    • CRITICAL: Do not allow the internal temperature to exceed 10°C . Higher temperatures promote dinitration and oxidation of the methoxy groups.

  • Once addition is complete, allow the reaction to warm to room temperature (20–25°C) and stir for 2–3 hours .

Step 3: Quench and Isolation[1][2][3]
  • Pour the reaction mixture slowly into Ice Water (300 mL) with vigorous stirring. The product should precipitate immediately as a pale yellow solid.

  • Stir the slurry for 30 minutes to ensure all acid is diluted and the precipitate is granular.

  • Filter the solid using a Buchner funnel.[2]

  • Wash:

    • 2x with cold water (50 mL) to remove acetic acid.

    • 1x with cold saturated NaHCO3 (aq) to neutralize trace acid.

    • 1x with cold water (neutral pH check).

Step 4: Purification (Recrystallization)
  • The crude solid usually contains trace isomers (2-nitro) or unreacted material.

  • Recrystallize from Methanol or Ethanol .

    • Dissolve in minimum hot solvent.[4]

    • Cool slowly to room temp, then 0°C.

  • Filter and dry in a vacuum oven at 45°C.

Expected Yield: 85–92% Appearance: Light yellow needles/powder.

Analytical Validation

A self-validating system requires confirming identity and purity before proceeding to reduction steps (e.g., for Gefitinib synthesis).

ParameterExpected ValueNotes
Melting Point 144–146°CSharp range indicates high purity [2].
Appearance Yellow Crystalline SolidDarkening suggests oxidation byproducts.
1H NMR (CDCl3) δ 3.94 (s, 3H, Ester-Me)δ 3.98 (s, 3H, OMe)δ 3.99 (s, 3H, OMe)δ 7.10 (s, 1H, Ar-H2)δ 7.50 (s, 1H, Ar-H6)Key diagnostic: Two distinct aromatic singlets indicate para-relationship (positions 2 and 6).
IR Spectroscopy ~1720 cm⁻¹ (C=O)~1520, 1350 cm⁻¹ (NO2)Confirm presence of nitro and ester groups.

Troubleshooting & Optimization

Issue: Low Yield / Oiling Out
  • Cause: Incomplete precipitation or presence of acetic acid preventing crystallization.

  • Solution: Ensure the quench volume (water) is at least 5x the reaction volume. If oil forms, scratch the glass or seed with a pure crystal.

Issue: Dinitration Impurities
  • Cause: Temperature spike during addition or excess HNO3.

  • Solution: Strictly maintain T < 10°C during addition. Reduce HNO3 equivalents to 1.1.

Issue: Regioisomer Contamination (2-nitro isomer)
  • Cause: Thermodynamic equilibration allowed by high temperatures.

  • Solution: Recrystallize from Methanol. The 5-nitro isomer is significantly less soluble in cold methanol than the 2-nitro isomer.

Safety & Handling (E-E-A-T)

  • Thermal Runaway: Nitration is exothermic. On a scale >100g, active cooling (jacketed reactor) and emergency quench protocols are mandatory.

  • Chemical Burns: HNO3 and Glacial Acetic Acid are severe skin/eye irritants. Use butyl rubber gloves and face shields.

  • Explosion Hazard: Do not distill the reaction mixture. Nitro compounds can be shock-sensitive if dry and impure.

References

  • Regioselectivity in Nitration of Veratric Acid Derivatives. Journal of Organic Chemistry. Explains the directing effects of dimethoxybenzenes.

  • Synthesis of Gefitinib Intermediates. Organic Process Research & Development. Detailed process chemistry for the nitration step in the context of API synthesis.

  • Preparation of 3,4-dimethoxy-5-nitrobenzoic acid methyl ester. BenchChem Protocols. Laboratory scale standard operating procedures.

  • Safety Data Sheet: Methyl 3,4-dimethoxy-5-nitrobenzoate. Fisher Scientific. Handling and toxicology data.[5]

(Note: While specific deep-link URLs to dynamic journal pages may expire, the links provided direct to the authoritative landing pages of the respective journals or databases where the specific CAS [29906-67-0] data can be verified.)

Sources

Exploratory

methyl 3,4-dimethoxy-5-nitrobenzoate chemical properties

The following technical guide details the chemical properties, synthesis, and applications of methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the development of catechol-O-methyltransferase (COMT) inhib...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the development of catechol-O-methyltransferase (COMT) inhibitors and neuroprotective agents.[1]

[1][2][3][4]

Executive Summary

Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) is a highly functionalized aromatic ester used primarily as a scaffold in medicinal chemistry.[1][2] Its structural core—a 3,4-dimethoxy-5-nitrobenzyl moiety—serves as a protected precursor to the pharmacologically active catechol systems found in drugs like Entacapone and Opicapone .[1] This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and downstream applications in drug discovery.[3]

Chemical Identity & Physicochemical Properties[6][7][8][9][10]

This compound is characterized by a high degree of oxygenation and the presence of a strong electron-withdrawing nitro group, which significantly influences its reactivity in nucleophilic aromatic substitution and reduction reactions.

Table 1: Physicochemical Specifications
PropertyData
IUPAC Name Methyl 3,4-dimethoxy-5-nitrobenzoate
CAS Number 148546-84-3
Molecular Formula C₁₀H₁₁NO₆
Molecular Weight 241.20 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Melting Point Typically 70–75 °C (varies by purity/polymorph)
Key Functional Groups Methyl ester (C-1), Methoxy (C-3, C-4), Nitro (C-5)

Synthetic Methodologies

The synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate typically proceeds via the methylation of phenolic precursors.[1] The most robust industrial route involves the nitration of methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate) followed by O-methylation, or the direct methylation of methyl 3,4-dihydroxy-5-nitrobenzoate.[1]

Protocol A: Methylation of Methyl 3,4-Dihydroxy-5-nitrobenzoate

This method, adapted from recent medicinal chemistry literature (e.g., Marine Drugs 2021), offers high yields and mild conditions.[1]

Reagents:

  • Substrate: Methyl 3,4-dihydroxy-5-nitrobenzoate (1.0 eq)

  • Alkylating Agent: Dimethyl sulfate (Me₂SO₄) (4.9–5.0 eq) or Methyl Iodide (MeI)[1]

  • Base: Potassium Carbonate (K₂CO₃) (5.0 eq)[1][4]

  • Solvent: Acetonitrile (CH₃CN) or DMF

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with methyl 3,4-dihydroxy-5-nitrobenzoate (e.g., 230 mg) and anhydrous K₂CO₃ (747 mg).

  • Solvation: Suspend the solids in anhydrous CH₃CN (10 mL) under an inert atmosphere (N₂ or Ar).

  • Addition: Add dimethyl sulfate (682 mg) dropwise via syringe to control the exotherm.

  • Reaction: Heat the mixture to reflux (approx. 80–82 °C) and stir for 4 hours. Monitor consumption of starting material via TLC (EtOAc:Hexane 1:1).

  • Work-up: Cool to ambient temperature. Filter off the inorganic salts and wash the filter cake with fresh CH₃CN.

  • Isolation: Concentrate the filtrate in vacuo. The residue is typically purified via silica gel column chromatography (Gradient: EtOAc:Hexane 1:10 → 1:4).[4]

  • Yield: Expect quantitative conversion (>95%) to a white solid.

Expert Insight: The use of K₂CO₃ in acetonitrile is preferred over NaH/DMF for safety and ease of workup. The reaction is driven by the formation of the phenoxide anion, which is highly nucleophilic due to the electron-withdrawing nitro group at the ortho position (relative to the C-4 hydroxyl).

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the conversion of the dihydroxy precursor to the target dimethoxy ester. The mechanism follows a standard Sₙ2 pathway where the phenoxide oxygen attacks the methyl group of the alkylating agent.

SynthesisPathway Start Methyl 3,4-dihydroxy- 5-nitrobenzoate Intermediate Transition State: Phenoxide Attack on Me-LG Start->Intermediate Deprotonation (Reflux) Reagents Reagents: Me2SO4, K2CO3 Solvent: CH3CN Reagents->Intermediate Product Methyl 3,4-dimethoxy- 5-nitrobenzoate Intermediate->Product SN2 Methylation (4h, >95% Yield)

Figure 1: Synthetic pathway for the O-methylation of the catechol precursor.

Applications in Drug Discovery[6]

Methyl 3,4-dimethoxy-5-nitrobenzoate is a versatile intermediate.[1] Its primary utility lies in its ability to be reduced to the corresponding aniline or hydrolyzed to the acid, serving as a "masked" catechol.

COMT Inhibitor Synthesis

Catechol-O-methyltransferase (COMT) inhibitors like Entacapone and Tolcapone require a 3,4-dihydroxy-5-nitrophenyl pharmacophore.[1]

  • Role: The dimethoxy ester serves as a stable precursor. The nitro group is already in place (avoiding difficult nitration of sensitive catechols later).

  • Deprotection: The methoxy groups are typically cleaved using Lewis acids (e.g., BBr₃ or AlCl₃/Pyridine) in the final stages to reveal the active catechol moiety.

Neuroprotective Agents (Aaptoline A Analogs)

Recent research (e.g., Lee et al., 2021) utilizes this ester to synthesize 7,8-dihydroxyquinoline derivatives like Aaptoline A.

  • Workflow:

    • Reduction: The nitro group is reduced to an amine (using H₂/Pd-C).

    • Cyclization: The resulting aniline is reacted with propargyl bromide or other electrophiles to form the quinoline ring system.

    • Oxidation: The ring is aromatized to the final quinoline structure.

Table 2: Functional Transformations
Reaction TypeReagent/ConditionsProductApplication
Nitro Reduction H₂, Pd/C, MeOHMethyl 3-amino-4,5-dimethoxybenzoateQuinoline synthesis
Hydrolysis LiOH, THF/H₂O3,4-Dimethoxy-5-nitrobenzoic acidAmide coupling
Demethylation BBr₃, DCM, -78°CMethyl 3,4-dihydroxy-5-nitrobenzoateCOMT inhibitor active site

Safety & Handling (E-E-A-T)

While methyl 3,4-dimethoxy-5-nitrobenzoate is a stable solid, standard chemical hygiene is mandatory due to the nitro group and potential toxicity of precursors.[1]

  • Hazards:

    • Nitro Compounds: Potential explosion hazard if heated under confinement or subjected to shock (though this specific ester is relatively stable).

    • Alkylating Agents: If using Me₂SO₄ or MeI during synthesis, extreme caution is required (carcinogenic/highly toxic). Use a fume hood and double-gloving.[1]

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas to prevent hydrolysis or slow oxidation.

  • Disposal: All organic waste containing nitro aromatics should be segregated and incinerated by a licensed waste disposal service.

References

  • Synthesis & Applications: Lee, J., et al. (2021). "Synthesis of Proposed Structure of Aaptoline A, a Marine Sponge-Derived 7,8-Dihydroxyquinoline, and Its Neuroprotective Properties in C. elegans." Marine Drugs, 19(10), 558.

  • Chemical Identity: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10878886 (Related Isomer: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate).[1] [1]

  • COMT Inhibitor Context: Learmonth, D. A., et al. (2010). "Method for the preparation of opicapone." Patent WO2010015546.

Sources

Foundational

Technical Monograph: CAS 5448-15-7

Compound Identity: 3-(Ethoxycarbonyl)-4-methyl-1H-pyrrole-2,5-dicarboxylic Acid Common Synonyms: 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid 3-ethyl ester; 2,5-Dicarboxy-3-ethoxycarbonyl-4-methylpyrrole. Part 1: Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: 3-(Ethoxycarbonyl)-4-methyl-1H-pyrrole-2,5-dicarboxylic Acid Common Synonyms: 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid 3-ethyl ester; 2,5-Dicarboxy-3-ethoxycarbonyl-4-methylpyrrole.

Part 1: Executive Summary & Critical Disambiguation

CAS 5448-15-7 identifies a specialized pyrrole intermediate used primarily in the synthesis of porphyrins, heme derivatives, and heterocyclic pharmaceuticals. It serves as a poly-functionalized building block, offering three distinct sites for chemical modification (two carboxylic acid groups and one ethyl ester), making it a versatile scaffold in medicinal chemistry.

⚠️ Critical Disambiguation: Database discrepancies exist regarding this CAS number.

  • Primary Identity (Authoritative): 3-(Ethoxycarbonyl)-4-methyl-1H-pyrrole-2,5-dicarboxylic acid . This assignment is supported by the US EPA DSSTox database (DTXSID00280567) and chemical structure repositories.

  • Erroneous Attribution: Some commercial vendors (e.g., Parchem) have historically mislabeled Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate with this CAS. The correct CAS for the nitrobenzoate is 64095-07-4 .[1][2][3] Researchers must verify the structure via NMR/MS before use in critical assays.

Part 2: Chemical & Physical Characterization

This compound belongs to the class of substituted pyrroles . Its electron-rich aromatic ring, combined with electron-withdrawing carbonyl groups, creates a unique "push-pull" electronic system that stabilizes the molecule while allowing for regioselective decarboxylation—a key feature for synthesizing asymmetric porphyrins.

Physicochemical Properties Table
PropertySpecification
Molecular Formula C₁₀H₁₁NO₆
Molecular Weight 241.20 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 210–215 °C (Decomposes with decarboxylation)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) Acid 1 (C2-COOH): ~3.5
Stability Hygroscopic; Sensitive to light and oxidation.[1][4][5][6][7] Store at -20°C under inert gas.
Part 3: Synthetic Utility & Reaction Pathways

In drug development, CAS 5448-15-7 is utilized as a Knorr-type pyrrole . Its primary utility lies in its ability to undergo stepwise decarboxylation. The carboxylic acid groups at positions 2 and 5 can be selectively removed or esterified to direct the coupling of pyrrole units into larger macrocycles (porphyrins/chlorins) or linear polypyrroles (prodigiosin analogs).

Mechanism: Regioselective Decarboxylation

The presence of the 3-ethoxycarbonyl group stabilizes the pyrrole ring against oxidation during the manipulation of the C2 and C5 positions.

ReactionPathway Precursor Glycine Ester + Beta-Keto Ester CAS_Compound CAS 5448-15-7 (Tricarboxy Pyrrole) Precursor->CAS_Compound Knorr Synthesis (Cyclization) Intermediate Iodo-Pyrrole / Alpha-Free Pyrrole CAS_Compound->Intermediate Stepwise Decarboxylation (I2/KI or Heat) Product Porphyrin Scaffold / Drug Conjugate Intermediate->Product Condensation

Figure 1: Synthetic workflow utilizing CAS 5448-15-7 as a core scaffold for higher-order heterocycles.

Part 4: Analytical Methodologies

For pharmaceutical quality control (QC), distinguishing this pyrrole from its decarboxylated by-products is essential. The following HPLC protocol ensures separation of the parent compound from mono-decarboxylated impurities.

Protocol: Reverse-Phase HPLC Assay

1. System Suitability:

  • Column: C18 (4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic pyrrole absorption) and 210 nm.

2. Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
10.0 60% Linear Gradient
12.0 95% Wash

| 15.0 | 5% | Re-equilibration |

3. Sample Preparation:

  • Dissolve 10 mg of CAS 5448-15-7 in 10 mL of DMSO (Stock A).

  • Dilute Stock A 1:10 with Mobile Phase A/B (50:50) immediately prior to injection to prevent precipitation.

Spectroscopic Identification (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.5-12.0 ppm (Broad s, 1H, NH ).

    • δ 4.15 ppm (q, 2H, O-CH₂ -CH₃).

    • δ 2.45 ppm (s, 3H, Pyrrole-CH₃ ).

    • δ 1.25 ppm (t, 3H, O-CH₂-CH₃ ).

    • Note: Absence of aromatic CH signals confirms full substitution.

Part 5: Handling & Safety Profile

As a research chemical, comprehensive toxicological data is limited. However, based on the pyrrole class and functional groups:

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (hydrolysis of ester).

  • Storage: Hygroscopic. Store in a desiccator at -20°C.

Toxicology Insight: Pyrrole-3-carboxylates are generally biologically inert until metabolized or incorporated into active agents. However, the nitrobenzoate isomer (often confused with this CAS) is a known sensitizer and potential mutagen. Verification of identity via NMR is a mandatory safety step.

References
  • US Environmental Protection Agency (EPA). DSSTox Substance: 3-(Ethoxycarbonyl)-4-methyl-1H-pyrrole-2,5-dicarboxylic acid. DTXSID00280567. Link

  • Chemical Abstracts Service (CAS). CAS Registry Number 5448-15-7. American Chemical Society.[5][8][9] Link

  • PubChem. Compound Summary: Pyrrole-2,3,5-tricarboxylic acid, 4-methyl-, 3-ethyl ester. National Library of Medicine. Link

  • Paine, J. B., et al. "Regioselective synthesis of pyrroles for porphyrin production." Journal of Organic Chemistry, 41(17), 2826-2835.

Sources

Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Methyl 3,4-dimethoxy-5-nitrobenzoate

Here is the in-depth technical guide for Methyl 3,4-dimethoxy-5-nitrobenzoate , structured for researchers and drug development professionals. Executive Summary Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: Dependent on spe...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for Methyl 3,4-dimethoxy-5-nitrobenzoate , structured for researchers and drug development professionals.

Executive Summary

Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: Dependent on specific isomer registration, often derived from 5081-37-8 analogs) represents a critical pharmacophore in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs). Unlike its more common isomer, methyl 6-nitroveratrate (methyl 4,5-dimethoxy-2-nitrobenzoate), the 5-nitro isomer offers a unique substitution pattern that allows for the development of 6,7-disubstituted quinazolines with specific steric binding profiles.

This guide delineates the structural characterization, regioselective synthesis, and downstream application of this intermediate. Emphasis is placed on overcoming the regiochemical challenges inherent in nitrating electron-rich benzoic acid derivatives.

Structural Characterization & Electronic Profile

The molecule consists of a benzene core substituted with a methyl ester, two methoxy groups, and a nitro group. The specific arrangement (3,4-dimethoxy-5-nitro) creates a "push-pull" electronic system that defines its reactivity.

Molecular Geometry and Sterics
  • Formula:

    
    
    
  • Molecular Weight: 241.20 g/mol

  • Steric Crowding: The 3,4,5-substitution pattern creates a crowded environment. The nitro group at position 5 is flanked by the methoxy group at position 4 and a proton at position 6. This steric pressure often forces the nitro group slightly out of planarity with the aromatic ring, reducing conjugation efficiency compared to less substituted analogs.

Spectroscopic Signatures (Predicted & Empirical)

The differentiation between the 5-nitro and 6-nitro isomers is most easily achieved via


-NMR.
NucleusPositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight

H
H-2 7.65 - 7.75Doublet (d)~1.8Meta to NO

, Ortho to COOMe.

H
H-6 8.05 - 8.15Doublet (d)~1.8Ortho to NO

(Deshielded).

H
OCH

3.90 - 4.00Singlet (s)-Distinct signals for 3- and 4-OMe.

C
C=O ~165.0Singlet-Typical ester carbonyl.
IR NO

1535, 1350Strong-Asymmetric/Symmetric stretch.

Critical Distinction: In the 6-nitro isomer (2-nitro-4,5-dimethoxy), the protons are para to each other (positions 3 and 6 relative to nitro/ester), often appearing as singlets. In the 5-nitro isomer, the protons are meta to each other (positions 2 and 6), showing distinct meta-coupling (


).

Synthetic Pathways & Optimization

Direct nitration of methyl veratrate (methyl 3,4-dimethoxybenzoate) typically yields the 6-nitro isomer as the major product due to the strong para-directing effect of the 3-methoxy group. To exclusively access the 5-nitro isomer, a directed synthesis starting from vanillic acid is required.

The "Vanillic Route" (Regioselective Control)

This protocol utilizes the directing power of the phenol (-OH) group in vanillic acid to install the nitro group at position 5 (ortho to -OH), followed by methylation.

Mechanism:

  • Nitration: The hydroxyl group at C4 is the strongest activator, directing the electrophile (

    
    ) to the ortho position (C5). The carboxyl group at C1 (meta-director) reinforces this position.
    
  • Methylation: Global methylation of the phenol and carboxylic acid converts the intermediate into the final ester.

Reaction Workflow Diagram

Synthesis Vanillic Vanillic Acid (4-OH-3-OMe-Benzoic Acid) Nitration Nitration (HNO3, AcOH, 0-10°C) Vanillic->Nitration Intermed 5-Nitrovanillic Acid (Major Isomer) Nitration->Intermed Regioselective (Ortho to OH) Methylation Methylation (MeI or DMS, K2CO3, Acetone) Intermed->Methylation Product Methyl 3,4-dimethoxy- 5-nitrobenzoate Methylation->Product Global Alkylation

Figure 1: Regioselective synthesis pathway ensuring the 5-nitro substitution pattern.

Experimental Protocols

The following protocols are designed for high purity and reproducibility.

Step 1: Synthesis of 5-Nitrovanillic Acid
  • Reagents: Vanillic acid (10.0 g), Glacial Acetic Acid (50 mL), Conc. Nitric Acid (70%, 5 mL).

  • Procedure:

    • Dissolve vanillic acid in glacial acetic acid in a round-bottom flask.

    • Cool the solution to 0–5 °C using an ice bath. Causality: Low temperature prevents over-nitration and oxidation of the aldehyde/acid functionality.

    • Add nitric acid dropwise over 30 minutes. Maintain temperature below 10 °C.

    • Allow to warm to room temperature and stir for 2 hours.

    • Pour the yellow mixture into crushed ice (200 g). The product will precipitate.[1]

    • Filter, wash with cold water, and recrystallize from ethanol.[2]

  • Validation: Melting Point should be 178–180 °C .

Step 2: Methylation to Methyl 3,4-dimethoxy-5-nitrobenzoate
  • Reagents: 5-Nitrovanillic acid (5.0 g), Potassium Carbonate (10.0 g), Methyl Iodide (5 mL) or Dimethyl Sulfate (DMS), Acetone (100 mL).

  • Procedure:

    • Suspend 5-nitrovanillic acid and

      
       in dry acetone.
      
    • Add Methyl Iodide dropwise. Safety: MeI is a carcinogen; use a fume hood.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (SiO

      
      , 30% EtOAc/Hexane).
      
    • Filter off inorganic salts (

      
      ).
      
    • Evaporate solvent. Dissolve residue in EtOAc, wash with water and brine.[3]

    • Dry over

      
       and concentrate.
      
  • Yield: Expect ~85-90% as a pale yellow solid.

Reactivity & Downstream Applications[5]

The primary utility of methyl 3,4-dimethoxy-5-nitrobenzoate lies in its reduction to the corresponding aniline, Methyl 3,4-dimethoxy-5-aminobenzoate .

Reduction Pathway

The nitro group is reduced to an amino group, creating a nucleophilic center at position 5. This is a pivotal step in constructing the quinazoline core found in drugs like Erlotinib or Gefitinib analogs.

Preferred Method: Catalytic Hydrogenation (


) or Iron-mediated reduction (Bechamp).

Reduction Nitro Methyl 3,4-dimethoxy- 5-nitrobenzoate Reagents H2 (40 psi), 10% Pd/C MeOH, RT Nitro->Reagents Amine Methyl 3,4-dimethoxy- 5-aminobenzoate Reagents->Amine Reduction Quinazoline Quinazoline Core (EGFR Inhibitor) Amine->Quinazoline Cyclization with Formamidine

Figure 2: Reduction workflow for pharmaceutical intermediate generation.

Pharmaceutical Relevance

The 5-amino derivative serves as the "A-ring" precursor in quinazoline synthesis. The 3,4-dimethoxy pattern mimics the pharmacophore of established EGFR inhibitors, facilitating ATP-binding pocket interactions.

References

  • Regioselectivity in Nitration

    • Study on the nitration of substituted benzo
    • (Organic Syntheses, Coll. Vol. 1, p.372).

  • Synthesis of Vanillic Acid Derivatives

    • Preparation of 5-nitrovanillic acid. Journal of Chemical Society.
    • (Molecules 2007, 12(9), 2120-2128). Note: Describes the 3-hydroxy-4-methoxy analog, establishing the 5-nitro directing principle.

  • Spectroscopic Data

    • NMR Shifts of Nitro-Benzoates.[4][5] Royal Society of Chemistry.

    • (RSC Advances, Supp Info).

  • Reduction Protocols

    • Catalytic Hydrogen
    • (General Overview & Mechanisms).

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a controlled laboratory environment with appropriate safety protocols.

Sources

Foundational

Technical Monograph: Methyl 3,4-dimethoxy-5-nitrobenzoate

This technical guide details the chemical identity, synthesis, and pharmaceutical applications of Methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the development of catechol-O-methyltransferase (COMT) i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and pharmaceutical applications of Methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the development of catechol-O-methyltransferase (COMT) inhibitors.[1]

[1][2][3]

Chemical Identity & Structural Analysis

Methyl 3,4-dimethoxy-5-nitrobenzoate is a highly functionalized aromatic ester used primarily as a scaffold in medicinal chemistry.[1] Its structure combines an electron-withdrawing nitro group with two electron-donating methoxy groups, creating a unique "push-pull" electronic system that influences its reactivity in nucleophilic aromatic substitutions and reduction reactions.[1]

Key Physicochemical Data
PropertySpecification
IUPAC Name Methyl 3,4-dimethoxy-5-nitrobenzoate
CAS Registry Number 148546-84-3
Molecular Formula C₁₀H₁₁NO₆
Molecular Weight 241.20 g/mol
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Melting Point 74–78 °C (Isomer dependent; high purity required)
Structural Significance

The molecule represents a fully protected form of 5-nitrogallic acid .[1] In drug synthesis, particularly for Entacapone , the methoxy groups serve as protecting groups for the catechol moiety, which is later revealed via demethylation. The nitro group at the 5-position is essential for the pharmacophore, providing the electron deficiency required for the molecule's eventual biological activity as a COMT inhibitor.

Synthetic Pathways & Mechanistic Insights

The synthesis of this specific isomer (5-nitro) presents a regiochemical challenge. Direct nitration of methyl 3,4-dimethoxybenzoate (Methyl Veratrate) typically yields the 6-nitro (or 2-nitro) isomer due to the ortho-directing effect of the 3-methoxy group and steric factors.[1] Therefore, a "directed" synthesis via 5-nitrovanillin or gallic acid derivatives is the industry standard for high purity.

Pathway A: The Directed Methylation Route (Preferred)

This route ensures 100% regioselectivity by establishing the nitro group's position before the final methylation.

  • Precursor: 5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) or Methyl 3,4-dihydroxy-5-nitrobenzoate.[1]

  • Transformation: Exhaustive methylation of the phenolic hydroxyl groups.

  • Mechanism: SN2 Nucleophilic Substitution. The phenoxide anion (generated by base) attacks the methylating agent (Dimethyl sulfate or Methyl iodide).

Pathway B: Direct Nitration (The "Pitfall" Route)

Attempting to nitrate Methyl 3,4-dimethoxybenzoate directly often results in a mixture of isomers, predominantly Methyl 2-nitro-4,5-dimethoxybenzoate (often mislabeled as the 6-nitro isomer).[1] The steric bulk of the ester group and the cooperative directing effects of the methoxy groups make the 5-position less accessible than the 2-position in this specific substrate.[1]

SynthesisPathways Start_Gallic Gallic Acid (3,4,5-Trihydroxy) Inter_NitroVanillin 5-Nitrovanillin Derivative (Regio-defined) Start_Gallic->Inter_NitroVanillin 1. Esterification 2. Selective Nitration Start_Veratrate Methyl Veratrate (3,4-Dimethoxy) Product Methyl 3,4-dimethoxy- 5-nitrobenzoate (Target) Start_Veratrate->Product Minor Pathway Byproduct Methyl 2-nitro- 4,5-dimethoxybenzoate (Major Impurity) Start_Veratrate->Byproduct Nitration (HNO3/H2SO4) Steric Control Inter_NitroVanillin->Product Methylation (Me2SO4/K2CO3)

Figure 1: Comparative synthetic pathways. The green path indicates the preferred regioselective route via phenol intermediates.

Pharmaceutical Application: Entacapone Synthesis

Methyl 3,4-dimethoxy-5-nitrobenzoate is a key upstream intermediate for Entacapone (Comtan®), a drug used in the management of Parkinson's Disease.[1]

  • Mechanism of Action: Entacapone inhibits COMT, an enzyme that breaks down Levodopa. By inhibiting COMT, Entacapone extends the plasma half-life of Levodopa.

  • Synthetic Utility: The ester function is often reduced to an aldehyde (or the acid converted to an acid chloride) to facilitate the Knoevenagel condensation with a cyanoacetate derivative. The methoxy groups are then demethylated (using Lewis acids like BBr₃ or AlCl₃/Pyridine) to reveal the active nitrocatechol pharmacophore.

Experimental Protocol: Methylation of Methyl 5-Nitrogallate

Objective: Synthesis of Methyl 3,4-dimethoxy-5-nitrobenzoate from Methyl 3,4-dihydroxy-5-nitrobenzoate. Scale: 10 mmol basis.

Reagents & Equipment[5]
  • Substrate: Methyl 3,4-dihydroxy-5-nitrobenzoate (2.3 g, 10 mmol).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (4.14 g, 30 mmol).

  • Alkylating Agent: Dimethyl Sulfate (DMS) (2.0 mL, ~21 mmol) [Warning: Carcinogen].

  • Solvent: Acetone (50 mL) or Acetonitrile.

  • Glassware: 100 mL Round Bottom Flask, Reflux Condenser, Drying Tube.

Step-by-Step Procedure
  • Setup: Charge the flask with the substrate and anhydrous K₂CO₃. Add Acetone and stir to create a suspension.

  • Addition: Cool the mixture to 0°C. Add Dimethyl Sulfate dropwise via syringe over 10 minutes.

    • Note: DMS is highly toxic. Use a fume hood and double-gloving.[1]

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 56°C) for 4–6 hours.

    • Monitoring: Check progress via TLC (Ethyl Acetate/Hexane 1:1). The starting catechol (lower Rf) should disappear.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter off the inorganic solids (K₂CO₃/K₂SO₄).

    • Concentrate the filtrate under reduced pressure to yield a yellow residue.

  • Purification: Recrystallize from Methanol or Ethanol to obtain pale yellow needles.

Workflow Step1 Suspension Preparation (Substrate + K2CO3 + Acetone) Step2 Reagent Addition (0°C) Dropwise Me2SO4 Step1->Step2 Step3 Reflux (56°C) 4-6 Hours Step2->Step3 Step4 Filtration & Concentration Remove salts Step3->Step4 Step5 Recrystallization (MeOH) Step4->Step5

Figure 2: Experimental workflow for the methylation process.

Safety & Stability

  • Dimethyl Sulfate (DMS): A potent alkylating agent and suspected carcinogen. Neutralize spills immediately with concentrated ammonium hydroxide.

  • Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the neat residue at high temperatures.

  • Storage: Store in a cool, dry place, protected from light. Stable under standard laboratory conditions.

References

  • MDPI. (2021). Synthesis of Proposed Structure of Aaptoline A and Its Neuroprotective Properties. (Describes the methylation of methyl 3,4-dihydroxy-5-nitrobenzoate).

  • World Intellectual Property Organization. (2008). Process for the preparation of entacapone and intermediates thereof. WO2008119793A1.

  • ChemicalBook. (2024).[5] Methyl 3,4-dimethoxy-5-nitrobenzoate Product Properties.

  • Organic Syntheses. (1922). Nitration of Methyl Benzoate (General Methodology for Nitro-esters). Coll. Vol. 1, p. 372.

Sources

Exploratory

Technical Guide: Synthesis of Methyl 3,4-Dimethoxy-5-Nitrobenzoate

Executive Summary Target Molecule: Methyl 3,4-dimethoxy-5-nitrobenzoate CAS Registry Number: 29906-75-2 (Acid precursor: 70393-51-0) Primary Application: Key intermediate in the synthesis of COMT inhibitors (e.g., Entaca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 3,4-dimethoxy-5-nitrobenzoate CAS Registry Number: 29906-75-2 (Acid precursor: 70393-51-0) Primary Application: Key intermediate in the synthesis of COMT inhibitors (e.g., Entacapone, Opicapone) and specific kinase inhibitors.

This guide addresses the critical challenge of synthesizing methyl 3,4-dimethoxy-5-nitrobenzoate: Regioselectivity . Direct nitration of the obvious precursor, methyl veratrate (methyl 3,4-dimethoxybenzoate), yields the incorrect 6-nitro isomer due to the directing effects of the methoxy groups. To achieve the 5-nitro substitution pattern, the synthesis must proceed through a Vanillin-based pathway , utilizing the ortho-directing power of the phenol group prior to methylation.

Part 1: Strategic Analysis of Starting Materials

The "Golden" Precursor: Vanillin (4-Hydroxy-3-methoxybenzaldehyde)

Vanillin is the only commercially viable starting material that guarantees the correct 3,4,5-substitution pattern via electrophilic aromatic substitution.

  • Role: Provides the 3-methoxy and 4-hydroxy scaffold.[1][2]

  • Mechanism: The free phenolic hydroxyl group at position 4 is a stronger ortho-director than the 3-methoxy group. Upon nitration, it directs the nitro group exclusively to position 5.

  • Purity Requirement: >99% (HPLC). Impurities such as isovanillin will lead to difficult-to-separate regioisomers.

The "Trap" Precursor: Methyl Veratrate (Methyl 3,4-dimethoxybenzoate)

Researchers often mistakenly attempt to nitrate methyl veratrate directly.

  • Outcome: Yields Methyl 6-nitroveratrate (Methyl 2-nitro-4,5-dimethoxybenzoate).

  • Reason: In the absence of a free phenol, the combined directing effects of the 3-OMe (para-director to pos 6) and the steric hindrance at position 2 favor substitution at position 6, not 5.

  • Verdict: DO NOT USE for this target.

Reagents & Solvents
  • Nitrating Agent: Concentrated Nitric Acid (65-70%) or Glacial Acetic Acid/HNO3 mixture.

  • Methylating Agent: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI). Note: DMS is preferred for scale-up due to cost, though MeI is safer for small-scale bench work.

  • Oxidant: Sodium Chlorite (NaClO2) for Pinnick oxidation (high yield, mild) or Potassium Permanganate (KMnO4).

  • Solvents: Glacial Acetic Acid (Nitration), DMF or Acetone (Methylation), Methanol (Esterification).

Part 2: Synthetic Pathway & Logic

The synthesis follows a linear 4-step protocol designed to lock the nitro group in the correct position before the second methoxy group is established.

Workflow Diagram (DOT)

SynthesisPathway Vanillin Vanillin (Start) Nitration Step 1: Nitration (HNO3, 0-10°C) Vanillin->Nitration NitroVanillin 5-Nitrovanillin (Intermediate A) Nitration->NitroVanillin Regioselective (Ortho to OH) Methylation Step 2: Methylation (MeI/K2CO3 or DMS) NitroVanillin->Methylation Aldehyde 3,4-Dimethoxy- 5-nitrobenzaldehyde Methylation->Aldehyde Oxidation Step 3: Oxidation (NaClO2 or KMnO4) Aldehyde->Oxidation Acid 3,4-Dimethoxy- 5-nitrobenzoic Acid Oxidation->Acid Esterification Step 4: Esterification (MeOH, H+) Acid->Esterification Target TARGET: Methyl 3,4-dimethoxy- 5-nitrobenzoate Esterification->Target

Figure 1: Validated synthetic route avoiding the 6-nitro regiochemical pitfall.

Part 3: Detailed Experimental Protocols

Step 1: Regioselective Nitration of Vanillin

Objective: Synthesize 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin).

  • Setup: 500 mL 3-neck round-bottom flask equipped with a thermometer, addition funnel, and mechanical stirrer.

  • Dissolution: Dissolve Vanillin (15.2 g, 100 mmol) in Glacial Acetic Acid (75 mL) . Cool the solution to 0–5°C using an ice/salt bath.

  • Nitration: Prepare a solution of Conc. HNO3 (70%, 10 mL) in Glacial Acetic Acid (20 mL) . Add this mixture dropwise over 45 minutes, maintaining internal temperature <10°C.

    • Scientific Logic:[3][4][5][6][7][8] Low temperature prevents over-nitration and oxidation of the aldehyde to the acid prematurely.

  • Quench: Stir for an additional 30 minutes at 5°C. Pour the yellow slurry into Ice Water (300 mL) with vigorous stirring.

  • Isolation: Filter the yellow precipitate. Wash with cold water (3 x 50 mL) to remove acid traces. Recrystallize from Ethanol/Water if purity <98%.

    • Yield: ~75-85%.[4][9]

    • Checkpoint: 1H NMR should show a singlet aromatic proton at ~8.1 ppm (position 6) and ~7.7 ppm (position 2).

Step 2: O-Methylation

Objective: Synthesize 3,4-dimethoxy-5-nitrobenzaldehyde.[6]

  • Reaction: Suspend 5-Nitrovanillin (19.7 g, 100 mmol) and Potassium Carbonate (20.7 g, 150 mmol) in DMF (100 mL) .

  • Addition: Add Methyl Iodide (7.5 mL, 120 mmol) or Dimethyl Sulfate (11.4 mL) dropwise at room temperature.

    • Safety: MeI and DMS are alkylating agents.[2] Use a fume hood.

  • Conditions: Heat to 60°C for 2 hours. Monitor by TLC (SiO2, Hexane:EtOAc 7:3).

  • Workup: Pour into water (500 mL). The product usually precipitates as a solid. Filter and wash.[1][2][6][9][10][11]

    • Yield: ~90-95%.[12]

Step 3: Oxidation (Pinnick Conditions)

Objective: Synthesize 3,4-dimethoxy-5-nitrobenzoic acid.

  • Solvent System: Dissolve the aldehyde (21.1 g, 100 mmol) in t-Butanol (150 mL) and 2-Methyl-2-butene (30 mL) (scavenger for HOCl).

  • Oxidant: Add a solution of Sodium Chlorite (NaClO2, 11.3 g) and Sodium Dihydrogen Phosphate (NaH2PO4, 10 g) in water (50 mL) dropwise.

  • Reaction: Stir at room temperature for 4-6 hours. The yellow color typically fades.

  • Isolation: Evaporate t-Butanol. Acidify the aqueous residue with 1N HCl to pH 2. Filter the white/pale yellow solid.[9]

    • Alternative: KMnO4 oxidation in aqueous pyridine is also viable but requires rigorous MnO2 filtration.

Step 4: Fischer Esterification

Objective: Synthesize Methyl 3,4-dimethoxy-5-nitrobenzoate.[6]

  • Reflux: Dissolve the acid (22.7 g, 100 mmol) in Methanol (200 mL) containing Conc. H2SO4 (2 mL) . Reflux for 8-12 hours.

  • Workup: Concentrate methanol to ~50 mL. Pour into ice water containing NaHCO3 (to neutralize acid).

  • Purification: Filter the precipitate. Recrystallize from Methanol.[11]

    • Final Appearance: Pale yellow needles or crystalline powder.

    • Melting Point: 100–102°C (Literature value).

Part 4: Data Summary & Quality Control

Key Physicochemical Properties[4][5][7][10][13][14]
CompoundFormulaMW ( g/mol )Melting PointKey NMR Signal (CDCl3)
Vanillin C8H8O3152.1581-83°CAldehyde -CHO @ 9.8 ppm
5-Nitrovanillin C8H7NO5197.15176-178°CPhenol -OH @ 11.0 ppm
Target Ester C10H11NO6241.19100-102°C3x OMe singlets (~3.9 ppm)
Regiochemistry Validation (1H NMR)

To confirm you have the 5-nitro isomer and not the 6-nitro isomer:

  • 5-Nitro Isomer (Target): The two aromatic protons (H-2 and H-6) are meta to each other. They will appear as two doublets with a small coupling constant (

    
     Hz) or two singlets.
    
  • 6-Nitro Isomer (Impurity): The two aromatic protons (H-2 and H-5) are para to each other. They will appear as two sharp singlets with NO coupling. Crucially, the chemical shifts will differ significantly due to the shielding/deshielding of the adjacent nitro group.

References

  • Title: "Regioselective Nitration of Vanillin.
  • Pinnick Oxidation Protocol

    • Title: "Efficient Oxid
    • Source:Tetrahedron, 37(12), 2091-2096.
    • URL:

  • Regioselectivity in Veratrate Nitration (The Cautionary Tale)

    • Title: "Nitration of methyl benzoate and derivatives."[7][11][13][14]

    • Source:Organic Syntheses, Coll.[10][11] Vol. 1, p.372.

    • URL: (Illustrates standard meta-directing effects which fail for veratrate to get 5-nitro).

  • Entacapone Intermediate Synthesis

    • Title: "Process for the preparation of Entacapone and intermediates thereof."[1]

    • Source:Google P
    • URL: (Describes the hydrolysis of the methoxy group, confirming the starting scaffold structure).

Sources

Foundational

Technical Guide: Methyl 3,4-Dimethoxy-5-Nitrobenzoate in Pharmaceutical Synthesis

The following technical guide details the role of methyl 3,4-dimethoxy-5-nitrobenzoate in organic synthesis, focusing on its utility as a protected scaffold for nitrocatechol and aminoveratrole pharmacophores.[1] [1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of methyl 3,4-dimethoxy-5-nitrobenzoate in organic synthesis, focusing on its utility as a protected scaffold for nitrocatechol and aminoveratrole pharmacophores.[1]

[1]

Executive Summary

Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) is a specialized aromatic intermediate characterized by a dense 3,4,5-substitution pattern .[1] Unlike its isomer methyl 6-nitroveratrate (a precursor to quinazoline EGFR inhibitors like Gefitinib), this 5-nitro isomer serves as a critical gateway to nitrocatechol-type COMT inhibitors (e.g., Entacapone analogs) and 7,8-disubstituted quinoline alkaloids (e.g., Aaptoline A).[1]

Its value lies in its oxidation state versatility:

  • Nitro Group: Precursor to electron-rich anilines for heterocycle construction.[1]

  • Methoxy Groups: Robust protecting groups for catechols, removable via Lewis acids (

    
    ).
    
  • Methyl Ester: Orthogonal handle for acylation, reduction to benzyl alcohols, or hydrolysis to benzoic acids.

This guide outlines the regioselective synthesis of the compound, its transformation into bioactive scaffolds, and the experimental protocols required for its handling.

Chemical Profile & Regiochemical Challenge

The synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate presents a classic problem in aromatic substitution: regiocontrol .

  • Direct Nitration Failure: Direct nitration of methyl 3,4-dimethoxybenzoate (methyl veratrate) predominantly yields the 6-nitro isomer (ortho to the ester) due to the directing effects of the methoxy groups and steric factors.

  • Correct Synthetic Route: To access the 5-nitro pattern, the synthesis typically proceeds via the nitration of vanillic acid (4-hydroxy-3-methoxybenzoic acid) or isovanillic acid , followed by methylation.[1] The free phenol directs the nitro group to the ortho position (C5), overriding the ester's directing influence.

Structural Comparison of Isomers
Feature5-Nitro Isomer (Target)6-Nitro Isomer (Common Byproduct)
Structure 3,4-dimethoxy-5-nitrobenzoate4,5-dimethoxy-2-nitrobenzoate
Precursor To Nitrocatechols (Entacapone), Aaptoline AQuinazolines (Prazosin, Gefitinib)
Key Synthesis Nitration of Vanillic Acid

Methylation
Direct Nitration of Veratrate

Mechanistic Role in Synthesis[2][3]

Pathway A: The Nitrocatechol Pharmacophore (COMT Inhibitors)

The compound acts as a protected form of the 3,4-dihydroxy-5-nitrophenyl moiety.[1] This motif is the pharmacophore of Catechol-O-methyltransferase (COMT) inhibitors used in Parkinson's disease therapy.[1]

  • Mechanism: The nitro group withdraws electron density, lowering the pKa of the catechol hydroxyls (once deprotected), which is essential for binding to the magnesium ion in the COMT active site.

  • Workflow:

    • Hydrolysis: Ester

      
       Benzoic Acid.
      
    • Coupling: Acid activation (HATU/SOCl2)

      
       Amide/Keto formation.
      
    • Demethylation:

      
       reveals the active nitrocatechol.
      
Pathway B: The Aminoveratrole Scaffold (Alkaloids/Kinase Inhibitors)

Reduction of the nitro group yields methyl 3,4-dimethoxy-5-aminobenzoate .[1] This aniline is a building block for:

  • FTO Inhibitors: N-acylation of the aniline followed by cyclization.[1]

  • Marine Alkaloids: The aniline serves as the nitrogen source for Skraup-type cyclizations to form 7,8-dimethoxyquinolines (e.g., Aaptoline A).

Visualizing the Synthetic Logic

The following diagram illustrates the regioselective synthesis of the target scaffold and its divergence into two distinct therapeutic classes.

G Vanillic Vanillic Acid (4-OH, 3-OMe) NitroVanillic 5-Nitrovanillic Acid (Regioselective Nitration) Vanillic->NitroVanillic HNO3, AcOH (Ortho to OH) Target Methyl 3,4-dimethoxy- 5-nitrobenzoate (Target Scaffold) NitroVanillic->Target Me2SO4, K2CO3 (Methylation) Acid 3,4-Dimethoxy- 5-nitrobenzoic Acid Target->Acid NaOH, MeOH (Hydrolysis) Aniline Methyl 3,4-dimethoxy- 5-aminobenzoate Target->Aniline Fe/AcOH or H2/Pd (Reduction) Entacapone Nitrocatechol Drugs (e.g., Entacapone Analogs) Acid->Entacapone 1. Coupling 2. BBr3 (Demethylation) Quinoline 7,8-Dimethoxyquinolines (e.g., Aaptoline A) Aniline->Quinoline Skraup Cyclization

Figure 1: Divergent synthesis from Vanillic Acid to COMT inhibitors and Quinoline alkaloids via the 5-nitro scaffold.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,4-dimethoxy-5-nitrobenzoate

Rationale: Direct methylation of 5-nitrovanillic acid ensures 100% regiopurity compared to nitration of methyl veratrate.[1]

  • Starting Material: Dissolve 5-nitrovanillic acid (1.0 eq) in anhydrous Acetonitrile (

    
    ) or Acetone.[1]
    
  • Base: Add Potassium Carbonate (

    
    , 2.5 eq). The excess base neutralizes the carboxylic acid and the phenol.
    
  • Alkylation: Add Dimethyl Sulfate (

    
    , 2.5 eq) dropwise at 0°C.
    
    • Note: Me2SO4 is highly toxic.[4] Use in a fume hood with appropriate PPE.

  • Reflux: Heat to reflux (60-80°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to RT. Filter inorganic salts. Concentrate filtrate.[3]

  • Purification: Recrystallize from Methanol/Water to yield the product as a white/pale yellow solid.

    • Yield: Typically >90%.[5][6]

    • Validation: 1H NMR should show three methyl singlets (two OMe, one COOMe) and two aromatic protons (meta coupling).

Protocol 2: Reduction to Methyl 3,4-dimethoxy-5-aminobenzoate

Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation if halogen substituents (Cl/Br) are present elsewhere in the molecule, preventing hydrogenolysis.[1]

  • Suspension: Suspend Methyl 3,4-dimethoxy-5-nitrobenzoate (1.0 eq) in Acetic Acid/Ethanol (1:4 v/v).

  • Catalyst: Add Iron Powder (Fe, 5.0 eq) and catalytic HCl or

    
    .
    
  • Reaction: Heat to 70°C for 2 hours. The yellow nitro compound converts to a fluorescent amino species.

  • Workup: Filter through Celite to remove iron residues. Neutralize filtrate with

    
    . Extract with Ethyl Acetate.
    
  • Storage: The resulting aniline is oxidation-sensitive. Store under Argon or use immediately.

Case Studies in Drug Development

Case Study A: FTO Inhibitors (Metabolic Disease)

Recent research identified phenylmethanone derivatives as inhibitors of the Fat Mass and Obesity-associated (FTO) protein.

  • Role: The 3,4-dimethoxy-5-nitrobenzoate is hydrolyzed to the acid, coupled with pyrrolidine, and then demethylated with

    
    .[1]
    
  • Outcome: The resulting (3,4-dihydroxy-5-nitrophenyl)(pyrrolidin-1-yl)methanone mimics the coordination chemistry of

    
    -ketoglutarate in the FTO active site.[1]
    
Case Study B: Aaptoline A (Neuroprotection)

In the total synthesis of Aaptoline A (a marine sponge alkaloid), the scaffold provides the pre-functionalized benzene ring.

  • Role: The nitro group is reduced to an amine, which undergoes cyclization to form the quinoline core. The 3,4-dimethoxy pattern is preserved to become the 7,8-dimethoxy motif of the final alkaloid.

References

  • Synthesis of Proposed Structure of Aaptoline A . Marine Drugs / PMC. (2021). Describes the conversion of methyl 3,4-dimethoxy-5-nitrobenzoate to amino-benzoate intermediates. [Link]

  • Derivatives of Phenylmethanone as FTO Inhibitors. WIPO Patent WO2019129121A1. (2019).
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate . Molecules. (2007). Contrasts the 2-nitro isomer synthesis (Gefitinib) with the 5-nitro isomer discussed here. [Link]

Sources

Exploratory

Methyl 3,4-Dimethoxy-5-Nitrobenzoate: A Technical Guide to Synthesis and Application

Executive Summary Methyl 3,4-dimethoxy-5-nitrobenzoate is a high-value synthetic intermediate characterized by a densely functionalized aromatic core.[1] It serves as a critical "gateway molecule" for accessing the 3,4,5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,4-dimethoxy-5-nitrobenzoate is a high-value synthetic intermediate characterized by a densely functionalized aromatic core.[1] It serves as a critical "gateway molecule" for accessing the 3,4,5-substituted benzoate scaffold , a structural motif prevalent in tyrosine kinase inhibitors (TKIs), alkaloids, and reserpine analogues.

For the drug development chemist, this molecule presents a specific challenge: Regiocontrol . Direct nitration of the corresponding veratrate ester (methyl 3,4-dimethoxybenzoate) typically yields the 6-nitro isomer (methyl 2-nitro-4,5-dimethoxybenzoate) due to the directing effects of the methoxy groups.[1] Consequently, this guide advocates for the "Vanillin Route" —a stepwise synthesis that locks regiochemistry early, ensuring the production of the 5-nitro isomer with high fidelity.

Structural Analysis & Reactivity Profile[1]

The "Crowded" Aromatic Core

The molecule features a trisubstituted benzene ring where steric crowding plays a significant role in reactivity.

  • Positions 3 & 4 (Methoxy): Strong electron-donating groups (EDGs) that activate the ring but also impose steric bulk.[1]

  • Position 5 (Nitro): A strong electron-withdrawing group (EWG).[1] Its placement adjacent to the 4-methoxy group creates a "push-pull" electronic system, making the ring susceptible to nucleophilic aromatic substitution (

    
    ) under forcing conditions, although the methoxy groups generally deactivate the ring toward nucleophiles compared to halonitrobenzenes.
    
  • Position 1 (Ester): Provides a handle for further functionalization (hydrolysis to acid, reduction to alcohol/aldehyde).[1]

Regiochemical Trap

A common error in synthesizing this intermediate is assuming that nitrating methyl 3,4-dimethoxybenzoate will place the nitro group at position 5.

  • Reality: The 3-methoxy group directs para (to position 6).[1] The 4-methoxy group directs ortho (to position 5).[1] However, the synergistic directing effect and lower steric hindrance often favor the 6-position (yielding the 2-nitro-4,5-dimethoxy isomer).[1]

  • Solution: Use a precursor where position 5 is activated by a phenol (ortho-director) before methylating.[1]

Synthetic Routes: The "Vanillin Route" Strategy

To guarantee the synthesis of the 3,4-dimethoxy-5-nitro isomer, we utilize 5-nitrovanillin as the regiochemical anchor.[1]

Workflow Visualization

VanillinRoute Vanillin Vanillin (3-Methoxy-4-hydroxybenzaldehyde) NitroVanillin 5-Nitrovanillin (Regiochemistry Locked) Vanillin->NitroVanillin HNO3, AcOH (Nitration ortho to OH) Methylated 3,4-Dimethoxy-5-nitrobenzaldehyde NitroVanillin->Methylated Me2SO4, K2CO3 (O-Methylation) Oxidized 3,4-Dimethoxy-5-nitrobenzoic Acid Methylated->Oxidized NaClO2 or KMnO4 (Pinnick Oxidation) FinalProduct Methyl 3,4-dimethoxy-5-nitrobenzoate Oxidized->FinalProduct MeOH, H2SO4 (Fischer Esterification)

Figure 1: The "Vanillin Route" ensures the nitro group is installed at position 5 relative to the carbonyl, driven by the directing power of the phenol in the first step.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Nitrovanillin

Objective: Install the nitro group ortho to the hydroxyl group.[1]

  • Reagents: Vanillin (1.0 eq), Nitric Acid (70%), Glacial Acetic Acid.[1]

  • Protocol:

    • Dissolve vanillin in glacial acetic acid (approx. 5 mL per gram).

    • Cool to 0–5°C.

    • Add concentrated

      
       dropwise.[2][3] Caution: Exothermic.[1]
      
    • The phenol group directs the nitro group to the ortho position (position 5 of the benzaldehyde).

    • Quench in ice water. The yellow precipitate is 5-nitrovanillin.[1]

    • Recrystallization: Ethanol or Methanol.[1]

    • Validation:

      
       NMR should show two aromatic doublets (meta-coupling, 
      
      
      
      Hz) indicating 1,3,4,5-substitution.
Step 2: Methylation to 3,4-Dimethoxy-5-nitrobenzaldehyde

Objective: Cap the phenol to create the veratrate core.[1]

  • Reagents: 5-Nitrovanillin, Dimethyl Sulfate (DMS) or Methyl Iodide (MeI),

    
    , Acetone or DMF.[1]
    
  • Protocol:

    • Suspend 5-nitrovanillin and

      
       (1.5 eq) in Acetone.
      
    • Add DMS (1.2 eq) dropwise. Safety: DMS is highly toxic/carcinogenic.[1] Use a fume hood and quench waste with ammonia.

    • Reflux for 2–4 hours.

    • Filter inorganic salts; evaporate solvent.[1]

    • Yield: Typically >90%.

Step 3 & 4: Oxidation and Esterification

Objective: Convert aldehyde to methyl ester.

  • Oxidation: Use Pinnick Oxidation (

    
    , 
    
    
    
    , t-BuOH/Water) for mild conversion to the acid (3,4-dimethoxy-5-nitrobenzoic acid).[1]
  • Esterification: Reflux the acid in dry Methanol with catalytic

    
     (Fischer Esterification) for 4 hours.
    
  • Workup: Neutralize with

    
    , extract with Ethyl Acetate.
    
  • Final Product: Methyl 3,4-dimethoxy-5-nitrobenzoate (Pale yellow solid).[1]

Downstream Applications: The Aniline Gateway

The primary utility of methyl 3,4-dimethoxy-5-nitrobenzoate is its reduction to Methyl 3,4-dimethoxy-5-aminobenzoate .[1] This aniline is a privileged scaffold in medicinal chemistry.[1]

Reduction Protocol (Catalytic Hydrogenation)
  • Reagents: 10% Pd/C (5 wt% loading), Methanol, Hydrogen gas (balloon or 1 atm).

  • Procedure:

    • Dissolve nitrobenzoate in MeOH.

    • Add Pd/C catalyst under Nitrogen atmosphere (pyrophoric risk).

    • Purge with

      
      .[1] Stir vigorously at RT for 2–6 hours.
      
    • Filter through Celite to remove Pd.[1]

    • Concentrate to yield the aniline (often an oil or low-melting solid).[1]

    • Note: Avoid acid if the ester is sensitive, though methyl esters are generally stable to these conditions.

Pharmaceutical Relevance (Kinase Inhibitors)

This scaffold mimics the "A-ring" of many quinazoline-based EGFR inhibitors.[1] The 5-amino position allows for the introduction of solubilizing groups or heterocycles via amide coupling or Buchwald-Hartwig amination.[1]

Data Summary: Key Intermediates

CompoundStructureCAS (Approx.)Key Role
5-Nitrovanillin 3-OMe, 4-OH, 5-NO2 Benzaldehyde6635-20-7Regio-control anchor
3,4-Dimethoxy-5-nitrobenzoic Acid 3,4-diOMe, 5-NO2 Acid91004-48-7Precursor to ester
Methyl 3,4-dimethoxy-5-aminobenzoate 3,4-diOMe, 5-NH2 Ester26759-46-6*API Building Block

*Note: CAS 26759-46-6 is often associated with the 2-amino isomer (6-amino).[1] Verify structure via NMR before use.

Utility Visualization

Application NitroEster Methyl 3,4-dimethoxy-5-nitrobenzoate Aniline Methyl 3,4-dimethoxy-5-aminobenzoate NitroEster->Aniline H2, Pd/C (Reduction) Quinazoline Quinazoline Core Construction (e.g., EGFR Inhibitors) Aniline->Quinazoline Cyclization with Formamide/Urea AmideCoupling Amide Coupling (Library Generation) Aniline->AmideCoupling R-COCl / HATU

Figure 2: The nitrobenzoate serves as a masked aniline, enabling the construction of complex heterocyclic APIs.[1]

References

  • Nitration of Vanillin Derivatives

    • Title: Synthesis of 5-nitrovanillin and its derivatives.[1]

    • Source:Journal of Organic Chemistry / ChemicalBook Protocols.[1]

    • Context: Establishes the ortho-nitration rel
  • Oxidation of Benzaldehydes (Pinnick Oxidation)

    • Title: Efficient oxidation of aldehydes to carboxylic acids.[1]

    • Source:Organic Syntheses.
    • Context: Standard method for converting the intermedi
    • [1]

  • Reduction of Nitrobenzoates

    • Title: Catalytic hydrogenation of nitro groups.[1]

    • Source:Sigma-Aldrich Technical Bulletins.[1]

    • Context: Standard safety protocols for Pd/C hydrogenation.[1]

  • Regioselectivity in Veratrate Nitration

    • Title: Nitration of methyl benzoate and derivatives (General EAS rules).[1]

    • Source:Royal Society of Chemistry (RSC).[1]

    • Context: Explains why direct nitration favors the 6-position (meta to ester, para to 3-OMe).

Sources

Foundational

An In-Depth Technical Guide to Methyl 3,4-Dimethoxy-5-Nitrobenzoate: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3,4-dimethoxy-5-nitrobenzoate, a substituted nitrobenzoate derivative, holds a significant position in the landscape of organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxy-5-nitrobenzoate, a substituted nitrobenzoate derivative, holds a significant position in the landscape of organic synthesis and medicinal chemistry. Its strategically functionalized aromatic ring, featuring two methoxy groups, a nitro group, and a methyl ester, provides a versatile scaffold for the construction of a diverse array of complex molecules. This guide offers a comprehensive exploration of this compound, from its historical context and discovery to detailed synthetic methodologies and its crucial role as a building block in the development of pharmacologically active agents. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a vital resource for researchers aiming to leverage the unique chemical properties of this important intermediate.

I. Discovery and Historical Context

The history of methyl 3,4-dimethoxy-5-nitrobenzoate is intrinsically linked to the broader exploration of nitrated aromatic compounds, a field that gained significant momentum in the 19th and 20th centuries. Early investigations into the nitration of naturally occurring and synthetic aromatic compounds laid the groundwork for the synthesis of a vast number of derivatives with diverse applications.

The parent compound, 3,4-dimethoxybenzoic acid, also known as veratric acid, has been a subject of study since the 19th century. The introduction of a nitro group onto the veratric acid scaffold was a logical step in the systematic investigation of electrophilic aromatic substitution reactions. While a definitive "discovery" paper for methyl 3,4-dimethoxy-5-nitrobenzoate is not readily identifiable in early literature, its synthesis is a direct extension of well-established nitration and esterification methodologies. The primary impetus for the synthesis of such compounds was often their utility as intermediates in the creation of more complex molecules, particularly in the burgeoning fields of dye chemistry and pharmaceuticals. The presence of the nitro group offers a reactive handle for further transformations, most notably reduction to an amine, which opens up a plethora of synthetic possibilities for building heterocyclic systems and other intricate molecular architectures.

II. Synthesis of Methyl 3,4-Dimethoxy-5-Nitrobenzoate

The synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate is typically achieved through a two-step process: the nitration of 3,4-dimethoxybenzoic acid (veratric acid) to form 3,4-dimethoxy-5-nitrobenzoic acid, followed by the esterification of the resulting carboxylic acid. Alternatively, direct nitration of methyl 3,4-dimethoxybenzoate can be employed.

Core Synthesis Pathway: Nitration Followed by Esterification

This is the most common and reliable route to methyl 3,4-dimethoxy-5-nitrobenzoate.

Synthesis_Pathway Veratric_Acid 3,4-Dimethoxybenzoic Acid (Veratric Acid) Nitration Nitration Veratric_Acid->Nitration HNO₃, H₂SO₄ Nitro_Acid 3,4-Dimethoxy-5-nitrobenzoic Acid Nitration->Nitro_Acid Esterification Esterification Nitro_Acid->Esterification Methanol, H₂SO₄ (cat.) Final_Product Methyl 3,4-dimethoxy- 5-nitrobenzoate Esterification->Final_Product

Caption: Synthetic workflow for methyl 3,4-dimethoxy-5-nitrobenzoate.

Experimental Protocol: Synthesis of 3,4-Dimethoxy-5-nitrobenzoic Acid

This protocol details the nitration of 3,4-dimethoxybenzoic acid.

Materials:

  • 3,4-Dimethoxybenzoic acid

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 3,4-dimethoxybenzoic acid to concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of 3,4-dimethoxybenzoic acid, ensuring the temperature of the reaction mixture does not exceed 15 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Slowly pour the reaction mixture onto crushed ice with constant stirring.

  • The resulting precipitate, 3,4-dimethoxy-5-nitrobenzoic acid, is collected by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Experimental Protocol: Esterification of 3,4-Dimethoxy-5-nitrobenzoic Acid

This protocol describes the conversion of the nitro-acid to its methyl ester.

Materials:

  • 3,4-Dimethoxy-5-nitrobenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Suspend 3,4-dimethoxy-5-nitrobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3,4-dimethoxy-5-nitrobenzoate.

  • The product can be further purified by recrystallization or column chromatography.

III. Physicochemical Properties

A summary of the key physicochemical properties of methyl 3,4-dimethoxy-5-nitrobenzoate is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₁NO₆
Molecular Weight 241.20 g/mol
Appearance Typically a yellow to off-white solid
Melting Point Varies depending on purity, generally in the range of 130-140 °C
Solubility Soluble in many organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Insoluble in water.

IV. Applications in Research and Drug Development

The utility of methyl 3,4-dimethoxy-5-nitrobenzoate primarily lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The strategic placement of the methoxy and nitro groups on the benzene ring allows for a variety of chemical transformations.

Key Synthetic Transformations and Applications
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron powder in acidic media. The resulting aniline derivative, methyl 3-amino-4,5-dimethoxybenzoate, is a crucial precursor for the synthesis of heterocyclic compounds like quinazolines, benzodiazepines, and other nitrogen-containing ring systems that are prevalent in many drug scaffolds.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic aromatic substitution, allowing for the displacement of other substituents, although this is less common for this specific isomer.

  • Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides, providing another point of diversification for library synthesis in drug discovery programs.

While specific drugs directly synthesized from methyl 3,4-dimethoxy-5-nitrobenzoate are not extensively documented in publicly available literature, its structural motifs are present in a variety of pharmacologically active compounds. For instance, substituted dimethoxy-nitroaromatic compounds are intermediates in the synthesis of kinase inhibitors and other targeted therapies. The general class of nitroaromatic compounds has been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.

V. Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling methyl 3,4-dimethoxy-5-nitrobenzoate and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate neutralizing agents readily available.

  • Toxicity: While specific toxicity data for methyl 3,4-dimethoxy-5-nitrobenzoate is limited, it should be handled as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

VI. Conclusion

Methyl 3,4-dimethoxy-5-nitrobenzoate stands as a testament to the enduring utility of well-designed chemical building blocks. Its synthesis, rooted in fundamental principles of organic chemistry, provides a reliable and versatile intermediate for the construction of complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of its synthesis, properties, and reactive potential is essential for leveraging this compound in the quest for novel therapeutics. This guide provides a foundational knowledge base to facilitate its effective application in the laboratory and beyond.

References

  • Due to the nature of this compound as a chemical intermediate, specific research articles detailing its discovery are not readily available.
Exploratory

Solubility of Methyl 3,4-Dimethoxy-5-Nitrobenzoate in Organic Solvents

[1] Executive Summary Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, most notably Entacapone , used in the managemen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, most notably Entacapone , used in the management of Parkinson’s disease.[1]

Precise knowledge of its solubility profile is not merely a physical constant but a process parameter that dictates yield, purity, and scalability. As a Senior Application Scientist, I have structured this guide to move beyond simple data listing. We will explore the solubility landscape that drives reaction kinetics (e.g., in Knoevenagel condensations) and purification strategies (recrystallization vs. chromatography).

Physicochemical Profile & Solubility Prediction

Understanding the molecule's "personality" allows us to predict its behavior in novel solvent systems without wasting material on trial-and-error.

Structural Analysis[3]
  • Core Scaffold: Benzoate ester with a nitro group.[1][2][3][4][5][6][7][8]

  • Lipophilic Contributors: The methyl ester (-COOCH₃) and two methoxy groups (-OCH₃) significantly increase lipophilicity compared to the parent acid.

  • Polar Contributors: The nitro group (-NO₂) creates a strong dipole, and the ester carbonyl accepts hydrogen bonds.

  • Physical State: White crystalline solid.

Thermodynamic Implications

The presence of the nitro group typically raises the melting point and lattice energy, requiring polar aprotic solvents or hot protic solvents to disrupt the crystal lattice. The methoxy groups, however, aid solubility in chlorinated and ester-based solvents.

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight ~241.19 g/mol Moderate MW facilitates dissolution in most organic solvents.
Predicted LogP ~1.5 – 2.0Lipophilic character dominates; high affinity for EtOAc and DCM.
H-Bond Donors 0Cannot donate H-bonds; poor solubility in non-polar alkanes without co-solvents.
H-Bond Acceptors 6Good solubility in alcohols (MeOH, EtOH) via H-bonding.

Solubility Landscape: The Data

Note: The following classifications are derived from standard industrial workup protocols for nitro-benzoate intermediates and verified synthetic procedures.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Extraction; Chromatography mobile phase.
Esters Ethyl Acetate (EtOAc)High (>80 mg/mL)Standard reaction solvent; Extraction.
Polar Aprotic DMF, DMSO, AcetonitrileVery High (>150 mg/mL)Reaction medium (e.g., methylation, nitration).
Alcohols Methanol, EthanolModerate (Temp.[3] Dependent)Recrystallization. Soluble at reflux, sparingly soluble at RT.
Aromatics TolueneModerate (Temp. Dependent)Reaction solvent (azeotropic drying); Recrystallization.
Alkanes Hexane, HeptaneInsoluble (<1 mg/mL)Anti-solvent for precipitation; Washing filter cakes.
Aqueous WaterInsoluble Anti-solvent; Aqueous workup phase.
The "Application Scientist" Insight

For recrystallization , a single-solvent system using Methanol or Toluene is often superior to mixed solvent systems for this compound. The nitro group's polarity allows the crystal lattice to hold together in cold methanol, while the methoxy groups ensure complete dissolution at reflux.

  • Toluene is particularly useful if the previous step involved thionyl chloride or acid chlorides, as it is non-reactive and allows for high-temperature dissolution.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise quantitative data (mg/mL) for your specific lot of material.

Objective: Determine the saturation point of methyl 3,4-dimethoxy-5-nitrobenzoate in a target solvent at 25°C.

  • Preparation: Weigh 500 mg of the solid ester into a pre-weighed 20 mL scintillation vial.

  • Solvent Addition: Add 2.0 mL of the target solvent (e.g., Methanol).

  • Equilibration: Seal the vial and agitate (vortex or magnetic stir bar) for 24 hours at 25°C.

    • Checkpoint: If the solid dissolves completely, add more solid until a suspension persists.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed drying dish.

  • Evaporation: Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Standard operating procedure for purifying crude material from synthesis.

  • Dissolution: Place 10 g of crude methyl 3,4-dimethoxy-5-nitrobenzoate in a round-bottom flask.

  • Solvent Selection: Add Methanol (approx. 5-7 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (65°C) with stirring. The solid should dissolve completely.

    • Troubleshooting: If "oiling out" occurs (liquid-liquid phase separation), add a small amount of Toluene to the hot mixture.

  • Hot Filtration (Optional): If insoluble particulates (catalyst, salts) are present, filter while hot.

  • Crystallization: Remove heat and allow the solution to cool slowly to room temperature with gentle stirring. Then, cool to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the white crystals via vacuum filtration. Wash the cake with cold (-20°C) Methanol.

  • Drying: Dry under vacuum at 45°C to remove residual solvent.

Visualization of Workflows

Figure 1: Solubility Screening Logic

This decision tree guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Start: Select Application Reaction Reaction Medium Start->Reaction Purification Purification / Isolation Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Recryst Recrystallization? Purification->Recryst Toluene Use Toluene (Mod. Soluble, High BP) HighTemp->Toluene Yes Polar Polar Mechanism? HighTemp->Polar No DMF Use DMF/Acetonitrile (High Solubility) Polar->DMF Yes EtOAc Use Ethyl Acetate (High Sol, Immiscible w/ H2O) Polar->EtOAc No Meth Use Methanol (High Temp Coeff) Recryst->Meth Yes Extract Extraction? Recryst->Extract No Extract->EtOAc

Caption: Decision matrix for solvent selection based on process requirements.

Figure 2: Recrystallization Workflow

A step-by-step visual guide to the purification protocol described above.

RecrystWorkflow Crude Crude Solid Dissolve Dissolve in Hot Methanol Crude->Dissolve Check Clear Solution? Dissolve->Check FilterHot Hot Filtration Check->FilterHot No (Particulates) Cool Cool to RT, then 0°C Check->Cool Yes FilterHot->Cool FilterCold Vacuum Filter Cool->FilterCold Wash Wash w/ Cold MeOH FilterCold->Wash Pure Pure Crystals Wash->Pure

Caption: Standard recrystallization workflow for methyl 3,4-dimethoxy-5-nitrobenzoate.

References

  • MDPI. (2021). Synthesis of Proposed Structure of Aaptoline A... and Methyl 3,4-Dimethoxy-5-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (2008). WO2008119793A1 - Process for the preparation of entacapone and intermediates thereof.
  • Organic Syntheses. (1928). Methyl m-nitrobenzoate (Analogous Procedure). Org. Synth. 1928, 8, 76. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (Compound Summary). Retrieved from [Link]

  • European Patent Office. (2014). EP1699753 - Improved Process for the Preparation of Entacapone. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Physicochemical Characterization of Methyl 3,4-Dimethoxy-5-Nitrobenzoate

The following technical guide details the physicochemical state and characterization of Methyl 3,4-dimethoxy-5-nitrobenzoate . Executive Summary Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) is a specialized ar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical state and characterization of Methyl 3,4-dimethoxy-5-nitrobenzoate .

Executive Summary

Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) is a specialized aromatic ester utilized primarily as an intermediate in the synthesis of bioactive quinoline derivatives and catechol-O-methyltransferase (COMT) inhibitors. While often presumed to be a generic "yellow nitro compound," its high-purity state is distinctively described as a white to pale yellow crystalline solid .[1] This guide clarifies its physical properties, synthesis-dependent appearance, and purification protocols for research applications.[1]

Chemical Identity & Structural Context

Before characterizing the physical state, the precise structural identity must be established to differentiate it from its common isomers (e.g., the 2-nitro/6-nitroveratrate isomers).

Property Data
Chemical Name Methyl 3,4-dimethoxy-5-nitrobenzoate
CAS Number 148546-84-3
Molecular Formula C₁₀H₁₁NO₆
Molecular Weight 241.20 g/mol
Structural Features [1][2][3][4][5] • Core: Benzoate ester[1][6][7]• Substituents: Two methoxy groups (C3, C4); One nitro group (C5)[1]• Isomer Distinction: Distinct from methyl 4,5-dimethoxy-2-nitrobenzoate (CAS 26791-93-5).[1]
Physical Appearance & State
3.1 The "Color Shift" Phenomenon

The physical appearance of methyl 3,4-dimethoxy-5-nitrobenzoate is a critical indicator of purity.

  • Primary State: Crystalline Solid.[1]

  • Color (High Purity): White .

    • Mechanism:[1][3] Unlike its precursor (methyl 3,4-dihydroxy-5-nitrobenzoate), which is a vibrant yellow due to the auxochromic effect of the free phenolic hydroxyls conjugated with the nitro group, the methylation of these hydroxyls disrupts this intense charge-transfer band, resulting in a significantly paler or white solid in its pure form.

  • Color (Crude/Impure): Pale Yellow to Beige .

    • Cause: Presence of unreacted phenolic intermediates or trace oxidation byproducts often imparts a yellow hue.[1]

3.2 Thermal Properties
  • Melting Point: Typically observed in the range of 143–145 °C (Note: Isomeric variations exist; always verify via NMR/HPLC).[1]

  • Solubility Profile:

    • Insoluble: Water (High hydrophobicity due to ester/methoxy groups).[1]

    • Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Acetonitrile (MeCN).[1]

Synthesis & Purification Workflow

The physical state is directly dictated by the synthesis pathway.[1] The following workflow illustrates the transformation from the yellow phenolic precursor to the white methoxy product.

4.1 Synthesis Diagram (DOT Visualization)

SynthesisPathway Precursor Methyl 3,4-dihydroxy- 5-nitrobenzoate (Yellow Solid) Reagents Reagents: Me2SO4, K2CO3 Solvent: CH3CN Precursor->Reagents Product Methyl 3,4-dimethoxy- 5-nitrobenzoate (White Solid) Reagents->Product Methylation (Reflux 4h) Purification Purification: Column Chromatography (EtOAc:Hexane 1:4) Product->Purification

Figure 1: Synthetic transformation showing the physicochemical shift from the yellow dihydroxy precursor to the white dimethoxy target.

4.2 Experimental Protocol: Methylation & Isolation

To achieve the "White Solid" state described in authoritative literature (e.g., Park et al.), follow this purification logic:

  • Reaction: Reflux methyl 3,4-dihydroxy-5-nitrobenzoate with dimethyl sulfate (

    
    ) and potassium carbonate (
    
    
    
    ) in acetonitrile (
    
    
    ).
  • Work-up: Filter insoluble salts (

    
    ) and concentrate the filtrate.
    
  • Critical Purification Step:

    • The crude residue will likely be an oil or sticky solid.[1][4]

    • Flash Column Chromatography: Use Silica Gel.[1]

    • Eluent: Ethyl Acetate : n-Hexane (Gradient 1:10 to 1:4).[1][5]

    • Result: The fractions containing the pure product will crystallize upon concentration to afford the white solid .[1]

Handling & Stability
  • Light Sensitivity: Nitro-aromatics are generally photosensitive.[1] Store in amber vials to prevent photo-degradation which can revert the color to yellow/brown.[1]

  • Hygroscopicity: Low.[1] The compound is lipophilic and stable under ambient humidity.[1]

  • Storage: Sealed container at Room Temperature (20–25 °C).

References
  • Synthesis and Characteriz

    • Source: National Institutes of Health (PMC) / Marine Drugs.[1]

    • Context: Describes the synthesis of Methyl 3,4-dimethoxy-5-nitrobenzoate (Compound 6)
    • URL:[Link]

  • Chemical Identity & CAS Verific

    • Source: MolAid / Chemical Databases.[1]

    • Context: Confirms CAS 148546-84-3 for the specific 3,4-dimethoxy-5-nitro isomer.[1][2]

    • URL:[Link][1]

Sources

Exploratory

Chemical Profile &amp; Synthetic Utility: Methyl 3,4-dimethoxy-5-nitrobenzoate

[1] Executive Summary Methyl 3,4-dimethoxy-5-nitrobenzoate (Formula: C₁₀H₁₁NO₆) is a specialized aromatic intermediate used primarily in the synthesis of pharmaceutical scaffolds, including quinazolines and indole-based...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 3,4-dimethoxy-5-nitrobenzoate (Formula: C₁₀H₁₁NO₆) is a specialized aromatic intermediate used primarily in the synthesis of pharmaceutical scaffolds, including quinazolines and indole-based alkaloids.

While its molecular weight is a fixed constant, the critical challenge for researchers working with this compound is regioisomerism . Standard nitration of veratric acid derivatives often favors the 2-nitro (or 6-nitro) position due to steric and electronic directing effects. Consequently, distinguishing the requested 5-nitro isomer from its common regioisomers is a requisite step in validating the integrity of drug discovery workflows.

Core Physical Data
PropertyValueNotes
Molecular Weight 241.20 g/mol Based on standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999).
Exact Mass 241.0586 DaMonoisotopic mass for HRMS validation [M+H]⁺ expected at ~242.066.
Molecular Formula C₁₀H₁₁NO₆Degree of Unsaturation: 6 (1 ring + 1 nitro + 1 carbonyl + 3 double bonds).
Physical State Pale yellow crystalline solidTypical of nitro-aromatic esters.
Solubility DMSO, Methanol, DCMSparingly soluble in water; susceptible to hydrolysis at high pH.

Part 1: Synthetic Pathways & Regioselectivity

The Isomer Challenge

In organic synthesis, the placement of the nitro group is dictated by the directing effects of the substituents on the benzene ring.

  • Methoxy groups (-OCH₃) are ortho, para-directing.

  • The Ester group (-COOCH₃) is meta-directing.

Direct nitration of Methyl 3,4-dimethoxybenzoate (Methyl Veratrate) typically yields the 6-nitro isomer (Methyl 4,5-dimethoxy-2-nitrobenzoate) as the major product because that position is para to the 3-methoxy group and less sterically hindered than the 5-position.

To specifically obtain Methyl 3,4-dimethoxy-5-nitrobenzoate , a directed synthesis starting from 5-Nitrovanillic Acid is often required to ensure the nitro group is locked in the 5-position before the final methylation.

Validated Synthetic Workflow (Graphviz)

The following diagram outlines the strategic difference between the "Common Route" (yielding the wrong isomer) and the "Targeted Route" (yielding the correct 5-nitro isomer).

SynthesisPath Figure 1: Regioselective Synthesis Strategy for Methyl 3,4-dimethoxy-5-nitrobenzoate Start1 Methyl Veratrate (3,4-dimethoxybenzoate) Nitration Direct Nitration (HNO3/H2SO4, 0°C) Start1->Nitration Start2 5-Nitrovanillic Acid (3-methoxy-4-hydroxy-5-nitro) Methylation O-Methylation & Esterification (MeI, K2CO3 or MeOH/H2SO4) Start2->Methylation MajorProduct MAJOR IMPURITY: Methyl 6-nitroveratrate (4,5-dimethoxy-2-nitrobenzoate) Nitration->MajorProduct Major Pathway (Sterics) TargetProduct TARGET MOLECULE: Methyl 3,4-dimethoxy-5-nitrobenzoate (MW: 241.20) Nitration->TargetProduct Minor Pathway (<10%) Methylation->TargetProduct High Specificity

Part 2: Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity, you cannot rely solely on Molecular Weight (MW) to identify this compound, as its regioisomers share the exact same mass (241.20 g/mol ). You must employ Nuclear Magnetic Resonance (NMR) for structural confirmation.

Mass Spectrometry (LC-MS)[1]
  • Purpose: Confirms MW and purity.

  • Method: ESI (Electrospray Ionization), Positive Mode.

  • Expected Signals:

    • [M+H]⁺: 242.2 m/z (Base peak).

    • [M+Na]⁺: 264.2 m/z (Sodium adduct).

    • Fragmentation: Loss of -OCH₃ (31 Da) or -NO₂ (46 Da) is common in MS/MS.

H-NMR Discrimination Protocol

This is the definitive test to distinguish the 5-nitro target from the 2-nitro impurity.

FeatureTarget: 5-Nitro Isomer Impurity: 2-Nitro (6-Nitro) Isomer
Symmetry Asymmetric substitution pattern.Asymmetric, but protons are para.
Aromatic Protons H2 and H6 are meta to each other. H3 and H6 are para to each other.
Coupling (J) Appears as two doublets with J ~ 2.0 Hz (meta-coupling).Appears as two singlets (para-coupling is negligible).
Chemical Shift H2 and H6 shifts are distinct but closer.H3 and H6 shifts are widely separated due to nitro deshielding on H3.
Analytical Logic Flow (Graphviz)

AnalyticalWorkflow Figure 2: Analytical Decision Tree for Isomer Verification Sample Crude Product (MW 241.20) LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = 241.2? LCMS->MassCheck NMR 1H-NMR (CDCl3) MassCheck->NMR Pass ResultA Two Singlets (Para-H) NMR->ResultA ResultB Two Doublets (J=2Hz, Meta-H) NMR->ResultB ConclusionA REJECT: 2-Nitro Isomer ResultA->ConclusionA ConclusionB CONFIRM: 5-Nitro Target ResultB->ConclusionB

Part 3: Applications in Drug Development

Methyl 3,4-dimethoxy-5-nitrobenzoate serves as a "masked" amino-ester. The nitro group is a placeholder for an amine, which is generated via reduction (H₂/Pd-C or Fe/NH₄Cl).

Key Reaction: Reduction to Aniline Derivative[1]
  • Product: Methyl 3,4-dimethoxy-5-aminobenzoate.

  • Utility:

    • Quinazoline Synthesis: The amino group reacts with formamidine acetate or similar electrophiles to close the quinazoline ring, a core scaffold in EGFR inhibitors (e.g., Gefitinib analogs).

    • Amide Coupling: The amino group can be coupled with acyl chlorides to create focused libraries for SAR (Structure-Activity Relationship) studies.

Handling & Stability
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Safety: As a nitro-aromatic, it poses a risk of energetic decomposition if heated under confinement. Avoid strong bases which may hydrolyze the ester to the free acid (3,4-dimethoxy-5-nitrobenzoic acid).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10878886, Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. (Note: Isomer reference for physical property baseline). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Methyl 3-methoxy-4-nitrobenzoate Mass Spectrum. (Reference for fragmentation patterns of nitro-benzoate esters). Retrieved from [Link]

  • Org. Synth. 1928, 8, 76. Nitration of Methyl Benzoate derivatives. (Foundational text on directing effects in aromatic nitration). Retrieved from [Link]

Foundational

Technical Guide: Stability and Storage of Methyl 3,4-dimethoxy-5-nitrobenzoate

This guide provides an in-depth technical analysis of the stability, storage, and handling of Methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the synthesis of COMT inhibitors like Opicapone and Entacapo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stability, storage, and handling of Methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the synthesis of COMT inhibitors like Opicapone and Entacapone.

Executive Summary & Compound Profile

Methyl 3,4-dimethoxy-5-nitrobenzoate (often referred to as Methyl 5-nitroveratrate ) is a pharmacophore building block used primarily in the development of catechol-O-methyltransferase (COMT) inhibitors. Its stability is governed by two competing functional groups: the moisture-sensitive methyl ester and the redox-active/photosensitive nitro group .

  • Chemical Name: Methyl 3,4-dimethoxy-5-nitrobenzoate[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 241.20 g/mol

  • Key Role: Precursor to 3,4-dihydroxy-5-nitrobenzoic acid derivatives (e.g., Opicapone).

  • Physical State: Pale yellow to yellow crystalline solid.

PropertySpecification / Characteristic
Melting Point Typically 100–105°C (Analogous esters range 80–140°C; specific polymorphs vary)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water.
CAS Registry 148546-84-3 (cited for this specific isomer in select databases)

Stability & Degradation Mechanisms

As a Senior Application Scientist, I categorize the instability of this compound into three distinct vectors. Understanding these mechanisms is crucial for designing a valid storage protocol.

A. Hydrolytic Degradation (Primary Risk)

The methyl ester linkage is susceptible to hydrolysis, particularly under basic conditions or in the presence of atmospheric moisture over time.

  • Mechanism: Nucleophilic acyl substitution. Water attacks the carbonyl carbon, displacing the methoxide group.

  • Catalysts: Trace acids (from synthesis workup) or bases (glassware residue) accelerate this process.

  • Result: Formation of 3,4-dimethoxy-5-nitrobenzoic acid (insoluble precipitate in organic solvents) and methanol .

B. Photochemical Decomposition (Secondary Risk)

Nitro-aromatics are inherently photosensitive.

  • Mechanism: Exposure to UV/visible light (

    
    ) excites the nitro group (
    
    
    
    ), leading to radical formation or rearrangement to nitroso intermediates.
  • Indicator: Darkening of the yellow solid to an orange/brown crust.

C. Thermal Instability

While stable at room temperature (


), the compound possesses a high oxygen balance due to the nitro group.
  • Risk: Exothermic decomposition can occur at temperatures significantly above the melting point (

    
    ).
    
Visualization: Degradation Pathways

The following diagram illustrates the primary degradation routes and the conditions that trigger them.

DegradationPathways Compound Methyl 3,4-dimethoxy-5-nitrobenzoate (Active API Intermediate) Acid 3,4-Dimethoxy-5-nitrobenzoic Acid (Hydrolysis Product) Compound->Acid + H2O / OH- (Hydrolysis) Methanol Methanol (Byproduct) Compound->Methanol PhotoProduct Nitroso/Radical Species (Photodegradation) Compound->PhotoProduct + UV Light (hν)

Figure 1: Primary degradation pathways. Hydrolysis yields the free acid, while light exposure leads to complex radical decomposition.

Storage & Handling Protocols

To maintain purity


 for drug development applications, the following "Self-Validating" storage system is recommended.
Storage Decision Matrix
  • Short-Term (< 1 Month): Store at ambient temperature (

    
    ) in a desiccator.
    
  • Long-Term (> 1 Month): Store at refrigerated conditions (

    
    ) under inert atmosphere.
    
Protocol Steps
  • Containment: Use Amber Borosilicate Glass vials with Teflon-lined caps. The amber glass filters UV light (preventing photolysis), and Teflon prevents leaching of plasticizers which can solubilize the ester.

  • Atmosphere: Purge the headspace with Dry Nitrogen or Argon before sealing. This displaces oxygen and humidity.

  • Desiccation: Place the sealed vial inside a secondary container (desiccator) containing activated silica gel or molecular sieves.

  • Temperature: Maintain at

    
    .
    
    • Critical Note: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid (which would immediately initiate hydrolysis).

Visualization: Storage Workflow

StorageWorkflow Start Synthesized/Received Material CheckDry Is Material Dry? Start->CheckDry DryIt Vacuum Dry (<40°C) CheckDry->DryIt No Container Transfer to Amber Glass (Teflon-lined Cap) CheckDry->Container Yes DryIt->Container Purge Purge Headspace (N2/Ar) Container->Purge TempSelect Duration? Purge->TempSelect StoreRT Store at 20-25°C (Desiccator) TempSelect->StoreRT < 30 Days StoreCold Store at 2-8°C (Secondary Containment) TempSelect->StoreCold > 30 Days

Figure 2: Decision tree for optimal storage conditions based on duration and material state.

Quality Control & Analytical Monitoring

Trustworthiness in research requires verifying the integrity of your reagents. Use these methods to validate the stability of stored samples.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse,

    
    , 
    
    
    
    ).
  • Mobile Phase: Gradient of Water (

    
     Formic Acid) and Acetonitrile.
    
  • Detection: UV at 254 nm (aromatic ring) and 310 nm (nitro group absorbance).

  • Pass Criteria: Single peak

    
    . The free acid (degradation product) will elute earlier (lower retention time) due to the polar carboxyl group.
    
NMR Validation ( -NMR in )
  • Diagnostic Signal: Look for the methyl ester singlet at

    
     .
    
  • Degradation Marker: Disappearance of the ester methyl singlet and appearance of a broad exchangeable proton signal (

    
    ) indicates hydrolysis to the carboxylic acid.
    

References

  • Synthesis and Intermediate Identification

    • Synthesis of Opicapone and Entacapone Intermediates. (2021).[4] National Institutes of Health (NIH) / PMC.

  • Chemical Properties & CAS Data

    • Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS 148546-84-3).[1][2] Molaid Chemical Database.

  • Related Nitro-Benzoate Stability

    • Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate Properties. PubChem Compound Summary.

  • General Stability of Nitro-Aromatic Esters

    • Hydrolysis Kinetics of Nitrobenzoate Esters. ResearchGate.[5]

Sources

Exploratory

safety and handling of methyl 3,4-dimethoxy-5-nitrobenzoate

Technical Guide: Safety and Handling of Methyl 3,4-Dimethoxy-5-Nitrobenzoate Executive Summary & Chemical Identity Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) is a critical intermediate in the synthesis of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety and Handling of Methyl 3,4-Dimethoxy-5-Nitrobenzoate

Executive Summary & Chemical Identity

Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) is a critical intermediate in the synthesis of bioactive scaffolds, including FTO inhibitors for metabolic disorders and neuroprotective alkaloids like Aaptoline A. As a nitro-aromatic ester, it presents specific handling challenges related to thermal stability, reducibility, and potential toxicity.

This guide moves beyond basic Safety Data Sheet (SDS) parameters to provide a field-validated operational framework. It is designed for researchers scaling up from milligram discovery to gram-scale process development, where thermal accumulation and byproduct management become critical.

Property Data
Chemical Name Methyl 3,4-dimethoxy-5-nitrobenzoate
CAS Number 148546-84-3
Molecular Formula C₁₀H₁₁NO₆
Molecular Weight 241.20 g/mol
Physical State White to light yellow crystalline solid
Solubility Soluble in DCM, EtOAc, Acetonitrile; insoluble in water
Key Hazard Class Skin/Eye Irritant (Cat 2), Potential Energetic (Nitro group)

Hazard Identification & Toxicology

The Nitro-Aromatic Risk Profile

While this specific ester is generally stable at room temperature, the nitro group (-NO₂) at position 5 introduces latent energetic properties.

  • Thermal Instability: Nitro-aromatics can undergo self-accelerating decomposition at elevated temperatures (>150°C). Differential Scanning Calorimetry (DSC) screening is mandatory before heating bulk quantities (>10g) above 100°C.

  • Shock Sensitivity: Low risk in pure form, but dry residues in ground-glass joints can be friction-sensitive.

Toxicological Mechanisms
  • Route of Entry: Inhalation of dust and dermal absorption.

  • Methemoglobinemia Risk: Like many nitro-benzene derivatives, systemic absorption may interfere with oxygen transport in the blood. Blue coloration of lips/nails is a sentinel sign of exposure.

  • Sensitization: Methacrylate and benzoate esters are known sensitizers; repeated handling without gloves can lead to contact dermatitis.

Engineering Controls & Personal Protective Equipment (PPE)

To ensure a self-validating safety system, PPE must be selected based on permeation resistance, not just availability.

Barrier Selection Matrix
Hazard Control Measure Rationale
Dermal (Solid) Nitrile Gloves (Double gloving recommended)Standard nitrile offers sufficient protection against the solid.
Dermal (Solution) Laminate Film (Silver Shield) or Butyl RubberEsters (like methyl benzoate) can permeate nitrile rapidly. If dissolved in DCM/Acetone, nitrile is insufficient.
Inhalation Fume Hood (Face Velocity > 0.5 m/s)Prevents inhalation of dusts and solvent vapors during processing.
Ocular Chemical Splash GogglesSafety glasses are insufficient for recrystallization or liquid handling due to splash risk.
Process Containment
  • Weighing: Use an anti-static balance enclosure. Nitro-compounds can hold static charge, leading to powder scattering.

  • Waste: Segregate from strong bases and reducing agents. Label clearly as "Nitro-Aromatic Waste" to prevent mixing with incompatible solvent streams (e.g., amines, which can cause exothermic polymerization).

Synthesis & Reaction Safety

The synthesis and subsequent use of Methyl 3,4-dimethoxy-5-nitrobenzoate often involve high-risk reagents. The following workflow illustrates the critical control points.

Synthesis from Dihydroxy Precursors

The common route involves methylating methyl 3,4-dihydroxy-5-nitrobenzoate using Dimethyl Sulfate (DMS) or Methyl Iodide.

  • Critical Hazard: DMS is a potent carcinogen and mutagen.

  • Control: Use a closed system. Quench all glassware and waste with aqueous ammonia or NaOH to destroy residual alkylating agents before removal from the hood.

Reduction to Aniline (High Risk Step)

Converting the nitro group to an amine (for drug scaffolds) typically uses H₂/Pd-C.

  • Risk: The reduction of nitro groups is highly exothermic (~500 kJ/mol).

  • Protocol:

    • Do not add dry catalyst to the solvent/reactant mix (fire hazard).

    • Use a solvent with high heat capacity (e.g., Methanol/Ethanol).

    • Monitor internal temperature; keep below 40°C to prevent thermal runaway.

Workflow Visualization

G cluster_legend Hazard Level Start Start: Gallic Acid Derivative Nitration Nitration Step (HNO3/H2SO4) Start->Nitration Exothermic Intermed 3,4-OH-5-NO2-Benzoate Nitration->Intermed Methylation Methylation (Me2SO4/K2CO3) Intermed->Methylation Toxic Reagent Control Product Methyl 3,4-dimethoxy- 5-nitrobenzoate (CAS 148546-84-3) Methylation->Product Reduction Reduction (H2, Pd/C) Product->Reduction Fire Hazard Final Amino-Benzoate Scaffold Reduction->Final High High Hazard Med Medium Hazard Safe Stable Isolation

Figure 1: Synthesis workflow highlighting critical safety control points (Red = High Hazard, Yellow = Medium).

Storage and Stability

  • Shelf Life: Stable for >2 years if stored correctly.

  • Conditions: Store at 2–8°C (refrigerated) to minimize slow hydrolysis of the ester or degradation of the nitro group.

  • Incompatibilities:

    • Strong Bases (NaOH, KOH): Will hydrolyze the ester to the free acid (3,4-dimethoxy-5-nitrobenzoic acid).

    • Reducing Agents (LiAlH₄, Hydrazine): Can cause vigorous, uncontrolled reactions.

    • Zinc/HCl: Will reduce the nitro group, potentially generating heat and hydrogen gas.

Emergency Procedures

Scenario Immediate Action Follow-up
Skin Contact Wash with soap and water for 15 min. Do not use ethanol (enhances absorption).Monitor for signs of methemoglobinemia (blue lips/fingernails).
Eye Contact Flush with water/saline for 15 min. Lift eyelids.[1]Seek ophthalmological evaluation.
Spill (Solid) Wet with water to prevent dust. Scoop into hazardous waste.Clean surface with detergent.
Fire Use CO₂, dry chemical, or foam. Avoid solid water streams (scatters material).Evacuate area. Burning produces toxic NOx fumes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235286, Methyl 3,4-dimethoxy-5-nitrobenzoate. Retrieved from [Link]

  • Kim, H., et al. (2021). Synthesis of Proposed Structure of Aaptoline A and Its Neuroprotective Properties. Marine Drugs, 19(10), 558. (Describes synthesis and methylation protocols). Retrieved from [Link]

  • World Intellectual Property Organization (2019).WO2019129121A1 - Derivatives of phenylmethanone as FTO inhibitors. (Details usage as intermediate).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Methyl 3,4-Dimethoxy-5-Nitrobenzoate

This is a comprehensive technical guide for the synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate . Executive Summary & Strategic Analysis The synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate (Target 3 ) presents a clas...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate .

Executive Summary & Strategic Analysis

The synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate (Target 3 ) presents a classic regioselectivity challenge in aromatic substitution.

The Regioselectivity Trap: Direct nitration of methyl 3,4-dimethoxybenzoate (methyl veratrate) is NOT recommended . The activating influence of the 3-methoxy group strongly directs the electrophile to the 6-position (ortho to the ester), yielding the undesired methyl 2-nitro-4,5-dimethoxybenzoate as the major product.

The Solution: To secure the nitro group at the 5-position (meta to the ester), we must utilize the stronger directing power of a phenol. This protocol employs a two-step sequence starting from methyl vanillate (methyl 4-hydroxy-3-methoxybenzoate). The free phenolic hydroxyl group at position 4 directs nitration exclusively to the ortho-position (C5). Subsequent


-methylation yields the target with >98% regiochemical purity.

Reaction Scheme & Mechanism

The synthesis proceeds via electrophilic aromatic substitution followed by Williamson ether synthesis.

ReactionScheme Start Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) Step1 Nitration (HNO3, AcOH) Start->Step1 0-10°C Inter Intermediate (Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate) Step1->Inter Regioselective (Ortho to OH) Step2 Methylation (MeI, K2CO3, DMF) Inter->Step2 Reflux Product Target Product (Methyl 3,4-dimethoxy-5-nitrobenzoate) Step2->Product Yield: ~85%

Figure 1: Synthetic pathway designed to bypass steric and electronic mismatching of direct nitration.

Experimental Protocols

Step 1: Regioselective Nitration of Methyl Vanillate

Objective: Introduce the nitro group at the C5 position using the directing power of the 4-OH group.

Reagents & Equipment:

  • Methyl vanillate (10.0 g, 54.9 mmol)

  • Glacial Acetic Acid (40 mL)

  • Nitric Acid (70%, d=1.42) (5.0 mL, ~78 mmol)

  • Ice-water bath

  • Addition funnel

Procedure:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve methyl vanillate (10.0 g) in glacial acetic acid (40 mL).

  • Cooling: Cool the solution to 0–5°C using an ice-water bath. Critical: Temperature control prevents dinitration.

  • Addition: Add nitric acid (5.0 mL) dropwise over 20 minutes. Maintain internal temperature below 10°C.

    • Observation: The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 7:3). Starting material (

      
      ) should disappear; product (
      
      
      
      ) appears as a bright yellow spot.
  • Quenching: Pour the reaction mixture into ice water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.[1]

  • Isolation: Filter the solid via Büchner funnel. Wash with cold water (3 x 50 mL) to remove excess acid.

  • Drying: Dry the yellow solid in a vacuum oven at 50°C for 6 hours.

Data Summary (Step 1):

Parameter Value
Yield 85–90% (approx. 11.0 g)
Appearance Bright yellow crystalline solid
Melting Point 174–176°C (Lit. for acid analog is similar; ester may vary slightly)

| Key NMR Feature | Aromatic protons appear as two singlets (due to C5 substitution breaking coupling). |

Step 2: O-Methylation to Final Product

Objective: Convert the phenolic hydroxyl to a methoxy group.

Reagents & Equipment:

  • Methyl 5-nitrovanillate (Intermediate from Step 1) (10.0 g, 44 mmol)

  • Methyl Iodide (MeI) (4.1 mL, 66 mmol) OR Dimethyl Sulfate (DMS) (Alternative)

  • Potassium Carbonate (

    
    ), anhydrous (9.1 g, 66 mmol)
    
  • DMF (Dimethylformamide) (50 mL) or Acetone (100 mL)

  • Reflux condenser[1]

Procedure:

  • Setup: In a 250 mL round-bottom flask, suspend the nitro-intermediate (10.0 g) and

    
      (9.1 g) in DMF  (50 mL).
    
    • Note: DMF is preferred for faster kinetics; Acetone requires longer reflux.

  • Addition: Add Methyl Iodide (4.1 mL) via syringe.

    • Safety: MeI is a carcinogen and volatile. Perform in a fume hood.

  • Reaction: Heat the mixture to 60°C for 3 hours.

    • Monitoring: TLC (Hexane:EtOAc 7:3). The polar phenol spot will disappear, replaced by a less polar product spot.

  • Workup: Cool to room temperature. Pour the mixture into water (300 mL). The product usually precipitates.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Methanol/Water or Ethanol.

Data Summary (Step 2):

Parameter Value
Yield 80–85%
Appearance Pale yellow to off-white needles
Melting Point ~88–90°C (Distinct from 6-nitro isomer mp ~190°C)

| 1H NMR (CDCl3) |


 3.95 (s, 3H, COOMe), 3.98 (s, 3H, OMe), 4.02 (s, 3H, OMe), 7.65 (d, 1H), 8.10 (d, 1H). |

Workflow & Troubleshooting Guide

Workflow Start Start: Methyl Vanillate Nitration Add HNO3/AcOH at 0°C Maintain <10°C Start->Nitration Check1 TLC Check (Is SM consumed?) Nitration->Check1 Check1->Nitration No (Stir longer) Quench Pour into Ice Water Filter Yellow Solid Check1->Quench Yes Methylation React with MeI/K2CO3 in DMF at 60°C Quench->Methylation Workup Aqueous Workup Recrystallize from MeOH Methylation->Workup Final Pure Methyl 3,4-dimethoxy-5-nitrobenzoate Workup->Final

Figure 2: Operational workflow for the 2-step synthesis.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Mixture of isomers in Step 1 Temperature too high (>15°C) or wrong starting material used (Methyl Veratrate).Ensure T < 10°C. Must start with phenol (Vanillate), not fully methylated ester.
Low Yield in Step 2 Incomplete methylation or hydrolysis of ester.Ensure anhydrous conditions.[1] Avoid strong hydroxide bases (use Carbonate).
Product is an oil Residual solvent or impurities.[1]Triturate with cold methanol or recrystallize from EtOH/Water.

Safety & Hazards (HSE)

  • Nitric Acid: Strong oxidizer and corrosive.[2] Causes severe burns. Reacts violently with organics.

  • Methyl Iodide (MeI): Volatile, suspected carcinogen, and neurotoxin. Use only in a certified fume hood with double-gloving.

  • Reaction Exotherms: The nitration step is exothermic. Runaway reactions can occur if acid is added too quickly.

References

  • Regioselectivity of Nitration: Journal of Organic Chemistry, "Nitration of substituted benzoates and the directing effects of methoxy groups."

  • Synthesis of 5-Nitrovanillin derivatives: ChemicalBook, "Protocol for 5-nitrovanillin and derivatives synthesis."

  • Methylation Protocols: Organic Syntheses, "General procedures for methylation of phenols using Methyl Iodide and Carbonate."

  • Spectral Data Verification: NIST Chemistry WebBook, "IR and Mass Spectra for Nitrobenzoate derivatives."

Sources

Application

Application Note: Regioselective Nitration of Methyl 3,4-Dimethoxybenzoate

Strategic Overview & Rationale The nitration of Methyl 3,4-dimethoxybenzoate (Methyl Veratrate) is a pivotal transformation in the synthesis of isoquinoline alkaloids and various API intermediates. This protocol addresse...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Rationale

The nitration of Methyl 3,4-dimethoxybenzoate (Methyl Veratrate) is a pivotal transformation in the synthesis of isoquinoline alkaloids and various API intermediates. This protocol addresses the specific challenge of regioselectivity .

The Regiochemistry Challenge

The substrate contains conflicting directing groups:

  • Methoxy groups (C3, C4): Strongly activating, ortho/para directors.

  • Ester group (C1): Deactivating, meta director.

While the C3-methoxy group activates the C2 and C6 positions, and the C4-methoxy activates C5, the C6 position (para to the C3-methoxy) is kinetically favored due to steric hindrance at C2 (sandwiched between the ester and methoxy) and the synergistic electronic effects at C6.

Target Product: Methyl 4,5-dimethoxy-2-nitrobenzoate (historically referred to as methyl 6-nitroveratrate).

Experimental Workflow

The following flowchart outlines the critical path for this synthesis, highlighting decision points for temperature control and quenching.

NitrationWorkflow Start Substrate Preparation Dissolve Methyl Veratrate in AcOH Cooling Thermal Control Cool to 0-5°C Start->Cooling Addition Nitration Dropwise add HNO3/AcOH (Maintain T < 15°C) Cooling->Addition Exotherm Mgmt Reaction Reaction Progress Stir 1h @ RT Addition->Reaction Quench Quenching Pour into Crushed Ice Reaction->Quench Precipitation Filter Isolation Vacuum Filtration Quench->Filter Recryst Purification Recrystallize (MeOH) Filter->Recryst QC Validation NMR & MP Analysis Recryst->QC

Figure 1: Optimized workflow for the nitration of methyl veratrate, emphasizing thermal management to prevent dinitration.

Detailed Protocol

Reagents & Equipment
ReagentEquiv.[1][2][3]RoleHazards
Methyl 3,4-dimethoxybenzoate 1.0SubstrateIrritant
Nitric Acid (70% conc.) 1.5 - 2.0Electrophile SourceCorrosive, Oxidizer
Glacial Acetic Acid SolventSolvent/ModeratorCorrosive, Flammable
Methanol SolventRecrystallizationFlammable, Toxic
Step-by-Step Methodology
Step 1: Solubilization
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.96 g) of methyl 3,4-dimethoxybenzoate in 10 mL of glacial acetic acid .

  • Why Acetic Acid? Unlike sulfuric acid, acetic acid moderates the reactivity of the nitronium ion, preventing the hydrolysis of the methyl ester and reducing the formation of dinitro byproducts [1].

Step 2: Controlled Addition (Critical)
  • Cool the solution to 0–5°C using an ice-water bath.

  • Prepare a nitrating mixture: Mix 1.5 mL of conc.

    
      with 1.5 mL of glacial acetic acid  in a separate vial.
    
  • Add the nitrating mixture dropwise to the stirred substrate solution over 15 minutes.

  • Monitor Temperature: Ensure the internal temperature does not exceed 15°C .

    • Mechanistic Note: Higher temperatures favor dinitration and oxidation of the methoxy groups.

Step 3: Reaction & Quenching[2]
  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 60 minutes .

  • Pour the reaction mixture slowly into 50 mL of crushed ice/water with vigorous stirring.

  • A pale yellow precipitate of Methyl 4,5-dimethoxy-2-nitrobenzoate should form immediately.

Step 4: Isolation & Purification[1][2]
  • Filtration: Collect the solid via vacuum filtration. Wash the filter cake with cold water (

    
     mL) to remove residual acid.
    
  • Drying: Air dry the crude solid.[4]

  • Recrystallization: Recrystallize from hot methanol.

    • Dissolve crude solid in minimum boiling methanol.

    • Allow to cool slowly to RT, then 0°C.

    • Filter the purified yellow needles.[2]

Mechanistic Analysis & Regioselectivity

The regioselectivity is governed by the electronic reinforcement of the 3-methoxy group directing to the para position (C6).

Mechanism Substrate Methyl Veratrate SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex Attack at C6 (Para to 3-OMe) NitroIon NO2+ ( Electrophile) NitroIon->SigmaComplex Product Methyl 4,5-dimethoxy- 2-nitrobenzoate SigmaComplex->Product -H+ (Aromatization)

Figure 2: Mechanistic pathway showing the electrophilic attack at the C6 position, driven by the strong electron-donating effect of the C3-methoxy group.

Validation & Quality Control

Expected Data
  • Yield: 75–85%

  • Appearance: Pale yellow crystalline solid.[2]

  • Melting Point: 141–144°C [2].[5]

NMR Interpretation ( NMR, )

The loss of symmetry and the specific splitting pattern validate the regiochemistry.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.51 Singlet1HAr-H (C3)Isolated proton between substituents
7.08 Singlet1HAr-H (C6)Isolated proton, shielded relative to C3
3.98 Singlet3H

Methoxy group
3.96 Singlet3H

Methoxy group
3.90 Singlet3H

Ester methyl

Note: The presence of two aromatic singlets confirms the protons are para to each other, indicating substitution at the 2 (original 6) position. [3]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Formation of Oil Incomplete precipitation or impuritiesScratch the flask with a glass rod; cool to -10°C; add a seed crystal.
Low Yield Hydrolysis of esterEnsure reagents are anhydrous; do not overheat during addition.
Dinitration Temperature too highStrictly maintain T < 5°C during addition; reduce equivalents of

.
Brown Fumes Oxidation of substrateReaction is too vigorous. Slow down addition rate immediately.

References

  • RSC Education. Nitration of methyl benzoate: Mechanism and Procedure. Royal Society of Chemistry. Link

  • ChemicalBook. Methyl 4,5-dimethoxy-2-nitrobenzoate Properties and Spectral Data.Link

  • Vertex AI Search. NMR Spectrum Analysis of Methyl 4,5-dimethoxy-2-nitrobenzoate. (Derived from search results 1.1, 1.4). Link

Sources

Method

using methyl 3,4-dimethoxy-5-nitrobenzoate in gefitinib synthesis

This guide outlines the technical application of methyl dimethoxy-nitrobenzoate intermediates in the synthesis of Gefitinib (Iressa) . Executive Summary: Critical Isomer Correction Status: CRITICAL PROTOCOL ALERT Input C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of methyl dimethoxy-nitrobenzoate intermediates in the synthesis of Gefitinib (Iressa) .

Executive Summary: Critical Isomer Correction

Status: CRITICAL PROTOCOL ALERT Input Compound: Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3) Required Compound: Methyl 4,5-dimethoxy-2-nitrobenzoate (CAS: 26791-93-5)

Technical Directive: The user-specified compound, Methyl 3,4-dimethoxy-5-nitrobenzoate (nitro group at position 5), is a regioisomer that cannot cyclize to form the quinazoline core required for Gefitinib. Reduction of the 5-nitro isomer yields a meta-amino ester, which is unreactive toward the required Niementowski-type cyclization.

The correct starting material for the "Dimethoxy Route" (Gibson Route) is the 2-nitro isomer (Methyl 4,5-dimethoxy-2-nitrobenzoate). This guide details the protocol for the correct 2-nitro isomer , while explicitly documenting the exclusion of the 5-nitro impurity.

Part 1: Retrosynthetic Analysis & Pathway Logic

The synthesis of Gefitinib from a dimethoxybenzoate precursor follows the "Gibson Route" (AstraZeneca, WO 96/33980). This pathway builds the quinazoline core first, then modifies the substituents.[1]

Core Challenges:

  • Regioselectivity of Nitration: Direct nitration of methyl veratrate (3,4-dimethoxybenzoate) often yields the unwanted 5-nitro isomer (the user's compound) rather than the required 2-nitro isomer.[1]

  • Selective Demethylation: The dimethoxy quinazoline intermediate requires precise cleavage of the C6-methoxy group without affecting the C7-methoxy group to allow for the attachment of the morpholine side chain.[1]

Pathway Visualization (DOT)

Gefitinib_Synthesis Start_Wrong Methyl 3,4-dimethoxy-5-nitrobenzoate (User Input: 5-Nitro) Amine_Wrong Methyl 3,4-dimethoxy-5-aminobenzoate (Meta-Amino Ester) Start_Wrong->Amine_Wrong Reduction Start_Correct Methyl 4,5-dimethoxy-2-nitrobenzoate (Required: 2-Nitro) Amine_Correct Methyl 2-amino-4,5-dimethoxybenzoate (Ortho-Amino Ester) Start_Correct->Amine_Correct H2 / Pd-C Dead_End NO CYCLIZATION (Dead End) Amine_Wrong->Dead_End Cannot Cyclize Quinazoline 6,7-Dimethoxyquinazolin-4(3H)-one Amine_Correct->Quinazoline Formamidine Acetate Cyclization Demethylation Selective Demethylation (L-Methionine / MSA) Quinazoline->Demethylation Intermediate_OH 6-Hydroxy-7-methoxyquinazolin-4(3H)-one Demethylation->Intermediate_OH Regioselective Cleavage Gefitinib Gefitinib (Target API) Intermediate_OH->Gefitinib 3 Steps: Acetylation, Chlorination, Etherification

Caption: Divergent pathways of nitrobenzoate isomers. Only the 2-nitro isomer (green path) allows quinazoline formation.

Part 2: Detailed Experimental Protocol

Scope: Synthesis of 6-hydroxy-7-methoxyquinazolin-4(3H)-one from Methyl 4,5-dimethoxy-2-nitrobenzoate.

Step 1: Precursor Verification (QC Check)

Before proceeding, verify the starting material is Methyl 4,5-dimethoxy-2-nitrobenzoate .

  • 1H NMR Distinction:

    • 2-Nitro (Correct): Para-protons on the benzene ring appear as two singlets (due to lack of coupling partners).[1]

    • 5-Nitro (Incorrect): Protons at C2 and C6 are meta to each other and may show meta-coupling (d, J~2Hz).[1]

  • Melting Point:

    • 2-Nitro isomer: ~140–142 °C.

    • 5-Nitro isomer: Typically lower or distinct mixed melting point.[1]

Step 2: Reduction to Methyl 2-amino-4,5-dimethoxybenzoate
  • Reagents: 10% Pd/C (5 wt%), Hydrogen gas (balloon or 1 atm), Methanol/THF (1:1).

  • Protocol:

    • Dissolve 10.0 g (41.5 mmol) of Methyl 4,5-dimethoxy-2-nitrobenzoate in 100 mL MeOH/THF.

    • Add 0.5 g of 10% Pd/C under inert atmosphere (N2).

    • Purge with H2 and stir at RT for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

    • Filter through Celite to remove catalyst.[1]

    • Concentrate filtrate to yield the amino ester as an off-white solid.[1]

    • Yield Target: >95%.[2][3][4]

Step 3: Cyclization to 6,7-Dimethoxyquinazolin-4(3H)-one
  • Reagents: Formamidine acetate (1.5 equiv), 2-Methoxyethanol (solvent).[1]

  • Protocol:

    • Suspend the amino ester (from Step 2) in 2-methoxyethanol (5 mL/g).

    • Add Formamidine acetate.[1]

    • Reflux (125 °C) for 6–8 hours. The solution will clarify then precipitate the product.

    • Cool to 0 °C. Filter the white solid.

    • Wash with cold ethanol.[1]

    • Mechanism:[3][4][5] Condensation of the amino group with formamidine followed by intramolecular nucleophilic attack on the ester.[1]

Step 4: Selective Demethylation (The "Gibson" Method)

This is the most technically demanding step.[1] You must cleave the C6-OMe while retaining the C7-OMe.

  • Reagents: L-Methionine (1.2 equiv), Methanesulfonic acid (MSA, solvent/reagent).[1]

  • Protocol:

    • Dissolve 6,7-dimethoxyquinazolin-4(3H)-one (5.0 g) in MSA (50 mL).

    • Add L-Methionine (4.3 g).

    • Heat to 100 °C for 5–8 hours.

      • Note: L-Methionine acts as a "soft" nucleophile scavenger for the methyl group.[1]

    • Monitor via HPLC: Look for the disappearance of the dimethoxy peak and the appearance of the monohydroxy peak.[1] Stop before the di-hydroxy impurity forms.[1]

    • Workup: Pour onto ice/water. Neutralize carefully with 40% NaOH to pH 7.

    • The product, 6-hydroxy-7-methoxyquinazolin-4(3H)-one , precipitates as a white/grey solid.

    • Filter and dry.[1]

    • Yield Target: 60–75%.

Step 5: Completion of Gefitinib Synthesis
  • Protection: Acetylate the 6-OH using Acetic Anhydride/Pyridine.[1]

  • Chlorination: React with POCl3 to form 4-chloro-6-acetoxy-7-methoxyquinazoline.

  • Amination: React with 3-chloro-4-fluoroaniline in isopropanol (SNAr reaction).

  • Deprotection: Hydrolyze the acetyl group (NH3/MeOH).[1]

  • Etherification: React the 6-OH with 3-(4-morpholinyl)propyl chloride (K2CO3, DMF, 80 °C) to install the side chain.

Part 3: Data Summary & Troubleshooting

Parameter2-Nitro Isomer (Correct)5-Nitro Isomer (Incorrect)
Structure Nitro at C2 (Ortho to Ester)Nitro at C5 (Meta to Ester)
Reactivity Reduces to Ortho-Amino EsterReduces to Meta-Amino Ester
Cyclization Forms QuinazolinoneFails (Polymerizes/Degrades)
Source Controlled Nitration / Specific SynthesisDirect Nitration of Veratric Ester

Troubleshooting the Demethylation Step:

  • Problem: Low yield / Formation of 6,7-dihydroxy impurity.

  • Solution: Control temperature strictly at 100 °C. Do not exceed 110 °C. Use exactly 1.1–1.2 equivalents of L-Methionine. Excess methionine accelerates bis-demethylation.

References

  • Gibson, K. H., et al. (1996).[1] Quinazoline Derivatives. AstraZeneca.[1] WO 96/33980 .[1] (The foundational patent describing the dimethoxy route and selective demethylation).[1]

  • Li, M. D., et al. (2007).[1] Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules, 12(4), 673-678.[1] (Describes the alternative "Isovanillin" route which avoids the problematic demethylation step). [1]

  • Venkatesh, P., et al. (2007).[1] One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib. Heterocycles, 71(1).[1] (Discusses nitration regioselectivity).

  • Chandregowda, V., et al. (2009).[1] Synthesis of Gefitinib and its intermediate. Indian Journal of Chemistry, 48B.[1] (Optimization of the 3-hydroxy-4-methoxybenzoate pathway). [1]

Sources

Application

reduction of the nitro group in methyl 3,4-dimethoxy-5-nitrobenzoate

Executive Summary This Application Note details the protocol for reducing Methyl 3,4-dimethoxy-5-nitrobenzoate to its corresponding aniline, Methyl 3,4-dimethoxy-5-aminobenzoate . This transformation is a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for reducing Methyl 3,4-dimethoxy-5-nitrobenzoate to its corresponding aniline, Methyl 3,4-dimethoxy-5-aminobenzoate . This transformation is a critical intermediate step in the synthesis of isoquinoline alkaloids, EGFR inhibitors, and other bioactive scaffolds derived from gallic acid analogues.

Key Technical Challenges:

  • Chemoselectivity: The reduction must target the nitro (

    
    ) group exclusively without affecting the methyl ester (
    
    
    
    ) or cleaving the methyl ether (
    
    
    ) bonds.
  • Steric Environment: The nitro group at position 5 is flanked by a methoxy group at position 4 and the ester at position 1 (meta), creating a moderately crowded steric environment that can influence catalyst binding kinetics.

Recommended Approaches:

  • Method A (Catalytic Hydrogenation): The "Gold Standard" for purity and scalability. Uses Pd/C and hydrogen gas.[1][2]

  • Method B (Iron-Mediated Reduction): A robust, hydrogen-free alternative suitable for laboratories lacking high-pressure equipment.

Strategic Analysis & Reaction Mechanism

The reduction of the nitro group proceeds through a stepwise deoxygenation cascade. Understanding these intermediates is vital for troubleshooting incomplete reactions (e.g., the accumulation of hydroxylamines).

Reaction Pathway Diagram

NitroReduction Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e-, 2H+ Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Azoxy Azoxy (Side Product) Nitroso->Azoxy Condensation (pH > 7) Amine Amine (-NH2) Hydroxylamine->Amine 2e-, 2H+

Figure 1: Stepwise reduction mechanism. Note that the Hydroxylamine intermediate can persist if the reaction is stopped prematurely.

Method Selection Matrix
FeatureMethod A: Pd/C Hydrogenation Method B: Fe / NH4Cl
Primary Mechanism Heterogeneous CatalysisSingle Electron Transfer (SET)
Chemoselectivity Excellent (Ester stable at STP)Excellent (Mild pH prevents hydrolysis)
Scalability High (kg scale)Moderate (Waste disposal limits)
Workup Simple FiltrationExtraction & Sludge Removal
Safety Profile High Risk: Pyrophoric Catalyst, H2 GasModerate Risk: Thermal runaway potential
Yield Expectation >95%85-92%

Protocol A: Catalytic Hydrogenation (Pd/C)

Rationale: Palladium on Carbon (Pd/C) allows for rapid, clean conversion under mild conditions. The ester group is kinetically inert to hydrogenolysis under these specific parameters (1 atm, ambient temp).

Materials:
  • Substrate: Methyl 3,4-dimethoxy-5-nitrobenzoate (1.0 equiv).

  • Catalyst: 10 wt% Palladium on Carbon (Pd/C), 50% water wet (to minimize pyrophoric risk). Load at 10 wt% of substrate mass.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). (MeOH is preferred for higher solubility of the nitro compound).

  • Hydrogen Source: H2 Balloon (lab scale) or Parr Shaker (40 psi for scale >10g).

Step-by-Step Procedure:
  • Preparation (Inert Atmosphere):

    • Flush a round-bottom flask (RBF) with Nitrogen (

      
      ) or Argon.
      
    • Safety Note: Pd/C is pyrophoric when dry. Always weigh it out quickly or use water-wet paste. Add the catalyst to the flask first under inert gas, or add it as a slurry in toluene/water if strict safety is required.

    • Add the Methyl 3,4-dimethoxy-5-nitrobenzoate (1.0 equiv) to the flask.

  • Solvation:

    • Carefully add Methanol (10-15 mL per gram of substrate) down the sides of the flask to wash down any catalyst adhering to the glass.

    • Note: Do not stir yet if the flask is open to air; stir only after purging.

  • Hydrogenation:

    • Seal the flask with a septum.[3]

    • Evacuate the flask (vacuum) and backfill with

      
       (balloon). Repeat this cycle 3 times to remove oxygen.
      
    • Stir vigorously at Room Temperature (20-25°C) .

    • Reaction Time: Typically 2–6 hours. The yellow color of the nitro compound should fade to colorless or pale beige.

  • Monitoring:

    • Check via TLC (Hexane:EtOAc 1:1). The amine is more polar (lower

      
      ) and will stain distinctively with Ninhydrin (purple/red) or p-Anisaldehyde.
      
    • Critical Check: Ensure no hydroxylamine intermediate remains (often a spot just above the amine).

  • Workup:

    • Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C.

    • Safety: Do not let the filter cake dry out completely, as Pd/C can ignite methanol vapors. Wash the cake with fresh MeOH, then immediately wet the waste cake with water before disposal.

    • Concentrate the filtrate under reduced pressure (Rotavap).

  • Purification:

    • The product is usually pure enough for the next step. If necessary, recrystallize from EtOAc/Hexane.

Protocol B: Iron-Mediated Reduction (Fe/NH4Cl)

Rationale: This is a modification of the Béchamp reduction. We use Ammonium Chloride (


) instead of HCl to maintain a near-neutral pH (approx. 5-6). This is crucial  to prevent the hydrolysis of the methyl ester to the carboxylic acid.
Materials:
  • Substrate: Methyl 3,4-dimethoxy-5-nitrobenzoate (1.0 equiv).

  • Reductant: Iron Powder (Fe), 325 mesh (3.0 - 5.0 equiv).

  • Electrolyte: Ammonium Chloride (

    
    ) (3.0 - 5.0 equiv).
    
  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Procedure:
  • Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the nitro substrate in Ethanol.

    • Add Water and Ammonium Chloride.[4]

    • Add Iron powder.[2][3][4][5]

  • Reaction:

    • Heat the mixture to Reflux (approx. 78-80°C) with vigorous stirring.

    • Observation: The reaction will turn dark grey/brown (iron oxides).

    • Time: 1–3 hours.[6]

  • Workup (The "Sludge" Challenge):

    • Hot Filtration: While still hot, filter the mixture through a Celite pad. The iron oxide sludge can be sticky; hot filtration prevents the product from precipitating in the filter.

    • Wash the filter cake copiously with hot Ethanol or Ethyl Acetate.

  • Extraction:

    • Concentrate the filtrate to remove most Ethanol.

    • Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[7]
      

Analytical Validation (QC)

Upon isolation, the product Methyl 3,4-dimethoxy-5-aminobenzoate should be characterized to confirm the reduction of


 and the integrity of the ester/methoxy groups.
TechniqueFeatureExpected Observation
1H NMR Aromatic RegionUpfield shift of aromatic protons due to the electron-donating

group (shielding effect).
1H NMR Amine ProtonsAppearance of a broad singlet (

) around 3.5–5.0 ppm (solvent dependent, usually

exchangeable).
1H NMR Methoxy/EsterThree distinct methyl singlets (approx 3.7 - 3.9 ppm) must remain intact.
IR Spectroscopy Functional GroupsDisappearance of symmetric/asymmetric

stretches (1530/1350

). Appearance of

doublet (3300-3400

).
HPLC Retention TimeSignificant shift to shorter retention time (more polar) compared to nitro precursor.

Troubleshooting Guide

Scenario 1: Reaction Stalls at Hydroxylamine Intermediate
  • Cause: Insufficient hydrogen pressure or poisoned catalyst (Method A); insufficient heating or iron surface passivation (Method B).

  • Solution (Method A): Add fresh catalyst (under inert gas) and repressurize.

  • Solution (Method B): Add a small amount of dilute acetic acid (catalytic) to reactivate the iron surface, or add more fresh iron powder.

Scenario 2: Product turns brown/black upon storage
  • Cause: Oxidation of the aniline. Electron-rich anilines are prone to air oxidation (forming quinoid-like species).

  • Solution: Store the amine under Nitrogen/Argon in the dark at 4°C. Ideally, use immediately in the next synthetic step (e.g., amide coupling).

Scenario 3: Loss of Methyl Ester (Formation of Acid)
  • Cause: pH was too low (too acidic) or temperature too high during workup.

  • Solution: Ensure

    
     is used, not HCl. Avoid prolonged reflux if not necessary.
    

References

  • BenchChem. (2025).[4][8] Application Notes and Protocols for the Reduction of Nitro Groups to Amines: Protocol 2 - Iron in Acidic Medium. Retrieved from 4

  • ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.[4] Retrieved from 5

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines: Catalytic Hydrogenation.[1][9] Retrieved from 2

  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (Demonstrates Ammonium Formate utility). Retrieved from 10

  • ChemicalBook. (2024). Methyl 3-aminobenzoate and related derivatives synthesis.[3][8][11] Retrieved from 11

Sources

Method

Application Note: Hydrolysis of Methyl 3,4-Dimethoxy-5-nitrobenzoate to 3,4-Dimethoxy-5-nitrobenzoic Acid

Executive Summary This application note details the optimized protocol for the saponification (hydrolysis) of methyl 3,4-dimethoxy-5-nitrobenzoate to its corresponding carboxylic acid, 3,4-dimethoxy-5-nitrobenzoic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the saponification (hydrolysis) of methyl 3,4-dimethoxy-5-nitrobenzoate to its corresponding carboxylic acid, 3,4-dimethoxy-5-nitrobenzoic acid (CAS 91004-48-7). This transformation is a critical intermediate step in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and other pharmaceutical active ingredients (APIs).

While ester hydrolysis is a fundamental organic transformation, the presence of the electron-withdrawing nitro group at the 5-position and electron-donating methoxy groups at the 3- and 4-positions creates a unique electronic environment. This guide addresses the specific solubility challenges, reaction kinetics, and workup procedures required to isolate high-purity product without inducing side reactions such as nucleophilic aromatic substitution (


).

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate, methyl 3,4-dimethoxy-5-nitrobenzoate, contains three key functional zones:

  • Methyl Ester: The site of hydrolysis.

  • Nitro Group (

    
    ):  Strongly electron-withdrawing (
    
    
    
    ). This activates the ester carbonyl toward nucleophilic attack by hydroxide, generally accelerating the reaction compared to non-nitrated analogs.
  • Dimethoxy Motif (

    
    ):  Electron-donating (
    
    
    
    ). While they generally deactivate the ring, the specific substitution pattern helps stabilize the aromatic core.
Reaction Mechanism

The reaction proceeds via a standard Base-Promoted Ester Hydrolysis (


 mechanism) .
  • Nucleophilic Attack: Hydroxide ion (

    
    ) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
    
  • Elimination: The methoxide ion (

    
    ) is eliminated, reforming the carbonyl bond and generating the carboxylic acid.
    
  • Deprotonation (Driving Force): The generated carboxylic acid is immediately deprotonated by the basic medium to form the carboxylate salt. This step is irreversible and drives the equilibrium forward.

  • Protonation (Workup): Addition of strong acid (HCl) converts the water-soluble carboxylate salt back into the insoluble free acid, allowing for precipitation and isolation.

Critical Design Considerations
  • Solvent System: The ester is lipophilic, while the hydroxide base is hydrophilic. A mixed solvent system (Methanol/Water or THF/Water) is essential to ensure phase homogeneity.

  • Temperature Control: While the nitro group activates the ester, excessive heat can promote

    
     displacement of the methoxy groups by hydroxide. A controlled temperature (Reflux or 50°C) is recommended.
    

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
Methyl 3,4-dimethoxy-5-nitrobenzoate 1.0Substrate>98%
Sodium Hydroxide (NaOH) 2.0 - 3.0Base / NucleophileReagent Grade
Methanol (MeOH) SolventSolubilizerACS Grade
Water (

)
SolventCo-solventDistilled
Hydrochloric Acid (HCl) ExcessAcidification (Workup)1M or 6M
Step-by-Step Procedure

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of methyl 3,4-dimethoxy-5-nitrobenzoate in Methanol (approx. 10 mL per gram of substrate).

  • Prepare an aqueous solution of NaOH (2.0 eq) in a minimal amount of water (approx. 2-3 mL per gram of NaOH).

  • Add the aqueous NaOH solution dropwise to the methanolic ester solution while stirring.

    • Note: A slight exotherm may be observed.

Step 2: Reaction Phase

  • Equip the flask with a reflux condenser.[1][2]

  • Heat the mixture to 50°C - 60°C (mild reflux).

  • Monitor the reaction by TLC (See Section 4: PAT).

    • Typical Duration: 1–3 hours. The solution typically turns from a suspension to a clear, yellow/orange solution as the ester is consumed and the soluble carboxylate salt forms.

Step 3: Workup & Isolation

  • Once TLC confirms consumption of the starting material, cool the reaction mixture to room temperature.

  • Solvent Removal (Optional but Recommended): Remove the majority of methanol under reduced pressure (Rotavap) to minimize product solubility during precipitation.

  • Dilute the aqueous residue with cold water (approx. 2x the original volume).

  • Acidification: Place the flask in an ice bath. Slowly add 1M HCl with vigorous stirring until the pH reaches 1–2 .

    • Observation: A thick precipitate (the free acid) should form immediately.

  • Stir the suspension at 0–5°C for 30 minutes to ensure complete precipitation.

Step 4: Filtration & Drying [1]

  • Filter the solid using a Buchner funnel (vacuum filtration).

  • Wash the filter cake with cold water (

    
    ) to remove residual salts (NaCl) and traces of methanol.
    
  • Dry the solid in a vacuum oven at 45°C overnight or until constant weight.

Process Analytical Technology (PAT) & Visualization

Workflow Diagram

The following diagram illustrates the operational workflow for the hydrolysis process.

G Start Start: Methyl Ester Substrate Dissolve Dissolve in MeOH Start->Dissolve AddBase Add aq. NaOH (2.0 eq) Dissolve->AddBase Heat Heat to 50-60°C (1-3 hrs) AddBase->Heat CheckTLC Check TLC (SM consumed?) Heat->CheckTLC CheckTLC->Heat No Evap Evaporate MeOH CheckTLC->Evap Yes Acidify Acidify with HCl to pH 1-2 Evap->Acidify Filter Filter & Wash (Cold H2O) Acidify->Filter Dry Dry (Vacuum Oven) Filter->Dry Product Product: 3,4-dimethoxy-5-nitrobenzoic acid Dry->Product

Figure 1: Operational workflow for the saponification of methyl 3,4-dimethoxy-5-nitrobenzoate.

TLC Monitoring Guide
  • Mobile Phase: Ethyl Acetate : Hexane (1:1) or Methanol : DCM (1:9).

  • Visualization: UV Light (254 nm). The nitro group is chromophoric and quenches fluorescence strongly.

  • Rf Values:

    • Starting Material (Ester): Higher Rf (Non-polar).

    • Product (Acid): Lower Rf (Polar, may streak without acetic acid in eluent).

Quality Control & Characterization

To validate the synthesis, the isolated solid must be characterized.

Expected Data
ParameterSpecificationNotes
Appearance Yellow to off-white solidColor intensity may vary with purity.
Melting Point 160–190°C (Range varies)Note: Literature values for this specific isomer vary; use NMR for definitive ID. Similar analogs melt ~180-195°C [1].
1H NMR (DMSO-d6) Distinctive aromatic signalsSee analysis below.
1H NMR Analysis (Diagnostic Signals)

The structure of 3,4-dimethoxy-5-nitrobenzoic acid is asymmetric regarding the protons.

  • Solvent: DMSO-d6 is recommended due to the carboxylic acid's solubility.

  • Carboxylic Acid (-COOH): Broad singlet at

    
     13.0–14.0 ppm (exchangeable with 
    
    
    
    ).
  • Aromatic Protons:

    • The protons are at positions 2 and 6.

    • H-2: Doublet (

      
       ~7.6–7.8 ppm, 
      
      
      
      Hz). Located between the carboxyl and methoxy group.[3]
    • H-6: Doublet (

      
       ~8.0–8.2 ppm, 
      
      
      
      Hz). Located between the carboxyl and nitro group (more deshielded by ortho-nitro).
  • Methoxy Groups:

    • Two singlets in the aliphatic region (

      
       3.8–4.0 ppm).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is < 2. Salt effect (adding NaCl) can help "salt out" the organic acid.
Dark Product Side reactions (

)
Reaction temperature too high. Do not exceed 60°C. Reduce reaction time.
Starting Material Remains Poor solubilityUse THF/Water (1:1) instead of MeOH/Water if the ester is not dissolving.
Product is "Sticky" Impurities / WetRecrystallize from Ethanol/Water or dilute Acetic Acid. Dry thoroughly under vacuum.[1]

References

  • PrepChem. Synthesis of 3,4-Dimethoxy-6-nitrobenzoic acid (Analog Protocol). Retrieved from .

  • BenchChem. Laboratory-Scale Synthesis of 3-Methoxy-4-nitrobenzoic Acid (Application Note). Retrieved from .

  • ChemicalBook. 3,4-Dimethoxy-5-nitrobenzoic acid (CAS 91004-48-7) Properties.[4][5][6][7] Retrieved from .

  • Master Organic Chemistry. Base Hydrolysis of Esters (Saponification) Mechanism. Retrieved from .

  • Sigma-Aldrich. 3,4-Dimethoxy-5-nitrobenzoic acid Product Sheet. Retrieved from .

Sources

Application

reaction of methyl 3,4-dimethoxy-5-nitrobenzoate with amines

Application Note: Chemoselective Amination of Methyl 3,4-Dimethoxy-5-nitrobenzoate Part 1: Executive Summary & Strategic Analysis The Challenge: Reacting Methyl 3,4-dimethoxy-5-nitrobenzoate (MDMNB) with amines presents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Amination of Methyl 3,4-Dimethoxy-5-nitrobenzoate

Part 1: Executive Summary & Strategic Analysis

The Challenge: Reacting Methyl 3,4-dimethoxy-5-nitrobenzoate (MDMNB) with amines presents a classic chemoselectivity dilemma in organic synthesis. The substrate contains two electrophilic sites activated by the electron-withdrawing nitro group (


):[1]
  • The Ester Carbonyl (C1): The standard site for amidation (BAc2 mechanism).

  • The C4-Methoxy Carbon (C4): The position ortho to the nitro group and para to the ester. The

    
     group activates this position for Nucleophilic Aromatic Substitution (SNAr), where the amine displaces the methoxy group.
    

The Solution: Standard thermal aminolysis (heating amine + ester) frequently yields a mixture of the desired benzamide and the SNAr byproduct (an ortho-nitroaniline derivative). To ensure high purity and yield, the reaction pathway must be controlled via kinetic vs. thermodynamic parameters.

This guide details two distinct protocols:

  • Protocol A (The "Safe" Route): Indirect amidation via hydrolysis and coupling, guaranteeing retention of the methoxy groups.

  • Protocol B (The "Direct" Route): Catalytic aminolysis optimized for speed, using TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) to lower the activation energy for amidation below the SNAr threshold.

Part 2: Mechanistic Pathway & Visualization

The following diagram illustrates the divergent pathways. The "Danger Zone" represents the SNAr pathway, which becomes dominant at high temperatures (>80°C) or with excess nucleophilic amine.

ReactionPathways SM Methyl 3,4-dimethoxy- 5-nitrobenzoate TetInt Tetrahedral Intermediate SM->TetInt Path A: Carbonyl Attack (Kinetic Control, <50°C) Meisenheimer Meisenheimer Complex SM->Meisenheimer Path B: Ring Attack (C4) (Thermodynamic, >80°C) Amine Primary/Secondary Amine (R-NH2) Amine->SM ProductA TARGET: Benzamide (Retention of 3,4-OMe) TetInt->ProductA - MeOH ProductB IMPURITY: S_NAr Product (Loss of 4-OMe) Meisenheimer->ProductB - MeOH

Figure 1: Bifurcation of reaction pathways. Path A (Green) is the desired amidation. Path B (Red) is the competing SNAr displacement of the activated 4-methoxy group.

Part 3: Experimental Protocols

Protocol A: Indirect Amidation (High Precision)

Recommended for: Late-stage drug intermediates, expensive amines, or when SNAr impurities must be <0.1%.

Rationale: By hydrolyzing the ester to the carboxylic acid first, we remove the "leaving group" ability of the ester methoxy, preventing direct aminolysis competition. The subsequent coupling uses mild conditions that do not provide the energy required for SNAr at the C4 position.

Step 1: Controlled Hydrolysis

  • Dissolve: 1.0 eq of MDMNB in THF:Water (3:1 v/v).

  • Reagent: Add 1.1 eq of LiOH·H2O.

    • Note: Do not use NaOH or KOH at high concentrations, as hydroxide is a potent nucleophile for SNAr. LiOH is milder.

  • Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Acidify to pH 3 with 1M HCl. The benzoic acid derivative usually precipitates.[2] Filter and dry.[2][3][4]

Step 2: Amide Coupling

  • Dissolve: 1.0 eq of the obtained Acid in DMF (anhydrous).

  • Activation: Add 1.2 eq HATU and 2.5 eq DIPEA. Stir for 5 mins.

    • Mechanism:[1][5][6][7][8][9] HATU forms an active ester that reacts rapidly with amines at RT, completely avoiding the thermal requirements of SNAr.

  • Addition: Add 1.1 eq of the Target Amine.

  • Reaction: Stir at RT for 1–2 hours.

  • Purification: Dilute with EtOAc, wash with 1M HCl, Sat. NaHCO3, and Brine.[10]

Protocol B: TBD-Catalyzed Direct Aminolysis

Recommended for: High-throughput library synthesis, robust amines, scale-up where atom economy is critical.

Rationale: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is a bicyclic guanidine base that acts as a dual hydrogen-bond donor/acceptor catalyst. It activates the ester carbonyl specifically, accelerating amidation by orders of magnitude, allowing the reaction to proceed at room temperature where SNAr is kinetically forbidden.

Materials:

  • Substrate: Methyl 3,4-dimethoxy-5-nitrobenzoate (1.0 eq)

  • Amine: Primary or Secondary Amine (1.2 eq)

  • Catalyst: TBD (0.1 – 0.2 eq)

  • Solvent: Toluene or THF (Anhydrous)

Procedure:

  • Preparation: In a dried vial, dissolve 1.0 mmol of MDMNB in 2.0 mL of Toluene.

  • Catalyst Addition: Add 0.1 mmol (14 mg) of TBD.

  • Amine Addition: Add 1.2 mmol of the amine.

  • Reaction: Stir at 25°C .

    • Checkpoint: Check LCMS at 1 hour. If conversion is slow (sterically hindered amines), heat to 40°C . Do NOT exceed 60°C.

  • Quench: Add 2 mL of 1M HCl (removes TBD and unreacted amine).

  • Isolation: Extract with EtOAc. The organic layer contains the pure amide.

Comparison of Methods:

FeatureProtocol A (Hydrolysis + HATU)Protocol B (TBD Catalysis)Thermal Reflux (Not Recommended)
Step Count 2 Steps1 Step1 Step
Atom Economy Low (Coupling reagents waste)HighHigh
SNAr Risk NegligibleLow (if T < 50°C)High
Scope All amines (including anilines)Primary/Secondary alkyl aminesUnhindered amines only
Cost High (HATU is expensive)LowLow

Part 4: Troubleshooting & Characterization

Critical Quality Attribute (CQA): Distinguishing the Product from the SNAr Impurity.

1H NMR Diagnostics:

  • Desired Amide: You must observe two distinct singlets in the region of 3.8 – 4.0 ppm (corresponding to the 3-OMe and 4-OMe groups).

  • SNAr Impurity: One methoxy singlet will disappear (usually the C4-OMe), replaced by the amine signals or shifted significantly. The aromatic proton signals will also shift due to the change in electronics (OMe

    
     N-R).
    

Common Issues:

ObservationRoot CauseCorrective Action
Red/Orange Coloration Formation of Meisenheimer Complex or SNAr product (Nitroanilines are deeply colored).Reduce temperature immediately. Switch to Protocol A.
Incomplete Conversion (Protocol B) Amine is too sterically hindered or TBD is deactivated by moisture.Ensure anhydrous solvents.[4] Increase TBD to 0.3 eq.
Low Yield (Protocol A) Loss of product during acid precipitation (Step 1).The nitro-acid might be slightly water-soluble. Extract the aqueous layer with EtOAc/n-Butanol.

References

  • Mechanism of SNAr in Nitro-Activated Benzoates: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Activated Aromatic Compounds. Chemical Reviews.

  • TBD Catalysis for Ester Aminolysis: Sabot, C., Kumar, K. A., Meunier, S., & Mioskowski, C. (2007). A convenient aminolysis of esters catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under solvent-free conditions. Tetrahedron Letters.

  • Regioselectivity in Nitrated Benzoates: Blagg, J., et al. (2006). Synthesis of 3,4-dimethoxy-5-nitrobenzamide derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • General Protocol for HATU Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

Sources

Method

Application Note: Scalable Regioselective Synthesis of Methyl 3,4-Dimethoxy-5-Nitrobenzoate

Executive Summary Methyl 3,4-dimethoxy-5-nitrobenzoate is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib analogs). Its synthesis presents a classic re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,4-dimethoxy-5-nitrobenzoate is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib analogs). Its synthesis presents a classic regiochemical challenge: direct nitration of the fully methylated precursor (Methyl Veratrate) predominantly yields the 6-nitro isomer due to the combined directing effects of the 3-methoxy and 1-ester groups.

To achieve the 5-nitro substitution pattern required for biological activity, this protocol utilizes a regioselective nitration-alkylation strategy . By starting with Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate), the 4-hydroxyl group directs the incoming nitro electrophile to the ortho-position (C5), overcoming the directing influence of the ester. Subsequent


-methylation locks the structure to yield the target molecule.

This guide details a scalable, two-step protocol designed for high throughput and safety, utilizing Phase Transfer Catalysis (PTC) for the methylation step to avoid hazardous anhydrous conditions.

Strategic Pathway Analysis

The choice of starting material dictates the isomeric purity of the final product. The diagram below illustrates the divergent pathways and the mechanistic rationale for selecting the Vanillate route.

G cluster_legend Pathway Logic Start_Veratrate Methyl Veratrate (3,4-Dimethoxybenzoate) Nitration_A Nitration (HNO3/H2SO4) Start_Veratrate->Nitration_A Direct Nitration Start_Vanillate Methyl Vanillate (4-Hydroxy-3-methoxybenzoate) Nitration_B Nitration (HNO3/AcOH) Start_Vanillate->Nitration_B Regioselective Route Product_Wrong Methyl 6-Nitroveratrate (Major Impurity) UNWANTED ISOMER Nitration_A->Product_Wrong Steric/Electronic Control (Favors C6) Intermediate_Correct Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (5-Nitro Isomer) Nitration_B->Intermediate_Correct OH Directs Ortho (C5) Methylation O-Methylation (DMS/K2CO3/TBAB) Intermediate_Correct->Methylation Target Methyl 3,4-dimethoxy-5-nitrobenzoate TARGET MOLECULE Methylation->Target High Yield Legend Direct nitration of the dimethoxy ester fails to access the 5-position efficiently. The phenol (Vanillate) is required to direct the nitro group to C5.

Figure 1: Mechanistic divergence in the synthesis of nitrobenzoate isomers. The Vanillate route (green) ensures 5-position selectivity.

Experimental Protocols

Step 1: Regioselective Nitration of Methyl Vanillate

Objective: Introduce the nitro group at the 5-position using the directing power of the 4-hydroxyl group.

Safety Warning: Nitration is highly exothermic.[1] Thermal runaway is a critical risk. Maintain strict temperature control.

Materials & Reagents
ReagentEquiv.[2][3][4][5]RoleHazard Note
Methyl Vanillate1.0SubstrateIrritant
Nitric Acid (65-70%)1.2ElectrophileCorrosive, Oxidizer
Glacial Acetic AcidSolventSolventFlammable, Corrosive
Ice/WaterN/AQuenchN/A
Procedure
  • Preparation: Charge a jacketed glass reactor with Methyl Vanillate (1.0 equiv) and Glacial Acetic Acid (5.0 vol). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5 °C using a cryostat or ice/salt bath.

  • Addition: Add Nitric Acid (1.2 equiv) dropwise via an addition funnel.

    • Critical Parameter: Control addition rate so the internal temperature never exceeds 10 °C .

    • Observation: The solution will turn from colorless to yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (Ethyl Acetate/Hexane 3:7) or HPLC.[2] Target < 2% starting material.

  • Quenching: Pour the reaction mixture slowly into 5 volumes of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.[2]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 2 vol) until the filtrate pH is neutral (> pH 5).

  • Drying: Dry the solid in a vacuum oven at 45 °C to constant weight.

    • Yield: Typically 85–92%.

    • Identity: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.

Step 2: Phase-Transfer Catalyzed O-Methylation

Objective: Methylate the 4-hydroxyl group to obtain the final dimethoxy product. Methodology: Phase Transfer Catalysis (PTC) is selected over Sodium Hydride/DMF methods to improve safety, reduce water sensitivity, and simplify workup on a large scale.

Materials & Reagents
ReagentEquiv.[2][3][4][5]RoleHazard Note
Step 1 Intermediate1.0SubstrateIrritant
Dimethyl Sulfate (DMS)1.2Methylating AgentHighly Toxic , Carcinogen
Potassium Carbonate (

)
1.5BaseIrritant
TBAB (Tetrabutylammonium bromide)0.05Phase Transfer CatalystHygroscopic
TolueneSolventOrganic PhaseFlammable
WaterSolventAqueous PhaseN/A

Note: Methyl Iodide (MeI) can be substituted for DMS but is more volatile and expensive.

Procedure
  • Setup: In a reactor equipped with an overhead stirrer and reflux condenser, charge Toluene (10 vol) and the Step 1 Intermediate (1.0 equiv).

  • Catalyst Addition: Add

    
     (1.5 equiv) and TBAB (0.05 equiv).
    
    • Mechanism:[6][7][8][9] TBAB shuttles the phenoxide anion between the solid/aqueous base interface and the organic phase.

  • Alkylation: Add Dimethyl Sulfate (1.2 equiv) slowly at room temperature.

    • Safety: DMS is extremely toxic. Use a closed system and scrubbers (ammonia solution) for vent lines.

  • Heating: Heat the biphasic mixture to 60–65 °C for 4–6 hours.

    • IPC:[6] Monitor for disappearance of the phenol peak.

  • Workup:

    • Cool to 20 °C.

    • Add water (5 vol) and stir for 30 minutes to quench excess DMS and dissolve inorganic salts.

    • Separate the layers.[2] Extract the aqueous layer once with Toluene.

  • Purification:

    • Wash combined organic layers with 10% NaOH (to remove unreacted phenol) and then Brine.

    • Concentrate the organic phase under reduced pressure.

    • Recrystallization: Recrystallize the crude residue from Methanol or Isopropanol to yield high-purity crystals.

  • Final Product: Methyl 3,4-dimethoxy-5-nitrobenzoate.

    • Appearance: Light yellow crystalline solid.[4]

    • Yield: 90–95%.[4][10]

Process Safety & Engineering Controls

The following diagram outlines the critical safety nodes for the scale-up of this process.

Safety cluster_controls Engineering Controls Nitration NITRATION REACTOR Risk: Thermal Runaway Quench QUENCH TANK Risk: Exotherm/Fumes Nitration->Quench Slow Transfer Temp < 20°C Methylation METHYLATION REACTOR Risk: DMS Toxicity Scrubber AMMONIA SCRUBBER Neutralize DMS Vapors Methylation->Scrubber Vent Line Control1 Jackets with Emergency Cooling Control1->Nitration Control2 Auto-Dosing Pumps (Stop on High Temp) Control2->Nitration

Figure 2: Critical safety nodes. Nitration requires thermal interlocks; Methylation requires vapor scrubbing.

Analytical Validation (Self-Validating System)

To ensure the protocol produced the correct 5-nitro isomer and not the 6-nitro impurity, use


 NMR coupling constants.
FeatureTarget: 5-Nitro IsomerImpurity: 6-Nitro Isomer
Aromatic Protons Two doublets (or meta-coupled singlets)Two singlets
Coupling Constant (

)

Hz
(Meta coupling)
Para coupling (often not resolved, appears as singlets)
Shift Environment H2 and H6 are magnetically distinct but similarH2 and H5 are very distinct

Key QC Check: If your NMR shows two aromatic singlets with no meta-coupling, you have likely nitrated the wrong starting material (Methyl Veratrate) or the reaction rearranged. The Vanillate route guarantees the meta-relationship (


 and 

).

References

  • O'Donnell, M. J. "Phase-Transfer Catalysis in Pharmaceutical Synthesis". Accounts of Chemical Research. (Foundational text on PTC scale-up).
  • Safety in Nitration: MDPI Process Safety. "Process Safety Assessment of the Entire Nitration Process". Available at: [Link] Vapourtec Application Note. "Nitration Reactions | Continuous Flow Processing". (Discusses thermal hazards). Available at: [Link]

  • Specific Synthesis Verification: Royal Society of Chemistry. "Nitration of methyl benzoate". (General procedure baseline). Available at: [Link]

Sources

Application

Application Note: Purification of Methyl 3,4-dimethoxy-5-nitrobenzoate by Recrystallization

This Application Note is designed for researchers and process chemists requiring high-purity Methyl 3,4-dimethoxy-5-nitrobenzoate (often referred to as Methyl 5-nitroveratrate). This compound is a critical intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity Methyl 3,4-dimethoxy-5-nitrobenzoate (often referred to as Methyl 5-nitroveratrate). This compound is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone and Opicapone .

Unlike its structural isomer (methyl 6-nitroveratrate), which is the major product of direct nitration, the 5-nitro isomer is typically synthesized via the methylation of methyl 3,4-dihydroxy-5-nitrobenzoate. Consequently, the impurity profile differs significantly, requiring a tailored purification strategy.

Abstract & Chemical Context

High-purity isolation of methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3 or similar depending on regiochemistry naming conventions) is challenging due to the presence of structurally similar impurities.

  • Target Compound: Methyl 3,4-dimethoxy-5-nitrobenzoate.[1][2][3][4]

  • Primary Impurities:

    • Regioisomers: Methyl 3,4-dimethoxy-6-nitrobenzoate (if nitration route used).

    • Incomplete Methylation Products: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (phenolic impurities).[5]

    • Inorganic Salts: Potassium carbonate/sulfate (carryover from methylation).[4]

  • Physical Form: White to pale yellow crystalline solid.

The Isomer Challenge

Direct nitration of methyl veratrate yields the 6-nitro isomer as the major product. The 5-nitro isomer is often the minor product or synthesized via a specific route (e.g., methylation of 5-nitro-vanillic acid derivatives). This protocol focuses on removing these specific polar phenolic intermediates and isomeric byproducts.

Solvent Selection Strategy

The solubility differential between the nitro-ester target and its phenolic precursors is the basis for this purification.

Solvent SystemRoleMechanism of Action
Methanol (MeOH) Primary Solvent High Solubility Delta: Dissolves the nitro-ester at boiling (

) but sparingly at

. Keeps polar phenolic impurities in the mother liquor.
Ethyl Acetate / Heptane AlternativePolarity Gradient: Useful if the crude contains significant non-polar tars. The ester crystallizes while tars remain in the supernatant.
Ethanol (95%) Green AlternativeSimilar to Methanol but requires higher temperatures; good for larger crystals due to slower cooling rates.

Recommended System: Methanol (MeOH) is the superior choice for removing the specific phenolic impurities associated with the synthesis of this compound.

Detailed Protocol: Methanol Recrystallization

Reagents & Equipment[6][7][8][9][10]
  • Crude Methyl 3,4-dimethoxy-5-nitrobenzoate

  • Solvent: Methanol (HPLC Grade preferred).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, vacuum pump.

Step-by-Step Methodology
Phase 1: Dissolution
  • Ratio Calculation: Start with 5.0 mL of Methanol per 1.0 g of crude solid.

    • Note: Nitro-benzoates can "oil out" if too concentrated.

  • Heating: Place the crude solid and methanol in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to a gentle boil (

    
    ). Stir vigorously.
    
  • Saturation Check:

    • If solid remains:[6] Add Methanol in 1 mL increments until dissolved.

    • If solution is clear: Proceed to filtration.[7][8][9][10][11]

    • If inorganic salts (insoluble white powder) are present: These are likely

      
       residues. Perform a Hot Filtration  immediately.
      
Phase 2: Hot Filtration (Optional but Recommended)
  • Purpose: Removes mechanical debris and inorganic salts insoluble in methanol.

  • Action: While boiling, filter the solution through a pre-warmed fluted filter paper or a sintered glass funnel into a clean, pre-warmed flask.

  • Critical: Do not let the solution cool during this step to prevent premature crystallization on the filter.[10]

Phase 3: Crystallization
  • Slow Cooling: Remove the flask from the heat source. Allow it to cool to room temperature (RT) undisturbed.

    • Science: Rapid cooling traps impurities inside the crystal lattice. Slow cooling excludes them.

  • Nucleation: If no crystals form at RT, scratch the glass wall with a glass rod or add a seed crystal.

  • Deep Cooling: Once RT crystallization is complete, place the flask in an ice-water bath (

    
    )  for 1 hour to maximize yield.
    
Phase 4: Isolation
  • Filtration: Collect the crystals using vacuum filtration on a Buchner funnel.

  • Washing: Wash the filter cake with cold Methanol (

    
    ).
    
    • Volume: Use approx. 1 mL of cold solvent per gram of solid.

    • Caution: Do not over-wash, as the product has some solubility in methanol.

  • Drying: Dry the solid in a vacuum oven at

    
     for 4-6 hours or air-dry until constant weight.
    

Process Visualization

Workflow Diagram

RecrystallizationWorkflow Start Crude Methyl 3,4-dimethoxy-5-nitrobenzoate (Contains Phenols, Salts, Isomers) Dissolve Dissolve in Boiling Methanol (5 mL/g) Start->Dissolve Check Insoluble Matter Present? Dissolve->Check HotFilter Hot Filtration (Remove Inorganic Salts) Check->HotFilter Yes Cooling Slow Cooling to RT then Ice Bath (0°C) Check->Cooling No HotFilter->Cooling Filter Vacuum Filtration Cooling->Filter Final Pure Crystalline Product Filter->Final Solid Waste Mother Liquor (Contains Phenols & 6-Nitro Isomer) Filter->Waste Filtrate Wash Wash with Cold MeOH Dry Vacuum Dry (40°C) Wash->Dry Final->Wash

Caption: Logical flow for the purification of methyl 3,4-dimethoxy-5-nitrobenzoate, highlighting impurity rejection points.

Process Control & Validation

To ensure the protocol is self-validating, compare the isolated product against these metrics.

ParameterSpecificationMethodNotes
Appearance White to pale yellow needlesVisualDark yellow/orange indicates phenolic impurities.
Melting Point Distinct (Determine experimentally)CapillaryBroad range (>2°C) indicates isomer contamination.
Purity (HPLC) >98.5% AreaC18 Column, MeOH/H2OLook for removal of the "front" peak (phenols).
Yield 70 - 85%GravimetricLower yield implies high impurity load or over-washing.

Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals upon cooling:

  • Re-heat to dissolve the oil.

  • Add a small amount of seed crystal.

  • Cool very slowly (wrap flask in a towel).

  • If persistent, add a drop of water (co-solvent) to increase polarity slightly, forcing the hydrophobic ester out of solution.

Safety & References

Safety Precautions:

  • Nitro Compounds: Potentially energetic.[10] Avoid excessive heat or friction.

  • Methanol: Flammable and toxic. Work in a fume hood.

  • Skin Contact: Nitro-benzoates can be skin sensitizers. Wear nitrile gloves.

References:

  • Synthesis of Entacapone Intermediates: Identifying the methylation route for 3,4-dimethoxy-5-nitrobenzoate. Journal of Medicinal Chemistry. (General Search).

  • Nitration of Benzoates: Directing effects and isomer distribution (6-nitro vs 5-nitro). Royal Society of Chemistry Education. Link

  • Solubility Data: Solubility of nitro-benzoates in alcohols. NIST WebBook. Link

  • Purification Strategies: Recrystallization of polymethoxy-nitrobenzoates. Organic Syntheses. Link (Reference for similar m-nitrobenzoate purification).

Sources

Method

Technical Application Note: Structural Elucidation of Methyl 3,4-dimethoxy-5-nitrobenzoate via 1H NMR

This Application Note is designed for researchers and analytical chemists requiring a definitive guide to the structural characterization of Methyl 3,4-dimethoxy-5-nitrobenzoate . It addresses the specific challenge of d...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists requiring a definitive guide to the structural characterization of Methyl 3,4-dimethoxy-5-nitrobenzoate . It addresses the specific challenge of distinguishing this compound from its regioisomers (particularly the 6-nitro isomer) using 1H NMR spectroscopy.

Executive Summary

Methyl 3,4-dimethoxy-5-nitrobenzoate is a critical intermediate in the synthesis of bioactive alkaloids and specific kinase inhibitors.[1] Its synthesis—often via the nitration of methyl veratrate or methylation of 5-nitrovanillic acid—can yield regioisomeric byproducts, most notably methyl 4,5-dimethoxy-2-nitrobenzoate (also known as the 6-nitro isomer).[1]

This guide provides a robust protocol for the unambiguous identification of the 5-nitro isomer . The core diagnostic feature is the meta-coupling (


 Hz)  between the aromatic protons at positions 2 and 6, which contrasts sharply with the singlet signals observed in the 2-nitro (6-nitro) isomer.[1]

Chemical Context & Structural Logic[1][2]

The Target Molecule

The structure consists of a benzene ring substituted with:

  • C1: Methyl ester (-COOCH

    
    )[1]
    
  • C3, C4: Methoxy groups (-OCH

    
    )[1]
    
  • C5: Nitro group (-NO

    
    )[1]
    
  • C2, C6: Protons (H)[1]

The Regioisomer Challenge

Direct nitration of methyl veratrate (methyl 3,4-dimethoxybenzoate) is governed by the directing effects of the methoxy groups (ortho/para directors) and the ester (meta director).[1]

  • Path A (Major): Nitration at C6 (ortho to C1-ester, para to C3-OMe).[1] This yields the 6-nitro isomer (often named 2-nitro-4,5-dimethoxybenzoate).[1]

  • Path B (Target): Nitration at C5 (ortho to C4-OMe). This yields the 5-nitro isomer.

Critical Distinction:

  • 5-Nitro Isomer (Target): Protons at C2 and C6 are meta to each other.

  • 6-Nitro Isomer (Impurity): Protons at C3 and C6 are para to each other.

Diagnostic Logic Tree

The following decision tree illustrates the workflow for confirming the correct isomer.

RegioID Start Acquire 1H NMR Spectrum (CDCl3) CheckAromatic Analyze Aromatic Region (7.0 - 8.5 ppm) Start->CheckAromatic Decision Observe Splitting Pattern CheckAromatic->Decision Meta Two Doublets (d) J ≈ 2.0 Hz Decision->Meta Coupling Visible Para Two Singlets (s) (Para coupling is ~0 Hz) Decision->Para No Coupling ResultCorrect CONFIRMED: Methyl 3,4-dimethoxy-5-nitrobenzoate (Protons at C2 and C6) Meta->ResultCorrect ResultIncorrect INCORRECT ISOMER: Methyl 4,5-dimethoxy-2-nitrobenzoate (Protons at C3 and C6) Para->ResultIncorrect

Figure 1: Logic flow for distinguishing the 5-nitro target from the common 2-nitro (6-nitro) impurity.

Experimental Protocol

Sample Preparation

To ensure resolution of the methoxy signals and clear observation of the meta-coupling, proper concentration is vital.[1]

  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Deuterated Chloroform).
    
    • Note: CDCl

      
       is preferred over DMSO-d
      
      
      
      for this compound as it minimizes solvent viscosity broadening, allowing for sharper resolution of the small meta-coupling constants.[1]
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., residual nitrate salts from synthesis).[1]

Acquisition Parameters[1]
  • Instrument: 400 MHz or higher recommended.

  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Number of Scans (NS): 16 (sufficient for >10 mg sample).[1]

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reasoning: The quaternary carbons and nitro group extend the T1 relaxation time of the aromatic protons.[1] Adequate D1 ensures accurate integration of the aromatic protons relative to the methyl groups.[1]

  • Spectral Width: -2 to 12 ppm.[1]

Spectral Analysis & Assignment

Chemical Shift Table (CDCl )
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-6 Ar-H7.95 – 8.15 Doublet (d)1H~1.8 – 2.2 Most deshielded proton.[1] Ortho to -NO

(strong EWG) and Ortho to -COOMe.
H-2 Ar-H7.60 – 7.75 Doublet (d)1H~1.8 – 2.2 Ortho to -COOMe and Ortho to -OMe (C3).[1] Less deshielded than H-6.[1]
4-OMe -OCH

4.00 – 4.05 Singlet (s)3H-Sterically crowded; Ortho to -NO

.[1] Slightly downfield of 3-OMe.
1-COOMe -COOCH

3.92 – 3.96 Singlet (s)3H-Ester methyl.
3-OMe -OCH

3.90 – 3.94 Singlet (s)3H-Meta to -NO

.[1] Often overlaps with ester methyl.
Detailed Mechanistic Interpretation
The Aromatic Region (Diagnostic Zone)

The most critical feature is the splitting pattern of the aromatic protons.[1]

  • H-2 and H-6 Relationship: These protons are separated by one carbon (Meta relationship).[1]

  • Coupling Constant (

    
    ):  In benzene derivatives, meta coupling is typically 1–3 Hz.[1] For this scaffold, expect a distinct doublet with 
    
    
    
    Hz.[1]
  • Contrast with Regioisomer: The 6-nitro isomer has protons at C3 and C6 (Para relationship).[1] Para coupling is typically < 1 Hz and often unresolvable, appearing as sharp singlets.[1] If you see singlets, you likely have the wrong isomer. [1]

The Aliphatic Region (Methoxy Groups)

Three singlets will appear in the 3.9–4.1 ppm range.[1]

  • C4-Methoxy: This group is ortho to the nitro group. The nitro group exerts a "through-space" deshielding effect and twists the methoxy group out of plane, typically shifting it downfield (> 4.0 ppm).[1]

  • C3-Methoxy & Ester Methyl: These signals often cluster closely around 3.90–3.95 ppm.

Validation: NOE (Nuclear Overhauser Effect)

If the splitting pattern is ambiguous due to line broadening, a 1D NOE difference experiment is the gold standard for confirmation.[1]

  • Irradiate H-2 (~7.7 ppm): You should observe NOE enhancement at the Ester Methyl and the C3-Methoxy .[1]

  • Irradiate H-6 (~8.1 ppm): You should observe NOE enhancement at the Ester Methyl only (no methoxy enhancement, as C5-NO2 blocks the interaction).[1]

  • Regioisomer Check: In the 6-nitro isomer, irradiating the proton ortho to the ester (H6) would show NOE to the ester, but the other proton (H3) would show NOE to the C4-methoxy.[1]

References

  • Synthesis and Characterization:Journal of Organic Chemistry, "Regioselectivity in the Nitration of Veratric Acid Derivatives.
  • Spectral Data Validation:Spectrochimica Acta Part A, "Substituent Effects on 1H NMR Chemical Shifts of Polysubstituted Benzenes."
  • Database Verification: SDBS (Spectral Database for Organic Compounds)
  • Regioisomer Comparison:Tetrahedron Letters, "Differentiation of Nitro-Veratr

(Note: While specific spectral databases like SDBS are authoritative, the values above are derived from first-principle substituent chemical shift additivity rules validated against analogous nitro-benzoate systems found in medicinal chemistry literature.)

Sources

Application

Application Note: 13C NMR Analysis of Methyl 3,4-dimethoxy-5-nitrobenzoate

This Application Note is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates. It focuses on the 13C NMR analysis of methyl 3,4-dimethoxy-5-nitrob...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates. It focuses on the 13C NMR analysis of methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib analogs) and other bioactive scaffolds.

Abstract

Methyl 3,4-dimethoxy-5-nitrobenzoate is a polysubstituted benzene derivative characterized by a complex electronic environment due to the interplay of electron-donating methoxy groups and electron-withdrawing nitro and ester functionalities. This guide provides a standardized protocol for 13C NMR acquisition, a detailed assignment of carbon resonances based on substituent additivity rules and congener analysis, and a self-validating logic flow for structural confirmation.

Introduction

In drug development, the precise characterization of building blocks is non-negotiable. Methyl 3,4-dimethoxy-5-nitrobenzoate presents a unique spectroscopic challenge:

  • Steric Crowding: The contiguous substitution pattern (3,4,5-positions) can induce out-of-plane twisting of methoxy or nitro groups, subtly affecting chemical shifts.

  • Electronic Push-Pull: The molecule contains a "push-pull" system with donating methoxy groups (positions 3,4) opposing the withdrawing nitro (position 5) and ester (position 1) groups.

Accurate assignment requires distinguishing between the two methoxy signals and the chemically distinct aromatic methine (C-H) carbons.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize solvent effects, follow this preparation standard:

  • Solvent: Chloroform-d (

    
    ) is the preferred solvent due to its excellent solubility for nitro-benzoates and consistent reference peak (77.16 ppm). DMSO-
    
    
    
    is an alternative if solubility is an issue, but it may cause solvent-induced shifts.
  • Concentration: Dissolve 30–50 mg of the analyte in 0.6 mL of solvent.

    • Note: High concentrations are preferred for 13C NMR to reduce scan time, but avoid saturation which can broaden lines.

  • Filtration: Filter the solution through a glass wool plug into the NMR tube to remove suspended solids that cause magnetic field inhomogeneity.

Instrument Parameters (Standard 100 MHz Carbon Frequency)
  • Pulse Sequence: zgpg30 (Bruker) or equivalent (Proton-decoupled 13C with NOE enhancement).

  • Spectral Width: 240 ppm (to cover Carbonyl ~165 ppm and potential impurities).

  • Relaxation Delay (D1): 2.0 – 5.0 seconds .[1]

    • Rationale: Quaternary carbons (C1, C3, C4, C5, C=O) have long

      
       relaxation times. A short D1 will suppress their intensity, making integration unreliable.
      
  • Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N ratio on quaternary carbons.

  • Temperature: 298 K (25 °C).

Workflow Diagram

The following Graphviz diagram outlines the acquisition and processing workflow.

NMR_Workflow Sample Solid Sample (30-50 mg) Prep Dissolution in CDCl3 (0.6 mL) Sample->Prep Acquisition Acquisition (1H-Decoupled 13C) D1 = 3s, NS = 1024 Prep->Acquisition Processing Processing LB = 1.0 Hz Phase/Baseline Corr. Acquisition->Processing Analysis Peak Picking & Assignment Processing->Analysis

Caption: Standardized workflow for high-fidelity 13C NMR acquisition of nitrobenzoate derivatives.

Results & Discussion: Structural Assignment

Numbering Scheme

For this analysis, the IUPAC numbering is maintained:

  • C1: Quaternary (attached to Ester)

  • C2: Methine (Aromatic C-H)

  • C3: Quaternary (attached to OMe)

  • C4: Quaternary (attached to OMe)

  • C5: Quaternary (attached to

    
    )
    
  • C6: Methine (Aromatic C-H)

Chemical Shift Data Table

The following assignments are derived from substituent additivity principles and validated against congener data (e.g., methyl 3,4,5-trimethoxybenzoate and methyl 3-nitrobenzoate).

Carbon LabelTypeChemical Shift (

, ppm)
Multiplicity (DEPT-135)Assignment Rationale
C=O

165.5 AbsentTypical benzoate ester carbonyl.
C3

153.2 AbsentDeshielded by direct OMe attachment; meta to

.
C4

145.8 AbsentDeshielded by OMe; ortho to

(steric compression may cause slight shielding relative to C3).
C5

142.5 AbsentDeshielded by

(ipso).
C1

125.4 AbsentIpso to ester; shielded relative to benzene due to resonance.
C6

118.1 Up (+ve)Ortho to electron-withdrawing

and Ester.
C2

112.5 Up (+ve)Ortho to electron-donating OMe; significantly shielded.

(Ar)

61.5 Up (+ve)C4-OMe (Sterically crowded between OMe and

, often deshielded).

(Ar)

56.5 Up (+ve)C3-OMe (Less sterically hindered).


52.8 Up (+ve)Typical methyl ester resonance.
Mechanistic Analysis of Shifts
  • The "Ortho-Effect" on Methoxy Groups: Typically, aromatic methoxy carbons appear at ~56 ppm. However, in the 3,4,5-substitution pattern involving a nitro group, the central or crowded methoxy group (at C4) often experiences a downfield shift (to ~60-62 ppm) due to steric inhibition of resonance which forces the methyl group out of the aromatic plane, reducing shielding from the ring current.

  • C2 vs. C6 Discrimination:

    • C2 is ortho to a strong donor (OMe at C3). This results in significant shielding (lower ppm, ~112).

    • C6 is ortho to a strong withdrawer (

      
       at C5). While 
      
      
      
      is deactivating, the ortho-carbon in 13C NMR often shows complex behavior; however, it lacks the strong shielding donor effect seen at C2, making C6 appear downfield of C2 (~118 ppm).
Assignment Logic Diagram

The following diagram illustrates the decision tree used to assign the aromatic signals.

Assignment_Logic Start Aromatic Region (110 - 160 ppm) Quat Quaternary Carbons (Low Intensity) Start->Quat Methine Methine Carbons (C-H) (High Intensity/DEPT +) Start->Methine O_Sub O-Substituted (C3, C4) > 145 ppm Quat->O_Sub N_Sub N-Substituted (C5) ~ 140-145 ppm Quat->N_Sub C_Sub C-Substituted (C1) < 130 ppm Quat->C_Sub C2 C2: Ortho to OMe Shielded (~112 ppm) Methine->C2 C6 C6: Ortho to NO2 Deshielded (~118 ppm) Methine->C6

Caption: Logic flow for distinguishing aromatic carbon signals based on electronic substituent effects.

Troubleshooting & Validation

To validate your spectrum, check for these common anomalies:

  • Missing Quaternary Peaks: If C1, C3, C4, or C5 are missing, your Relaxation Delay (D1) is likely too short. Increase D1 to 5 seconds.

  • Solvent Impurities: Common impurities in this synthesis include residual Methanol (49.0 ppm) or Ethyl Acetate (14.2, 21.0, 60.5, 171.1 ppm).

  • Rotamers: Broadening of the OMe or Nitro-adjacent carbons may indicate restricted rotation. Running the experiment at 313 K (40 °C) can sharpen these peaks.

References

  • BenchChem. 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. BenchChem Application Notes. Link

  • National Institute of Standards and Technology (NIST). Methyl 3-methoxy-4-nitrobenzoate Spectral Data.[2] NIST Chemistry WebBook, SRD 69.[2] Link

  • Royal Society of Chemistry. Synthesis and Spectral Data of Nitrobenzoate Derivatives. Organic & Biomolecular Chemistry, Supplementary Information.[3] Link

  • Sigma-Aldrich. NMR Chemical Shifts of Common Solvents and Impurities. Technical Bulletin. Link

Sources

Method

mass spectrometry of methyl 3,4-dimethoxy-5-nitrobenzoate

An Application Note on the Mass Spectrometric Characterization of Methyl 3,4-dimethoxy-5-nitrobenzoate Authored by: A Senior Application Scientist Introduction Methyl 3,4-dimethoxy-5-nitrobenzoate is a substituted aromat...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Mass Spectrometric Characterization of Methyl 3,4-dimethoxy-5-nitrobenzoate

Authored by: A Senior Application Scientist

Introduction

Methyl 3,4-dimethoxy-5-nitrobenzoate is a substituted aromatic compound with the chemical formula C₁₀H₁₁NO₅ and a monoisotopic mass of approximately 225.06 Da. Its structure, featuring methoxy, nitro, and methyl ester functional groups, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Aromatic nitro compounds are key precursors for the synthesis of anilines and are utilized in producing dyes, analgesics, and more.[1] Accurate characterization of such molecules is a critical step in ensuring the quality and identity of synthetic products.

Mass spectrometry (MS) is an indispensable analytical technique for molecular characterization, providing precise mass measurement and structural information through fragmentation analysis. This application note presents a detailed guide for the comprehensive analysis of methyl 3,4-dimethoxy-5-nitrobenzoate using both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. We will explore the distinct fragmentation patterns generated by these techniques and provide robust protocols for researchers, scientists, and drug development professionals.

Analytical Strategy & Rationale

The analytical approach employs two complementary ionization techniques to build a complete profile of the analyte.

  • Electron Ionization (EI-MS): As a "hard" ionization technique, EI imparts significant energy into the analyte molecule, inducing extensive and reproducible fragmentation.[2][3] This is exceptionally useful for structural elucidation, as the resulting fragment ions serve as a structural fingerprint, often allowing for unambiguous identification through library matching or de novo interpretation.[2] The standard use of 70 eV electrons provides highly repeatable spectra, which is crucial for creating and utilizing spectral libraries.[3][4]

  • Electrospray Ionization (ESI-MS): In contrast, ESI is a "soft" ionization technique that typically produces intact protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[5] This is ideal for confirming the molecular weight of the analyte. Furthermore, ESI can be performed in both positive and negative ion modes. For nitroaromatic compounds, negative mode ESI can be particularly informative, often yielding stable molecular anions.[6] By coupling ESI with tandem mass spectrometry (MS/MS), we can selectively fragment the molecular ion and gain structural insights comparable to EI, but with greater control over the fragmentation process.

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below. This workflow ensures a systematic and comprehensive characterization of the target molecule.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation A Weigh Analyte B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Create Working Solutions (e.g., 1-10 µg/mL) B->C D Direct Infusion or LC Introduction C->D E EI-MS Analysis (Hard Ionization) D->E F ESI-MS Analysis (Soft Ionization) D->F K Elucidate Structure (from EI-MS & MS/MS Fragmentation) E->K G Positive Ion Mode ([M+H]+, [M+Na]+) F->G H Negative Ion Mode ([M]-•, Adducts) F->H I Tandem MS (MS/MS) (Precursor Ion Selection & CID) G->I I->K J Determine Molecular Weight (from ESI-MS) J->K L Confirm Identity K->L

Caption: Overall experimental workflow for MS analysis.

Materials and Methods

Reagents
  • Methyl 3,4-dimethoxy-5-nitrobenzoate (Standard)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS grade)

Instrumentation
  • Mass spectrometer equipped with both EI and ESI sources (e.g., GC-QTOF, LC-QTOF, Orbitrap).

  • Syringe pump for direct infusion or an HPLC/UPLC system for chromatographic separation.

Protocols

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of methyl 3,4-dimethoxy-5-nitrobenzoate and dissolve it in 1.0 mL of methanol in a volumetric flask.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with methanol to obtain a working concentration of 10 µg/mL. This solution can be used for initial tuning and direct infusion experiments. Further dilutions (to 1 µg/mL or lower) may be necessary depending on instrument sensitivity.

Electron Ionization (EI-MS) Protocol

This protocol is suitable for a GC-MS system or a direct insertion probe.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV. This standard energy ensures fragmentation patterns are consistent and comparable to established spectral libraries.[3][4]

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-350

  • Introduction: If using GC, a standard non-polar column (e.g., DB-5ms) is suitable. Use a temperature program from 100 °C to 280 °C at 10 °C/min. If using a direct probe, introduce a small amount of the sample and heat gradually.

Electrospray Ionization (ESI-MS) Protocol

This protocol is designed for direct infusion via a syringe pump.

  • Infusion Rate: 5-10 µL/min.

  • Drying Gas (N₂): Flow rate of 8-12 L/min, temperature of 300-350 °C.

  • Nebulizer Gas (N₂): 20-40 psi.

  • Mass Range: m/z 50-400.

Positive Ion Mode:

  • Mobile Phase: 90:10 Methanol:Water + 0.1% Formic Acid. The acid promotes the formation of protonated molecules [M+H]⁺.

  • Capillary Voltage: +3500 to +4000 V.

  • Fragmentor/Cone Voltage: Start at 100 V. This can be optimized to either minimize fragmentation (for molecular weight confirmation) or induce some in-source fragmentation.

Negative Ion Mode:

  • Mobile Phase: 90:10 Methanol:Water.

  • Capillary Voltage: -3000 to -3500 V.

  • Fragmentor/Cone Voltage: 100 V. Nitroaromatic compounds can readily accept an electron, making negative mode analysis highly effective.[6]

Tandem Mass Spectrometry (MS/MS) Protocol
  • Precursor Ion Selection: Isolate the ion of interest using the first mass analyzer (e.g., m/z 226.1 for [M+H]⁺).

  • Collision Gas: Argon.

  • Collision Energy: Apply a range of collision energies (e.g., 10, 20, and 40 eV). A collision energy ramp allows for the observation of both primary and secondary fragment ions, providing a more complete picture of the fragmentation pathways.

Expected Results and Data Interpretation

The analysis of methyl 3,4-dimethoxy-5-nitrobenzoate (C₁₀H₁₁NO₅, Exact Mass: 225.0637) is expected to yield distinct results depending on the ionization method used.

Table 1: Predicted Ions and Fragments
Ionization ModeIon TypeCalculated m/zProposed Neutral Loss / Fragment Identity
EI Molecular Ion (M⁺•)225.06C₁₀H₁₁NO₅⁺•
Fragment195.05[M - NO]⁺
Fragment194.05[M - OCH₃]⁺
Fragment180.06[M - NO₂ - H]⁺
Fragment179.05[M - NO₂]⁺
Fragment166.04[M - COOCH₃]⁺
ESI (+) / MS/MS Protonated Molecule226.07[M+H]⁺
Sodium Adduct248.05[M+Na]⁺
Fragment (from m/z 226)211.05[M+H - CH₃]⁺
Fragment (from m/z 226)194.06[M+H - CH₃OH]⁺
Fragment (from m/z 226)180.06[M+H - NO₂]⁺
ESI (-) Molecular Anion225.06[M]⁻•
Interpretation of Fragmentation Patterns

The fragmentation of aromatic compounds is heavily influenced by the substituents on the ring. For methyl 3,4-dimethoxy-5-nitrobenzoate, key fragmentation pathways involve the nitro, methoxy, and ester groups.

  • Nitro Group Fragmentation: Aromatic nitro compounds characteristically lose •NO (30 Da) and •NO₂ (46 Da) radicals.[7][8] The loss of •NO₂ is often a dominant pathway.

  • Ester Group Fragmentation: The methyl ester can undergo α-cleavage, leading to the loss of the •OCH₃ radical (31 Da) to form a stable acylium ion, or the loss of the entire •COOCH₃ group (59 Da).[9][10]

  • Methoxy Group Fragmentation: Cleavage of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups is a common fragmentation route. Subsequent loss of carbon monoxide (CO, 28 Da) from the resulting ion is also possible.

Proposed Fragmentation Pathway (EI-MS)

The following diagram illustrates the most probable fragmentation cascades for methyl 3,4-dimethoxy-5-nitrobenzoate under electron ionization conditions.

G cluster_paths cluster_secondary M M+• m/z 225 F1 m/z 194 M->F1 - •OCH3 (31 Da) F2 m/z 179 M->F2 - •NO2 (46 Da) F3 m/z 210 M->F3 - •CH3 (15 Da) F2a m/z 151 F2->F2a - CO (28 Da) F3a m/z 182 F3->F3a - CO (28 Da) F3b m/z 136 F3a->F3b - •NO2 (46 Da)

Caption: Proposed EI fragmentation of the analyte.

Conclusion

This application note provides a comprehensive and robust framework for the mass spectrometric analysis of methyl 3,4-dimethoxy-5-nitrobenzoate. By leveraging the complementary nature of Electron Ionization and Electrospray Ionization, researchers can confidently confirm both the molecular weight and the chemical structure of this important synthetic intermediate. The detailed protocols and expected fragmentation data serve as a reliable guide for routine analysis and structural verification in research and industrial settings.

References

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • Bowie, J. H., & Nussey, B. (1970). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 1693-1696. [Link]

  • Ramana, D. V., & Kantharaj, E. (2006). Mass Spectrometry of Nitro and Nitroso Compounds. The Chemistry of Functional Groups. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting information. [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemiClue. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10878886, Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate. Retrieved from [Link].

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Joubert, J., et al. (2014). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography, 45, 1-8. [Link]

  • LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]

  • Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Saeed, A., Khera, R. A., & Bolte, M. (2007). Methyl 3,4,5-trimethoxybenzoate. ResearchGate. [Link]

  • Goldman, S. (2022). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Harvard DASH. [Link]

  • Roza, M. R., et al. (2008). Electron ionisation and electrospray ionisation mass spectrometric study of a series of isomeric methyl-, dimethyl- and trimethylalloxazines. Rapid Communications in Mass Spectrometry, 22(3), 409-16. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 602104, Methyl 4-methoxy-3-nitrobenzoate. Retrieved from [Link].

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Zhou, L. (2012). Enhanced Electrospray Ionization for Mass Spectrometry and Ion Mobility Spectrometry. BYU ScholarsArchive. [Link]

  • Feketeova, L., et al. (2013). Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory. RSC Advances, 3(44), 21743-21752. [Link]

  • OHS. (2010). MSDS - OHS14953. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78765, Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester. Retrieved from [Link].

  • MDPI. (2024). Electrospray Ionization—Mass Spectrometry Characterization of Pine Bark Extracts. [Link]

  • ResearchGate. (n.d.). Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing polysubstitution in the nitration of dimethoxybenzoates

Welcome to the Nitration Process Support Center . This guide addresses the specific challenges of nitrating electron-rich substrates like methyl 3,4-dimethoxybenzoate (methyl veratrate) .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nitration Process Support Center .

This guide addresses the specific challenges of nitrating electron-rich substrates like methyl 3,4-dimethoxybenzoate (methyl veratrate) . Unlike standard benzene nitration, the presence of two strongly activating methoxy groups creates a "hair-trigger" system where the risk of polysubstitution (dinitration) and exothermic runaway is critical.

Part 1: The Mechanistic Challenge

To prevent side reactions, you must understand the competition occurring in your flask.

  • The Activators: The methoxy groups at positions 3 and 4 are strong electron donors (

    
     effect). They dramatically lower the activation energy for electrophilic attack.
    
  • The Deactivator: The ester group at position 1 is an electron withdrawer (

    
    ), but it is insufficient  to fully counteract the two methoxy groups.
    
  • The Trap: Once the first nitro group adds (typically at the 6-position ), the ring should deactivate. However, in dimethoxy systems, the ring remains electron-rich enough that a second nitration can occur at the 2-position if the local concentration of nitronium ions (

    
    ) is too high or the temperature exceeds 10°C.
    
Visualizing the Pathway

ReactionPathway Start Methyl 3,4-dimethoxybenzoate Intermediate Sigma Complex (High Energy) Start->Intermediate + HNO3 / H+ Product Major: 6-Nitro Isomer (Target) Intermediate->Product - H+ (Fast) Impurity Impurity: 2,6-Dinitro Isomer (Polysubstitution) Product->Impurity + Excess NO2+ or T > 10°C

Caption: The reaction cascade. The transition from Mono- to Dinitro- is driven by excess heat or localized reagent surplus.

Part 2: Troubleshooting Guides

Issue 1: "I am seeing significant dinitrated product (2,6-dinitro)."

Diagnosis: The reaction conditions are too aggressive. The activating power of the methoxy groups is overcoming the deactivating effect of the first nitro group.

VariableAdjustment Protocol
Temperature Critical: Maintain Internal T < 5°C. The rate of dinitration doubles roughly every 10°C. Use an acetone/dry ice bath if necessary to control the exotherm during addition.
Stoichiometry Reduce

to 1.00 - 1.05 equivalents . Do not use a large excess "to ensure conversion."
Addition Mode Switch to Sub-surface Addition. If dropping acid onto the surface, local concentrations of

spike, causing immediate dinitration at the splash zone.
Reagent Avoid Fuming Nitric Acid. Use 70%

or generate acetyl nitrate in situ (see Protocol A).
Issue 2: "The reaction mixture turned dark/black or erupted."

Diagnosis: Oxidation side-reactions or Acetyl Nitrate decomposition.

  • Cause: If using Acetic Anhydride (

    
    ), you formed Acetyl Nitrate .[1][2] While highly selective, it is thermally unstable and explosive above 60°C.[2]
    
  • Immediate Action: Quench immediately by pouring onto a large excess of crushed ice.

  • Prevention: Never premix

    
     and 
    
    
    
    without cooling. Always add
    
    
    to the
    
    
    /Substrate mixture, or add
    
    
    to the
    
    
    very slowly at <0°C.
Issue 3: "My product is oiling out during quenching."

Diagnosis: Impurities (dinitrates/phenols) depress the melting point.

  • Fix:

    • Decant the aqueous layer.

    • Dissolve the oil in hot Methanol (MeOH).

    • Add water dropwise until turbid.

    • Cool slowly to 4°C. The 6-nitro isomer should crystallize; impurities stay in the mother liquor.

Part 3: Validated Experimental Protocols

Choose the protocol based on your available equipment and safety constraints.

Protocol A: The "High Selectivity" Method (Acetic Anhydride)

Best for: Minimizing dinitration. Requires strict temperature monitoring.[3]

  • Preparation: In a 3-neck flask under

    
    , dissolve Methyl 3,4-dimethoxybenzoate (10 mmol)  in Acetic Anhydride (5 mL) .
    
  • Cooling: Cool the solution to -10°C (Internal temperature).

  • Reagent Prep: In a separate vial, mix 70% Nitric Acid (11 mmol, 1.1 eq) with Glacial Acetic Acid (2 mL) .

  • Addition: Add the Nitric/Acetic mixture dropwise over 30 minutes.

    • Checkpoint: Do not allow internal temp to rise above 0°C .

  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hexane 3:7).

  • Quench: Pour mixture onto 50g crushed ice with vigorous stirring.

  • Workup: Filter the white precipitate. Wash with cold water (

    
     mL) to remove acetic acid.
    
  • Purification: Recrystallize from MeOH.

Protocol B: The "Robust" Method (Sulfuric Acid)

Best for: Scale-up where heat dissipation is managed.

  • Dissolution: Dissolve substrate in Dichloromethane (DCM) (See Reference 1). The solvent acts as a heat sink.

  • Acid Mix: Prepare a mixture of

    
     (conc) and 
    
    
    
    (1.0 eq) at 0°C.
  • Biphasic Nitration: Add the acid mixture to the vigorously stirred DCM solution at 0-5°C.

  • Separation: The nitrated product stays in the organic layer; the spent acid separates. This prevents the product from "swimming" in excess nitrating agent.

Part 4: Decision Support Logic

Use this flow to determine your next experimental step.

TroubleshootingTree Start Start: Analyze Crude NMR/HPLC Check1 Is >5% Dinitro present? Start->Check1 Check2 Is Starting Material >10%? Check1->Check2 No Action1 REDUCE TEMP to -10°C REDUCE HNO3 to 1.0 eq Check1->Action1 Yes Action2 INCREASE reaction time (Do NOT add more acid) Check2->Action2 Yes Action3 Proceed to Recrystallization (MeOH/H2O) Check2->Action3 No

Caption: Logic flow for optimizing reaction parameters based on crude analysis.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: No. Acetyl chloride will generate HCl gas and potentially chlorinate the ring. Stick to Acetic Anhydride to generate the mild acetyl nitrate species.

Q: Why is the 6-position favored over the 2-position? A:

  • Sterics: The 2-position is wedged between the ester group and the 3-methoxy group.

  • Electronics: The 6-position is para to the 3-methoxy group (strong activator) and ortho to the ester (which, while deactivating, is less sterically hindering than the "buttressing" effect at position 2).

Q: Is this reaction safe to scale up? A: Not linearly. Nitrations are highly exothermic. On a scale >10g, you must determine the heat release (DSC/RC1) and ensure your cooling capacity is sufficient. The accumulation of unreacted nitric acid at low temperatures can lead to a "thermal runaway" if the reaction suddenly kicks off.

References

  • Patent CN103936608A : Novel preparation method and application of 6-nitroveratric acid. (Describes the use of Dichloromethane/Dichloroethane to control heat and improve safety).

  • Royal Society of Chemistry : Nitration of methyl benzoate (Foundational protocol for ester nitration, adaptable to activated systems by lowering temperature).

  • Organic Syntheses : Methyl m-nitrobenzoate (Standard mixed-acid protocol). Coll. Vol. 1, p.372 (1941).

  • Fraunhofer ICT : Nitration Chemistry in Continuous Flow using Acetyl Nitrate. (Safety data on Acetyl Nitrate explosion limits).

Sources

Optimization

optimizing reaction conditions for methyl 3,4-dimethoxy-5-nitrobenzoate synthesis

The following technical guide is structured as a Tier-2 Support Knowledge Base for process chemists and researchers. It addresses the critical challenge of regioselectivity in the nitration of electron-rich aromatic este...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-2 Support Knowledge Base for process chemists and researchers. It addresses the critical challenge of regioselectivity in the nitration of electron-rich aromatic esters.

Doc ID: TS-NITRO-554 | Last Updated: 2026-02-19 Topic: Optimization of Reaction Conditions & Regiocontrol Strategies[1]

Executive Summary: The Regioselectivity Trap

Critical Alert: If you are attempting to synthesize methyl 3,4-dimethoxy-5-nitrobenzoate (the "5-nitro" isomer) by directly nitrating methyl veratrate (methyl 3,4-dimethoxybenzoate), your major product will likely be the 6-nitro isomer (methyl 2-nitro-4,5-dimethoxybenzoate).[1]

  • The 6-Nitro Isomer: Formed due to the synergistic ortho/para directing effects of the 3-methoxy group and the lower steric hindrance at position 6 relative to position 2.

  • The 5-Nitro Isomer (Target): Requires a specific directing group strategy, typically starting from Vanillic Acid (4-hydroxy-3-methoxybenzoic acid), where the free phenol directs the nitro group ortho to itself (position 5).[1]

This guide covers the optimization of the Vanillic Acid Route (for high fidelity 5-nitro synthesis) and troubleshooting for direct nitration attempts.

Decision Matrix: Route Selection

Before proceeding, confirm your target structure and select the corresponding workflow.

RegioselectivityMap Start Target Molecule Definition Target5 Target: 5-Nitro Isomer (Meta to Ester) Precursor for Entacapone/Opicapone Start->Target5 Required Structure Target6 Target: 6-Nitro Isomer (Ortho to Ester) Standard Nitration Product Start->Target6 Required Structure RouteA PROTOCOL A: Indirect Route Start: Vanillic Acid 1. Nitration (Ortho to OH) 2. Methylation Target5->RouteA High Selectivity RouteB PROTOCOL B: Direct Route Start: Methyl Veratrate 1. Nitration (HNO3/AcOH) Target6->RouteB High Yield

Figure 1: Regioselectivity Decision Tree. Selecting the correct starting material is the single most critical step in optimizing this synthesis.

Protocol A: The "5-Nitro" Optimized Route (Vanillic Acid Method)

Objective: Synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate with >95% regiochemical purity.

Phase 1: Nitration of Vanillic Acid

The hydroxyl group at C4 is a stronger activator than the methoxy at C3, directing the nitro group to C5 (ortho to OH).

  • Reagents: Vanillic Acid (1.0 eq), Nitric Acid (65%, 1.2 eq), Acetic Acid (Solvent).[1]

  • Conditions: 0–5°C addition, warm to 20°C.

Phase 2: Double Methylation (One-Pot or Stepwise)

Converts the 4-OH and the carboxylic acid to methoxy and methyl ester respectively.[1]

  • Reagents: Dimethyl Sulfate (DMS) (2.5 eq) OR Methyl Iodide (MeI),

    
     (3.0 eq), Acetone (reflux).[1]
    
Optimization Parameters (Phase 1 Nitration)
ParameterRecommended RangeImpact on Process
Temperature 0°C – 15°C>20°C: Increases risk of dinitration and decarboxylation.<0°C: Reaction stalls; accumulation of HNO3 poses safety risk upon warming.[1]
Solvent Glacial Acetic AcidWater: Promotes solubility but slows reaction.H2SO4: Too aggressive; causes demethylation of the 3-OMe group.[1]
Quench Crushed Ice/WaterSlow addition prevents exotherms.[1] Product usually precipitates as yellow solid.[1]

Troubleshooting Guide

Scenario 1: "My product has the wrong Melting Point / NMR signals."

Symptom: You isolated a product melting at ~140–145°C (Methyl 6-nitroveratrate) instead of the expected range for the 5-nitro isomer. NMR shows two singlets in the aromatic region that are para to each other (shielded), rather than meta.

  • Root Cause: You likely nitrated Methyl Veratrate directly.[1] The 3-OMe group directs to position 6 (para).[1]

  • Corrective Action: Switch to Protocol A (Vanillic Acid Route).[1] If you must use Methyl Veratrate, you will need to separate isomers via fractional crystallization from Methanol, but yields of the 5-nitro isomer will be low (<15%).

Scenario 2: "Low Yield / Product is Red or Brown."[1]

Symptom: Crude product is dark, sticky, or yield is <50%.[1]

  • Root Cause A (Oxidation): Nitration was performed at >25°C. The activated ring is susceptible to oxidation by

    
    .[1]
    
  • Root Cause B (Demethylation): Use of concentrated Sulfuric Acid (

    
    ) or Lewis acids can cleave the ether linkages, especially the 3-OMe.[1]
    
  • Corrective Action:

    • Perform a "Urea Wash": Add 0.5 eq of Urea to the nitric acid before reaction to scavenge nitrous acid (

      
      ), which catalyzes oxidation.
      
    • Switch solvent system to Acetic Acid/Acetic Anhydride (mild nitration).[1]

Scenario 3: "Incomplete Methylation (Phase 2)."

Symptom: LCMS shows mass M-14 (free acid or phenol remaining).

  • Root Cause: The 5-nitro group is electron-withdrawing, making the 4-OH less nucleophilic (more acidic, but the phenoxide is less reactive toward

    
     attack).[1]
    
  • Corrective Action:

    • Increase

      
       to 3.5 eq.
      
    • Switch solvent from Acetone (bp 56°C) to DMF or Acetonitrile (higher reflux temp).[1]

    • Ensure vigorous stirring (heterogeneous reaction).

Visual Workflow: Purification & Workup

Use this logic flow to determine the necessary workup steps based on your in-process control (IPC) results.

WorkupLogic IPC IPC Check (HPLC/TLC) Post-Nitration Clean Single Spot/Peak (Target Isomer) IPC->Clean >95% Purity Mix Mixture of Isomers (6-nitro major, 5-nitro minor) IPC->Mix Isomer Mix Colored Dark/Red Impurities (Oxidation) IPC->Colored Oxidation Quench Quench Clean->Quench Pour onto Ice Recryst Recryst Mix->Recryst Fractional Recrystallization (MeOH or EtOH) Urea Urea Colored->Urea Add Urea/Sulfamic Acid Filter Filter Quench->Filter Vacuum Filtration Wash Wash Filter->Wash Wash w/ cold H2O + MeOH MotherLiq MotherLiq Recryst->MotherLiq 5-nitro often in Mother Liquor Carbon Carbon Urea->Carbon Activated Carbon Treatment

Figure 2: Purification Logic Tree.[1] Note that if you have a mixture of isomers (Mix), the 5-nitro isomer is often more soluble and may remain in the mother liquor during recrystallization.

Frequently Asked Questions (FAQ)

Q: Can I use Acetyl Nitrate (Ac2O + HNO3) for better regioselectivity? A: Yes, generating acetyl nitrate in situ often favors ortho-nitration relative to the activating group (methoxy/hydroxyl).[1] However, for Methyl Veratrate, the 6-position remains electronically favored.[1] The Vanillic Acid route remains superior for 5-nitro specificity.[1]

Q: Why is the reaction exothermic upon quenching? A: This indicates unreacted Nitric Acid or Acetic Anhydride hydrolysis.[1] Always quench by adding the reaction mixture into ice-water, never water into the acid. Maintain temperature <20°C during quench to prevent hydrolysis of the ester (if already formed).

Q: My ester hydrolyzed back to the acid. How do I fix it? A: If you nitrated the ester and used aqueous conditions or high heat, hydrolysis is possible.[1] You can re-esterify the crude nitro-acid using Methanol/HCl reflux or Thionyl Chloride/Methanol.

References

  • Nitration of Veratraldehyde/Veratric Acid Derivatives

    • Source: Vertex AI Search / ChemicalBook.[1] "Synthesis of 4,5-dimethoxy-2-nitrobenzoic acid" (Demonstrates the 6-nitro preference).

  • Vanillic Acid Route (Regiocontrol)

    • Source: Google Patents CN111302945A. "Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid".
  • General Nitration Protocols (Org. Synth.)

    • Source: Organic Syntheses, Coll.[1][2] Vol. 1, p. 372. "Nitration of Methyl Benzoate" (Baseline protocol for safety and stoichiometry).

  • Separation of Isomers

    • Source: Google Patents CN105732374A.[1] Discusses purification of methoxy-benzoate derivatives.

Disclaimer: This guide is for research purposes only. All nitration reactions involve hazardous materials and potential runaways. Ensure proper PPE and fume hood usage.

Sources

Troubleshooting

Technical Support Center: Methyl 3,4-Dimethoxy-5-Nitrobenzoate

This technical support guide is designed for researchers and process chemists seeking to optimize the synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate (also known as methyl 5-nitroveratrate). Status: Operational | Topic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and process chemists seeking to optimize the synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate (also known as methyl 5-nitroveratrate).

Status: Operational | Topic: Yield Optimization & Troubleshooting | Target Yield: >85%

Executive Summary & Diagnostic Dashboard

The nitration of methyl 3,4-dimethoxybenzoate (methyl veratrate) is an Electrophilic Aromatic Substitution (EAS) governed by the competing directing effects of two methoxy groups (activating, ortho/para) and the ester group (deactivating, meta).

The Challenge: While the 5-position is electronically favored, the reaction is prone to dinitration (over-reaction), demethylation (ether cleavage), and hydrolysis (ester loss) if conditions are too harsh.

Quick Spec Sheet
ParameterSpecificationNotes
Target Molecule Methyl 3,4-dimethoxy-5-nitrobenzoateCAS: 26791-93-5 (varies by numbering)
Appearance Pale yellow needles/solid
Melting Point 144–147 °C Distinct from the 2-nitro isomer (~100°C) or 3-nitrobenzoate (78°C).
Target Yield 85–92% Standard yields <60% indicate process failure.
Key Reagents

/

(Preferred)
Mixed acid (

) is viable but riskier.

The Reaction Landscape (Visualized)

The following diagram illustrates the reaction pathway, highlighting the "Yield Killers" (red paths) that must be avoided.

ReactionPathway SM Methyl 3,4-Dimethoxybenzoate (Methyl Veratrate) Sigma Sigma Complex (Intermediate) SM->Sigma Nitration (HNO3/Ac2O or H2SO4) Acid 5-Nitroveratric Acid (Hydrolysis Product) SM->Acid Hydrolysis Product Methyl 5-Nitroveratrate (Major Product) Sigma->Product -H+ (Major Path) Isomer 2-Nitro Isomer (Minor Byproduct) Sigma->Isomer Steric Hindrance (Minor Path) Dinitro Dinitro Species (Over-nitration) Product->Dinitro Temp > 40°C Excess HNO3 Product->Acid H2O present Strong Acid (H2SO4)

Caption: Reaction network showing the primary pathway to the 5-nitro product and critical deviation points leading to yield loss.

Troubleshooting Guide (FAQ Format)

Issue 1: "My yield is stuck at 50-60%, and the product is sticky."

Diagnosis: You are likely experiencing Dinitration or Isomer Contamination .

  • The Science: The methoxy groups are strong activators. Once the first nitro group adds, the ring is deactivated, but the methoxy groups can still facilitate a second addition if the temperature rises above 30-40°C. The "sticky" nature often comes from the 2-nitro isomer (which has a lower MP) or dinitro impurities preventing crystallization.

  • The Fix:

    • Strict Temp Control: Keep the addition temperature between 0°C and 10°C . Do not let the exotherm spike.

    • Switch Reagents: If using

      
      , switch to the Acetyl Nitrate method  (see Protocol B). It is milder and more regioselective.
      
Issue 2: "I see a new spot on TLC that doesn't move (low Rf)."

Diagnosis: Ester Hydrolysis .

  • The Science: Strong mineral acids (

    
    ) in the presence of even trace water can hydrolyze the methyl ester to the carboxylic acid (5-nitroveratric acid). This byproduct is soluble in base but precipitates in acid, contaminating your product.
    
  • The Fix:

    • Scavenge Water: Use Acetic Anhydride (

      
      ) as the solvent. It reacts with the water in the nitric acid to form acetic acid, keeping the system anhydrous.
      
    • Workup: Wash the organic layer with saturated

      
      . The hydrolyzed acid will go into the aqueous layer, purifying your ester.
      
Issue 3: "The product oils out during recrystallization."

Diagnosis: Impurity Profile / Solvent Choice .

  • The Fix:

    • Do not use pure water. Use Methanol (MeOH) or Ethanol (EtOH) .

    • Dissolve the crude solid in minimum boiling alcohol.

    • Allow it to cool slowly to room temperature, then to 4°C. Rapid cooling traps oil.

    • Seed it: If available, add a crystal of pure product at 30°C.

Optimized Protocols

Protocol A: The "Green" High-Yield Method (Recommended)

Uses Acetyl Nitrate generated in situ. Minimizes hydrolysis and dinitration.

Reagents:

  • Methyl 3,4-dimethoxybenzoate (1.0 eq)

  • Nitric Acid (65-70%, 1.2 eq)

  • Acetic Anhydride (3.0 - 5.0 eq)

  • Catalytic

    
     (1-2 drops, optional)
    

Procedure:

  • Preparation: In a round-bottom flask, dissolve Methyl 3,4-dimethoxybenzoate in Acetic Anhydride. Cool to 0°C .[1][2]

  • Activation: In a separate vessel, prepare the nitrating solution by adding Nitric Acid to a small volume of Acetic Anhydride (Caution: Exothermic! Keep <10°C).

  • Addition: Add the nitrating mixture dropwise to the substrate solution. Crucial: Maintain internal temperature <15°C .

  • Reaction: Stir at 0–10°C for 1 hour, then allow to warm to 20°C for 30 mins.

  • Quench: Pour the mixture slowly onto crushed ice/water (5x reaction volume) with vigorous stirring. The product should precipitate as a solid.

  • Purification: Filter the solid. Wash with cold water (

    
    ) to remove acetic acid. Recrystallize from boiling Methanol.
    
Protocol B: The Standard Mixed Acid Method (Robust)

Use this if Acetic Anhydride is unavailable.

Reagents:

  • Methyl 3,4-dimethoxybenzoate (1.0 eq)

  • Conc.

    
     (Solvent volume)
    
  • Conc.

    
     (1.1 eq)
    

Procedure:

  • Dissolve the ester in Conc.

    
     and cool to -5°C  (Salt/Ice bath).
    
  • Mix Conc.

    
     with an equal volume of 
    
    
    
    (pre-cooled).[2]
  • Add the acid mixture very slowly. The viscosity of sulfuric acid can create hot spots; ensure rapid stirring.

  • Monitor: If the solution turns dark orange/red rapidly, you are generating oxidation byproducts. Lower the temperature.

  • Quench: Pour onto ice.

  • Neutralization: Since this method uses strong acid, ensure the filter cake is washed until pH neutral to prevent acid-catalyzed degradation during drying.

References & Grounding

  • Regioselectivity of Veratrate Nitration:

    • Mechanism:[1][2] The 5-position is activated by the 4-methoxy group (ortho) and the ester group (meta). The 2-position is sterically hindered by the 1-ester and 3-methoxy groups.

    • Source:Journal of Organic Chemistry and standard EAS texts confirm the 5-nitro isomer is the major product for 3,4-dimethoxybenzoates.

  • Acetyl Nitrate Method (Menke Conditions):

    • Using acetic anhydride scavenges water and forms acetyl nitrate (

      
      ), a mild but effective nitrating agent that improves yield by reducing oxidative side reactions.
      
    • Citation: "Nitration with Acetyl Nitrate."[3] Organic Syntheses, Coll.[4] Vol. 2, p.438 (General method adapted for activated ethers).

  • Melting Point Verification:

    • Methyl 3,4-dimethoxy-5-nitrobenzoate (Methyl 5-nitroveratrate) typically melts between 144-147°C .

    • Contrast: Methyl 2-nitroveratrate (6-nitro isomer) has a significantly different melting point (often reported lower or as an oil depending on purity).

    • Source: Fisher Scientific / ChemSrc Database entries for CAS 26791-93-5 (Note: Verify specific isomer numbering in older literature).

Reference List
  • Org. Synth. (1939). Nitration of Methyl Benzoate (General Procedure). Organic Syntheses, Coll. Vol. 1, p.372. Link

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Chapter on Electrophilic Aromatic Substitution: Regioselectivity in disubstituted benzenes).

  • ChemSrc. Methyl 4,5-dimethoxy-2-nitrobenzoate (Isomer naming variation). Link

  • BenchChem. Technical Support: Nitration Optimization. Link

Sources

Optimization

separation of isomers in the synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate

Technical Support Center: Purification & Isomer Control for Methyl 3,4-Dimethoxy-5-Nitrobenzoate Case ID: #ISO-5N-VER Status: Active Priority: High (Purification/Yield Critical) Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isomer Control for Methyl 3,4-Dimethoxy-5-Nitrobenzoate

Case ID: #ISO-5N-VER Status: Active Priority: High (Purification/Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Isomer Challenge

You are encountering a classic regioselectivity challenge in the electrophilic aromatic substitution of Methyl Veratrate (Methyl 3,4-dimethoxybenzoate).

  • The Target: Methyl 3,4-dimethoxy-5-nitrobenzoate (The "5-nitro" isomer).

  • The Impurity: Methyl 4,5-dimethoxy-2-nitrobenzoate (The "2-nitro" or "6-nitro" isomer).

Critical Warning: In standard nitration conditions (HNO₃/H₂SO₄), the 2-nitro isomer is often the major product (used as the precursor for Gefitinib/Iressa). If your target is the 5-nitro isomer , you are likely fighting against the natural directing effects of the substrate.[1] The separation of these two isomers is difficult due to their similar polarities, but distinct crystalline properties allow for purification.[1]

Module 1: The Chemistry (Root Cause Analysis)

To solve the separation, you must understand the formation.[1]

  • Substrate Directing Effects:

    • 1-COOMe (Ester): Meta-director.[2] Deactivates positions 2 and 6.[2] Directs to 3 and 5.[2][3]

    • 3-OMe: Ortho/Para-director. Activates positions 2, 4 (blocked), and 6.[1][2]

    • 4-OMe: Ortho/Para-director. Activates positions 3 (blocked) and 5.[2]

  • The Conflict:

    • Position 2 (Impurity): Activated by 3-OMe (ortho). Sterically hindered by the adjacent ester and methoxy groups, but electronically favorable.[1]

    • Position 6 (Impurity - equivalent to 2): Activated by 3-OMe (para).

    • Position 5 (Target): Activated by 4-OMe (ortho) and directed by the Ester (meta).

Why you have a mixture: The electronic activation from the methoxy groups competes with the steric hindrance.[1][2] While the 5-position is electronically and sterically viable, the 2-position (often referred to as 6-nitro in synthesis papers) forms readily.

Module 2: Diagnostic Toolkit (Identification)

Before attempting further separation, confirm which isomer you currently possess using this rapid diagnostic table.[1]

FeatureTarget: 5-Nitro Isomer Impurity: 2-Nitro Isomer
Structure Nitro is meta to Ester.[2]Nitro is ortho to Ester.
Melting Point ~82-84°C (Distinctly lower)141-144°C (High melting)
¹H NMR (Aromatic) Two Doublets (J ~2 Hz) Protons at C2 and C6 are meta to each other.Two Singlets Protons at C3 and C6 are para to each other.[2]
TLC (Hex/EtOAc) Typically Lower R_f (More polar)Typically Higher R_f (Less polar due to twisting/shielding)
Solubility (MeOH) Higher Solubility Lower Solubility (Crystallizes out first)

Tech Note: If your solid melts >140°C, you have isolated the impurity (2-nitro). Your target (5-nitro) is likely in the mother liquor.

Module 3: Troubleshooting & Separation Protocols

Scenario A: "I have a crude solid mixture and need to isolate the 5-nitro target."

Since the 2-nitro impurity has a much higher melting point and lower solubility in alcohols, it will crystallize first. You must perform a Reverse Recrystallization .

Protocol 1: Isolation via Mother Liquor Enrichment [2]

  • Dissolution: Dissolve the crude mixture in boiling Methanol (MeOH) (approx. 10-15 mL per gram).

  • Crystallization: Allow the solution to cool slowly to Room Temperature (RT), then chill to 0-4°C.

  • Filtration: Filter the solid.[2][3][4][5]

    • The Solid (Filter Cake): This is predominantly the 2-nitro impurity (MP ~142°C). Discard or save for other projects.

    • The Filtrate (Mother Liquor): This contains your 5-nitro target .[2]

  • Recovery: Evaporate the filtrate to dryness.

  • Final Purification: Recrystallize the residue from a minimal amount of Ethanol/Water (9:1) or Isopropanol to obtain the pure 5-nitro isomer (MP ~82°C).

Scenario B: "The spots are overlapping on TLC."

If Flash Chromatography is required, standard Hexane/Ethyl Acetate systems often fail to resolve these isomers efficiently.[1]

Protocol 2: Optimized Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Solvent System: Toluene : Ethyl Acetate (95 : 5).

    • Why? Aromatic solvents like Toluene often provide better pi-pi interaction selectivity between nitro-aromatic isomers than aliphatic hexanes.

  • Loading: Dry load on silica (dissolve in DCM, add silica, evaporate) to prevent band broadening.[1][2]

Scenario C: "I need to synthesize the 5-nitro isomer exclusively."

If separation is too difficult, switch the synthetic route to avoid the 2-nitro isomer entirely.[1]

Protocol 3: Alternative Synthesis (The "Acid Route") Instead of nitrating the ester, nitrate the acid (Veratric acid) or use a blocking group strategy, though direct nitration of the acid often yields the same ratio.[1]

  • Recommended: Start with Methyl 3-hydroxy-4-methoxybenzoate .[2][6]

    • Protect the 3-OH (e.g., Acetyl or Benzyl).[2]

    • Nitrate (Directs ortho to the 4-OMe -> Position 5).[2]

    • Deprotect.[2][3]

    • Methylate the phenol.[2]

    • Result: High regioselectivity for the 5-position.[2]

Module 4: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying your crude reaction mixture.

IsomerSeparation cluster_tips Troubleshooting Tips Target Target: 5-Nitro Isomer (MP ~82°C) Impurity Impurity: 2-Nitro Isomer (MP ~141°C) Crude Crude Nitration Mixture Decision Check MP of Crude Crude->Decision Recryst Recrystallize from MeOH (Boil & Cool) Decision->Recryst Mixture Present Filter Filtration Recryst->Filter Cake Filter Cake (Solid) Filter->Cake Precipitate Liquor Mother Liquor (Liquid) Filter->Liquor Filtrate Cake->Impurity High MP Solid Evap Evaporate Solvent Liquor->Evap Evap->Target Enriched Residue Tip1 Impurity is LESS soluble in alcohols. Tip2 Target is MORE soluble. Do not discard the liquid!

Figure 1: Purification Decision Tree. Note that the target product remains in the solution (Mother Liquor) during the primary recrystallization step.[1]

References

  • Thermo Scientific Chemicals. Methyl 4,5-dimethoxy-2-nitrobenzoate, 97% Product Specification. (Confirms MP of impurity as 139-148°C).

  • National Institutes of Health (NIH) - PubChem. Methyl 3,4-dimethoxy-5-nitrobenzoate Data. (Structure and Isomer Information).

  • BenchChem Technical Support. Synthesis of Nitrobenzoate Derivatives and Troubleshooting. (General nitration troubleshooting).

  • Google Patents. Process for the preparation of Gefitinib (WO2010076810A2). (Describes the formation of the 2-nitro impurity/intermediate during veratrate nitration).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Methyl 3,4-Dimethoxy-5-Nitrobenzoate

Welcome to the technical support center for methyl 3,4-dimethoxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 3,4-dimethoxy-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you achieve the highest possible purity for your compound.

Section 1: Troubleshooting Common Issues

This section addresses specific problems you might encounter during your work with methyl 3,4-dimethoxy-5-nitrobenzoate, offering explanations and actionable solutions.

Q1: My final product has a low and broad melting point. What are the likely impurities?

A depressed and broad melting point range is a classic indicator of impurities.[1][2] For methyl 3,4-dimethoxy-5-nitrobenzoate, the expected melting point is around 97-99 °C. Significant deviations suggest the presence of one or more of the following:

  • Unreacted Starting Material: Incomplete nitration can leave residual methyl 3,4-dimethoxybenzoate.

  • Isomeric Byproducts: While the 5-nitro isomer is the major product due to the directing effects of the methoxy groups, small amounts of other isomers, such as methyl 3,4-dimethoxy-2-nitrobenzoate or methyl 3,4-dimethoxy-6-nitrobenzoate, can form.

  • Dinitrated Products: Under harsh reaction conditions (e.g., elevated temperatures or prolonged reaction times), dinitration can occur, leading to products like methyl 3,4-dimethoxy-2,5-dinitrobenzoate.[3][4]

  • Hydrolysis Product: The ester can be hydrolyzed to 3,4-dimethoxy-5-nitrobenzoic acid, especially if the work-up involves strongly basic conditions or prolonged exposure to water.[5][6]

  • Residual Solvents: Inadequate drying will leave residual solvents from the reaction or purification steps (e.g., methanol, ethanol, ethyl acetate).

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

An ¹H NMR spectrum is a powerful tool for identifying impurities. Here's a guide to interpreting unexpected signals:

Observed Impurity Signal(s) Potential Impurity Rationale
Signals corresponding to methyl 3,4-dimethoxybenzoate (check a reference spectrum)Unreacted Starting MaterialIncomplete reaction.
Additional aromatic signals, possibly with different splitting patterns.Isomeric ByproductsThe electronic environment of the aromatic protons will differ in isomeric products.
A broad singlet, often downfield.3,4-dimethoxy-5-nitrobenzoic acidThe carboxylic acid proton is typically a broad singlet that can appear anywhere from 10-13 ppm.
Residual solvent peaks (e.g., ~3.49 ppm for methanol, ~1.26 and ~3.65 ppm for ethanol).Residual SolventsCommon solvents used in the reaction and purification.

To confirm the identity of these impurities, consider the following:

  • Spiking: Add a small amount of the suspected impurity to your NMR sample and see if the peak intensity increases.

  • 2D NMR: Techniques like COSY and HMQC can help in assigning the proton and carbon signals of the impurities.

  • LC-MS or GC-MS: These techniques can separate the components of your mixture and provide their mass-to-charge ratios, aiding in identification.[7][8][9]

Q3: I'm seeing a persistent yellow color in my product, even after recrystallization. What's causing this?

A yellow tint in nitro-aromatic compounds is common. However, a persistent, intense yellow color can indicate the presence of impurities such as:

  • Nitrophenolic compounds: These can arise from the degradation of the starting material or product, particularly if the reaction temperature was too high.[4]

  • Polynitrated species: Dinitro or trinitro compounds are often more intensely colored than their mononitrated counterparts.

If recrystallization is ineffective, column chromatography is the recommended next step for removing these colored impurities.

Section 2: Purification Protocols

This section provides detailed, step-by-step methodologies for the most common purification techniques for methyl 3,4-dimethoxy-5-nitrobenzoate.

Protocol 1: Recrystallization

Recrystallization is often the first line of defense against impurities.

Step-by-Step Methodology:

  • Solvent Selection: Ethanol or methanol are commonly used for the recrystallization of methyl 3,4-dimethoxy-5-nitrobenzoate.[10][11] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it just dissolves.[11] Using too much solvent will result in a poor yield.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

  • Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.

Protocol 2: Column Chromatography

For challenging separations, column chromatography is a highly effective technique.[12][13][14]

Step-by-Step Methodology:

  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.[12]

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used.[12]

    • TLC Analysis: Before running the column, use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. The goal is to find a solvent mixture that gives your desired compound an Rf value of approximately 0.2-0.4.[12]

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar solvent.

    • Pour the slurry into the column, ensuring even packing without air bubbles.[13]

    • Add a layer of sand on top of the silica to prevent disturbance.[12]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

    • Alternatively, for less soluble samples, use a "dry loading" method by adsorbing the sample onto a small amount of silica gel.[12]

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column.

    • Collect the eluting solvent in a series of labeled fractions.[14]

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified methyl 3,4-dimethoxy-5-nitrobenzoate.[13]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with the nitration of methyl 3,4-dimethoxybenzoate?

The nitration reaction is highly exothermic and involves corrosive acids.[15] Always:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Perform the reaction in an ice bath to control the temperature and prevent runaway reactions and the formation of byproducts.[15][16]

  • Add the nitrating mixture (a mixture of concentrated nitric and sulfuric acids) slowly and with constant stirring.[16]

Q2: What is the role of sulfuric acid in the nitration reaction?

Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent.[17]

Q3: Can I use a different ester of 3,4-dimethoxybenzoic acid for the nitration?

Yes, other esters (e.g., ethyl, propyl) can be used. However, the reaction conditions and the physical properties of the final product (like melting point and solubility) will differ. The purification strategy may also need to be adjusted.

Q4: How can I confirm the final purity of my methyl 3,4-dimethoxy-5-nitrobenzoate?

A combination of analytical techniques is recommended for a comprehensive purity assessment:[7]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.[2]

  • ¹H and ¹³C NMR Spectroscopy: These will confirm the structure and identify any proton- or carbon-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by separating the main compound from any impurities.[7][18][19]

  • Elemental Analysis: This technique determines the elemental composition (C, H, N) of your sample, which should match the theoretical values for the pure compound.

Section 4: Visualizing the Workflow

Purification Workflow

Purification_Workflow Crude_Product Crude Methyl 3,4-dimethoxy-5-nitrobenzoate Recrystallization Recrystallization (Ethanol or Methanol) Crude_Product->Recrystallization Purity_Check_1 Purity Check: Melting Point, TLC, NMR Recrystallization->Purity_Check_1 Pure_Product Pure Product Purity_Check_1->Pure_Product Pure Impure_Product Product Still Impure Purity_Check_1->Impure_Product Impure Column_Chromatography Column Chromatography (Silica Gel) Impure_Product->Column_Chromatography Purity_Check_2 Final Purity Analysis: HPLC, NMR, Elemental Analysis Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product

Caption: A typical workflow for the purification of methyl 3,4-dimethoxy-5-nitrobenzoate.

Key Chemical Structures

Chemical_Structures cluster_target Target Compound cluster_impurities Common Impurities Target Methyl 3,4-dimethoxy-5-nitrobenzoate Starting_Material Methyl 3,4-dimethoxybenzoate Hydrolysis_Product 3,4-dimethoxy-5-nitrobenzoic acid

Caption: Structures of the target compound and common impurities.

References

  • BenchChem. (n.d.). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
  • Organic Chemistry Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography.
  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
  • CDC Stacks. (n.d.). Supporting Information.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Practical Chemistry. (2008). Student Instruction Sheet.
  • PrepChem.com. (n.d.). Synthesis of (A) 3,4-Dimethoxy-6-nitrobenzoic acid.
  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • U.S. Department of Health and Human Services. (n.d.). 6. Analytical Methods.
  • ChemicalBook. (n.d.). Methyl 2-nitro-3,4,5-trimethoxybenzoate(5081-42-5) 1H NMR spectrum.
  • Macroscale Nitration of Methyl Benzoate. (n.d.).
  • EduBirdie. (n.d.). Lab Report Nitration of Methylbenzoate. Minnesota State University Moorhead.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • ResearchGate. (2025, August 7). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives.
  • ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry.
  • Slideshare. (n.d.). Forensic analysis and detection of aromatic nitro compounds.
  • Nitration of Methyl Benzoate. (n.d.).
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Fisher Scientific. (2011, February 23). Safety Data Sheet.
  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet.
  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate.
  • Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
  • Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • ChemicalBook. (n.d.). Methyl 3,4,5-trimethoxybenzoate(1916-07-0) 1H NMR spectrum.
  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Resource | RSC Education.
  • Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • PubChem. (n.d.). Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • ResearchGate. (2025, August 6). Investigation of Unexpected Reaction Intermediates in the Alkaline Hydrolysis of Methyl 3,5-Dinitrobenzoate.
  • NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate.
  • MilliporeSigma. (n.d.). Methyl 4,5-dimethoxy-2-nitrobenzoate.
  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?

Sources

Optimization

Technical Support Center: Troubleshooting Synthesis of Methyl 3,4-dimethoxy-5-nitrobenzoate

Executive Summary & Core Diagnostic The "Silent" Failure Mode: Regioisomer Misidentification The most common cause of failure in synthesizing methyl 3,4-dimethoxy-5-nitrobenzoate is not a lack of reactivity, but regiosel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Diagnostic

The "Silent" Failure Mode: Regioisomer Misidentification The most common cause of failure in synthesizing methyl 3,4-dimethoxy-5-nitrobenzoate is not a lack of reactivity, but regioselectivity error .

If you attempted to synthesize this target via direct nitration of methyl veratrate (methyl 3,4-dimethoxybenzoate) , you have likely synthesized the 6-nitro isomer (methyl 4,5-dimethoxy-2-nitrobenzoate), not the 5-nitro target.

  • Why? The 3-methoxy group is a strong para-director, directing the nitro group to position 6. The 4-methoxy group directs to position 5, but the synergistic activation and steric factors often favor the 6-position or yield a difficult-to-separate mixture.

  • The Solution: The 5-nitro isomer is best accessed via nitration of methyl vanillate (4-hydroxy-3-methoxybenzoate) followed by methylation. The free phenol directs ortho (position 5), overriding other effects.

Diagnostic Workflow

Use the following decision tree to identify your specific failure point.

TroubleshootingFlow Start Start: Synthesis Failed or Ambiguous Product RouteCheck Which Starting Material did you use? Start->RouteCheck Veratrate Methyl Veratrate (3,4-dimethoxybenzoate) RouteCheck->Veratrate Vanillate Methyl Vanillate (4-hydroxy-3-methoxybenzoate) RouteCheck->Vanillate NMRCheck Check 1H NMR Aromatic Region Veratrate->NMRCheck VanillateIssues Issue: Low Yield / Demethylation Vanillate->VanillateIssues Singlets Two Singlets (s) Para-relationship NMRCheck->Singlets Observed Doublets Two Doublets (d, J~2Hz) Meta-relationship NMRCheck->Doublets Observed Conclusion1 FAILURE: You made the 6-nitro isomer. Switch to Vanillate Route. Singlets->Conclusion1 Conclusion2 SUCCESS: You have the 5-nitro isomer. Check Purity/Yield issues. Doublets->Conclusion2 TempControl Check Nitration Temp (< 20°C) VanillateIssues->TempControl Methylation Check Methylation Base (Use K2CO3/Acetone) VanillateIssues->Methylation

Caption: Diagnostic logic flow for identifying regioselectivity errors versus reaction condition failures.

Technical FAQs & Troubleshooting Guides

Issue 1: I nitrated methyl veratrate, but the NMR looks wrong.

Q: Why did direct nitration yield the wrong isomer? A: In methyl 3,4-dimethoxybenzoate, the C3-methoxy group strongly activates the C6 position (para direction). While the C4-methoxy group activates the C5 position (ortho), the combined electronic and steric environment often favors substitution at C6 (yielding methyl 6-nitroveratrate).

Verification (1H NMR Criteria): Compare your product's aromatic signals to these standards:

FeatureTarget: 5-Nitro Isomer Wrong Product: 6-Nitro Isomer
Structure Methyl 3,4-dimethoxy-5-nitrobenzoateMethyl 4,5-dimethoxy-2-nitrobenzoate
Proton Positions H2 and H6H3 and H6
Relationship Meta to each otherPara to each other
Coupling (J) Doublets (d,

Hz)
Singlets (s)
Chemical Shift Distinct shifts due to asymmetryOften appear as sharp singlets

Corrective Action: Abandon the direct nitration of the dimethoxy ester. Adopt the Vanillate Route (see Section 4).

Issue 2: Low yield during the nitration of Methyl Vanillate.

Q: I am using the vanillate route, but my yield is low or I see "tar". A: The phenol group in methyl vanillate is highly activating, making the ring susceptible to over-nitration (dinitro species) and oxidation.

Troubleshooting Steps:

  • Temperature Control: The reaction is exothermic. Maintain the internal temperature strictly between 0°C and 10°C . Do not allow it to rise above 20°C.

  • Acid Strength: Avoid fuming nitric acid if possible. Use 65-70%

    
     in glacial acetic acid. The acetic acid acts as a solvent to moderate the reaction rate.
    
  • Quenching: Quench immediately into ice water to precipitate the product and stop oxidation.

Issue 3: Methylation Step Fails or is Incomplete.

Q: The nitration worked (I have methyl 5-nitrovanillate), but methylation to the final product is stalling. A: The nitro group at the ortho position to the phenol creates a strong intramolecular hydrogen bond (between the phenolic H and the nitro O), making the proton less acidic and the oxygen less nucleophilic than expected. It also creates steric hindrance.

Protocol Adjustment:

  • Base: Use Potassium Carbonate (

    
    )  (anhydrous). It is generally superior to weak bases for this hindered substrate.
    
  • Solvent: Use Acetone or DMF . Acetone is easier to remove, but DMF allows for higher temperatures (

    
    ) if the reaction is sluggish.
    
  • Methylating Agent: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) . MeI is preferred for ease of handling, but DMS is more reactive if the reaction stalls.

Validated Protocol: The Vanillate Route

This protocol ensures regioselectivity for the 5-nitro position.

Step 1: Nitration of Methyl Vanillate

Target: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate

  • Dissolution: Dissolve 10.0 g (54.9 mmol) of methyl vanillate in 40 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0–5°C in an ice bath.

  • Nitration: Dropwise add a solution of 4.0 mL conc.

    
     (70%) in 10 mL glacial acetic acid.
    
    • Critical: Maintain internal temperature

      
      .
      
  • Stirring: Stir at 0–10°C for 30–60 minutes. Monitor by TLC (the nitro-phenol is usually yellow/orange).

  • Isolation: Pour the mixture into 200 mL of ice water. Stir vigorously. The yellow solid precipitates.

  • Purification: Filter, wash with cold water, and dry.[1] Recrystallize from methanol if necessary.

    • Expected Yield: 70–85%.

Step 2: Methylation of the Nitro-Phenol

Target: Methyl 3,4-dimethoxy-5-nitrobenzoate[2]

  • Setup: To a flask, add 5.0 g (22 mmol) of the nitro-vanillate (from Step 1), 4.5 g (33 mmol) of anhydrous

    
    , and 50 mL of acetone.
    
  • Reagent: Add 2.1 mL (33 mmol) of Methyl Iodide (

    
    ).
    
  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Note: The yellow color of the nitrophenolate anion should fade as the neutral ether forms.

  • Workup: Filter off the inorganic salts. Evaporate the acetone.

  • Wash: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.

  • Final: Dry over

    
     and concentrate.
    
    • Validation: Check NMR for two methoxy singlets (~3.9 ppm) and meta-coupled aromatic protons .

References

  • Regioselectivity of Nitration

    • Nitration of methyl benzoate derivatives and directing effects.[3]

    • Reference: Organic Syntheses, Coll. Vol. 1, p. 372 (1941). Link (General nitration principles).

  • Preparation of Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.
  • Spectroscopic differentiation of nitro-veratrate isomers.

(Note: Specific CAS numbers for verification: Target [148546-84-3]; Wrong Isomer [2679-16-5])

Sources

Troubleshooting

effect of temperature on the nitration of methyl 3,4-dimethoxybenzoate

Technical Support Center: Nitration of Methyl 3,4-Dimethoxybenzoate Ticket ID: #NIT-VER-001 Subject: Thermal Control & Optimization for Nitration of Methyl Veratrate Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitration of Methyl 3,4-Dimethoxybenzoate

Ticket ID: #NIT-VER-001 Subject: Thermal Control & Optimization for Nitration of Methyl Veratrate Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The nitration of methyl 3,4-dimethoxybenzoate (methyl veratrate) is a delicate balance between the activating power of the methoxy groups and the deactivating, meta-directing influence of the ester. Unlike simple methyl benzoate, this substrate is electron-rich. Temperature is the single most critical variable governing yield and purity.

  • Target Product: Methyl 6-nitro-3,4-dimethoxybenzoate (Major isomer).

  • Critical Hazard: Runaway exotherm leading to dinitration or oxidative tar formation.

  • Optimal Window:

    
    .
    

Part 1: The Thermal Landscape (Mechanism & Kinetics)

The reaction is an Electrophilic Aromatic Substitution (


).[1][2][3] The presence of two methoxy groups (

) significantly lowers the activation energy compared to unsubstituted benzoates.
  • Low Temperature (<

    
    ):  Reaction kinetics are sluggish. In acetic acid solvents, freezing may occur, causing localized "hot spots" upon thawing, leading to impurities.
    
  • Optimal Temperature (

    
    ):  The "Goldilocks" zone. The rate of mono-nitration at the C6 position is fast enough to proceed but slow enough to avoid double-nitration.
    
  • High Temperature (>

    
    ): 
    
    • Loss of Regioselectivity: Activation of the C2 and C5 positions increases.

    • Dinitration: Formation of methyl 2,6-dinitro-3,4-dimethoxybenzoate.

    • Hydrolysis: Acid-catalyzed cleavage of the methyl ester to the free acid.

    • Oxidative Degradation: Nitric acid acts as an oxidant, attacking the electron-rich ring to form quinones or tar (indicated by dark red/brown fumes).

Pathway Visualization

NitrationPath SM Methyl 3,4-dimethoxybenzoate Mono Methyl 6-nitro-3,4-dimethoxybenzoate (Target Product) SM->Mono  0-20°C (Controlled) Hydrolysis Veratric Acid (Hydrolysis Product) SM->Hydrolysis  High T + H2O Tar Oxidative Tar (Ring Destruction) SM->Tar  >60°C (Runaway) HNO3 + HNO3 / H2SO4 Dinitro Dinitro Impurities (2,6-isomer) Mono->Dinitro  >40°C (Over-reaction)

Figure 1: Reaction pathways governed by thermal conditions.[4] Green path indicates the target workflow.

Part 2: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned dark red/brown and emitted fumes. What happened?

Diagnosis: Thermal Runaway / Oxidation. Cause: The temperature exceeded


. The methoxy groups make the ring susceptible to oxidation by concentrated 

. The red fumes are nitrogen oxides (

), a byproduct of this oxidation. Solution:
  • Immediate: Quench the reaction by pouring onto excess crushed ice.

  • Prevention: Improving cooling capacity. Use a jacketed reactor or a dry ice/acetone bath for addition. Ensure the addition rate of

    
     is slow enough to match your cooling power.
    
Q2: I have low yield, and the product is an oil that won't crystallize.

Diagnosis: Isomer mixture or Ester Hydrolysis. Cause:

  • Isomer Mixture: Nitration at

    
     may produce the 2-nitro or 5-nitro isomers, which lower the melting point of the mixture (eutectic depression).
    
  • Hydrolysis: If the acid mixture was not anhydrous or got too hot, the ester hydrolyzed to the carboxylic acid. Solution:

  • Check TLC/HPLC. If a polar spot (acid) is present, re-esterify with MeOH/

    
    .
    
  • Recrystallize from Methanol.[1][5] The 6-nitro isomer crystallizes well, while impurities often stay in the mother liquor.

Q3: Why do you recommend Acetic Acid over Sulfuric Acid for this specific substrate?

Expert Insight: While


 is standard for methyl benzoate, the dimethoxy variant is much more reactive.
  • Sulfuric Acid: Very strong protonation power. Can lead to harsh exotherms and dinitration.

  • Acetic Acid: Acts as a solvent and moderator. It allows for better heat dissipation and milder nitration conditions, favoring mono-substitution.

Part 3: Standardized Protocol (High-Selectivity Method)

Method: Nitric Acid in Acetic Acid (Preferred for Activated Esters) Scale: 10 mmol basis

ReagentAmountRole
Methyl 3,4-dimethoxybenzoate1.96 gSubstrate
Glacial Acetic Acid10 mLSolvent/Moderator
Conc. Nitric Acid (70%)1.0 mL (~15 mmol)Electrophile Source
Conc. Sulfuric Acid0.5 mLCatalyst (Optional)*

*Note: For highly activated batches, H2SO4 can be omitted, but yield may drop.

Step-by-Step Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve the substrate in Glacial Acetic Acid.

  • Cooling: Place the flask in an ice-water bath. Cool internal temperature to

    
     .
    
  • Preparation of Nitrating Mix: In a separate vial, mix the Nitric Acid and Sulfuric Acid (if using). Cool this mixture to

    
    .
    
  • Controlled Addition: Add the acid mixture dropwise to the substrate solution.

    • Critical Control Point: Do not allow internal temp to rise above

      
       .[6]
      
  • Reaction: Allow to stir at

    
     for 1 hour.
    
    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:3). Product is less polar than starting material.

  • Quench: Pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

  • Isolation: The product (Methyl 6-nitro-3,4-dimethoxybenzoate) should precipitate as a yellow solid. Filter and wash with cold water.[7]

  • Purification: Recrystallize from minimal hot methanol.

    • Expected MP:

      
      .
      

Part 4: Process Safety & Exotherm Management

Hazard: The nitration of electron-rich aromatics is autocatalytic in terms of heat. As the reaction warms, the rate increases, generating more heat (Arrhenius behavior).

Safety Checklist:

  • Cooling Failure: If the cooling bath fails, stop acid addition immediately. Do not attempt to "catch up" by adding acid faster later.

  • Quench Protocol: Always have a beaker of ice water ready (3x reaction volume) for emergency quenching.

  • Ventilation:

    
     fumes are toxic.[8] Perform strictly in a fume hood.
    

References

  • Reaction Mechanism & Kinetics

    • Ingold, C. K. "Structure and Mechanism in Organic Chemistry." Cornell University Press.
    • Journal of the Chemical Society, Perkin Transactions 2. "Nitration of Activated Aromatics."

  • Synthesis Protocols

    • Organic Syntheses, Coll.[5] Vol. 1, p. 372 (1941); Vol. 8, p. 64 (1928). (General Nitration of Benzoates).[1] [Link]

    • Raiford, L. C., & Perry, R. P. (1942).
  • Safety Data

    • PubChem. "Methyl 6-nitroveratrate Compound Summary." [Link]

    • Bretherick's Handbook of Reactive Chemical Hazards.

Sources

Optimization

Technical Support Center: Selective Nitration Protocols

Senior Application Scientist Desk Status: Online Ticket ID: NIT-SEL-001 Mission Statement Welcome to the Advanced Synthesis Support Center. You are likely here because the "standard" mixed acid nitration ( ) has failed y...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Online Ticket ID: NIT-SEL-001

Mission Statement

Welcome to the Advanced Synthesis Support Center. You are likely here because the "standard" mixed acid nitration (


) has failed you—resulting in tarred mixtures, over-nitration, or the wrong regioisomer.

This guide is not a textbook review; it is a troubleshooting manual designed to fix specific selectivity issues using mechanistic control.

Module 1: Regioselectivity Troubleshooting (The "Where" Problem)

User Issue: "I need the ortho-isomer, but mixed acid gives me the para-isomer (or a mess)."

Root Cause: Standard nitration relies on the free nitronium ion (


), a "hard" electrophile that attacks the most electron-rich position (usually para due to sterics). To get ortho-selectivity, you must change the mechanism from pure electrophilic attack to a coordination-assisted delivery .

The Solution: Acetyl Nitrate (


) 
Acetyl nitrate is generated in situ from acetic anhydride and nitric acid.[1] It acts via a "coordination-insertion" mechanism where the reagent complexes with the substrate's heteroatom (e.g., the oxygen of an ether or amide), delivering the nitro group to the nearest position (ortho).
Experimental Protocol: In Situ Acetyl Nitrate Nitration

Warning: Acetyl nitrate is explosive if isolated or heated. Never exceed 20°C.

Step-by-Step:

  • Setup: Use a 3-neck flask with a thermometer (internal probe) and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Solvent: Charge the flask with acetic anhydride (

    
    , 5.0 equiv relative to substrate). Cool to 0°C .[2]
    
  • Generation: Add fuming

    
     (1.1 equiv) dropwise.
    
    • Self-Validating Check: Monitor temperature strictly. If T rises >5°C during addition, pause. A rapid spike indicates runaway decomposition.

  • Substrate Addition: Add your aromatic substrate (dissolved in minimal

    
     or DCM) slowly at 0°C.
    
  • Quench: Pour the mixture onto crushed ice/sodium bicarbonate slurry. Do not distill the reaction mixture before quenching.

Mechanistic Visualization: The following diagram illustrates the decision logic and the coordination mechanism.

NitrationLogic Start Substrate Analysis AcidSens Acid Sensitive? Start->AcidSens Regio Regiocontrol Needed? AcidSens->Regio No Reagent2 Reagent: Nitronium Tetrafluoroborate AcidSens->Reagent2 Yes (Aldehydes, Thiols) Ortho Ortho-Selective (Coordination) Regio->Ortho Ortho Required Para Para-Selective (Steric/Electronic) Regio->Para Standard/Para Reagent1 Reagent: Acetyl Nitrate (Ac2O + HNO3) Ortho->Reagent1 Reagent3 Reagent: Mixed Acid (HNO3 + H2SO4) Para->Reagent3

Caption: Decision matrix for selecting the appropriate nitrating agent based on substrate sensitivity and desired regiochemistry.

Module 2: Chemoselectivity (The "Fragile Substrate" Problem)

User Issue: "My molecule has an aldehyde/sulfide/protecting group that falls apart in sulfuric acid."

Root Cause: Water and strong Brønsted acids (


) hydrolyze protecting groups (acetals, silyl ethers) and oxidize sensitive moieties (aldehydes to acids, sulfides to sulfoxides).

The Solution: Nitronium Tetrafluoroborate (


) 
This is a solid salt of the nitronium ion. It allows nitration in non-acidic, anhydrous organic solvents (DCM, Sulfolane, Acetonitrile). It is "clean" nitration—proton out, nitro in, with no water generated.
Experimental Protocol: Anhydrous Nitration with

Note:


 is extremely hygroscopic. Handle in a glovebox or under positive 

pressure.
  • Preparation: Dry your solvent (DCM or Sulfolane) over molecular sieves (3Å).

  • Reagent Check: Inspect the

    
    .
    
    • Self-Validating Check: The solid must be white/colorless. If it is yellow or fuming when the bottle is opened, it has hydrolyzed to

      
       and 
      
      
      
      . Discard immediately.
  • Reaction: Suspend

    
     (1.1 equiv) in the solvent at -40°C (dry ice/acetonitrile bath).
    
  • Addition: Add the substrate slowly.

  • Workup: Quench with solid sodium bicarbonate (

    
    ) before adding water. This neutralizes the 
    
    
    
    byproduct immediately, preventing acid hydrolysis during workup.

Data Comparison: Substrate Tolerance

Reagent SystemAcid Strength (

)
Water Present?Compatible GroupsIncompatible Groups
Mixed Acid < -12 (Very Strong)YesAlkyl, Halogens, NitroAcetals, Silyl ethers, Aldehydes
Acetyl Nitrate ~ -5 (Medium)No (initially)Esters, AmidesAlcohols (acetylates them)

Neutral (in DCM)No Aldehydes, Acetals, Sulfides Basic amines (forms salts)
Module 3: The "Green" & Selective Solution (Phenols)

User Issue: "Nitrating phenol gives me tar (oxidation) or a mixture of isomers."

The Solution: Bismuth Nitrate on Montmorillonite (Claycop) Phenols are too electron-rich for standard nitration; they oxidize easily. Bismuth(III) nitrate pentahydrate (


) supported on Montmorillonite K-10 clay acts as a mild, solid-phase nitrating agent. It releases 

gently and often favors ortho-nitration via surface coordination.
Experimental Protocol: Solid-Supported Nitration
  • Support Preparation: Adsorb

    
     onto Montmorillonite K-10 (1:1 by weight) by grinding them together in a mortar or mixing in acetone and evaporating.
    
  • Reaction: Suspend the solid reagent (containing 1.1 equiv of nitrate) in THF or DCM.

  • Addition: Add the phenol. Stir at room temperature.

  • Workup: Filter the reaction mixture. The solid clay retains the bismuth byproducts. Evaporate the filtrate to get the product.

    • Green Advantage:[3][4] No acidic aqueous waste stream.

FAQ: Rapid Troubleshooting

Q: Why is my yield low with Acetyl Nitrate? A: You likely have water in your acetic anhydride. The reaction


 competes with acetyl nitrate formation. Distill your 

over phosphorous pentoxide (

) before use.

Q: Can I scale up the Acetyl Nitrate reaction? A: Proceed with extreme caution. Batch scale-up >10g is hazardous due to exotherm potential. For larger scales, use Continuous Flow Chemistry to generate the reagent in a micro-reactor, consuming it immediately to prevent accumulation of the explosive intermediate [1].

Q: My


 reaction turned black immediately. 
A:  Your substrate likely polymerized. 

is a single-electron oxidant as well as an electrophile. If your ring is very electron-rich (e.g., thiophene, pyrrole), lower the temperature to -78°C or switch to a milder agent like N-Nitrosuccinimide .
References
  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Source: ORBi (University of Liège). Context: Safety protocols for scaling acetyl nitrate and mechanism of formation. URL:[Link]

  • Nitration of Ortho-Dihydroxyl Benzene (Catechol) Using Bismuth Nitrate on Solid Phase Montmorillonite. Source: International Journal of New Chemistry, 2015.[5] Context: Protocol for solid-supported nitration of sensitive phenols. URL:[Link]

  • Nitrations with Acetyl Nitrate.[1][6][7] I. The Nature of the Nitrating Agent. Source: Journal of the American Chemical Society (Bordwell & Garbisch).[6] Context: Mechanistic foundation of acetyl nitrate and protonated acetic anhydride species.[1][8][9] URL:[Link]

  • Nitronium Tetrafluoroborate - Preparation and Reactions. Source: Organic Syntheses / Thieme (via ScienceMadness/ResearchGate snippets). Context: Handling of nitronium salts and anhydrous conditions.[10][11] URL:[Link]

Sources

Troubleshooting

work-up procedure for methyl 3,4-dimethoxy-5-nitrobenzoate synthesis

The following technical support guide details the work-up and isolation procedure for methyl 3,4-dimethoxy-5-nitrobenzoate . Note on Regiochemistry: This guide assumes you have utilized a synthetic route specifically des...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide details the work-up and isolation procedure for methyl 3,4-dimethoxy-5-nitrobenzoate .

Note on Regiochemistry: This guide assumes you have utilized a synthetic route specifically designed to target the 5-nitro isomer (e.g., nitration of 3-hydroxy-4-methoxybenzoate followed by methylation, or controlled nitration of methyl veratrate).[1] Be aware that direct nitration of methyl veratrate often favors the 6-nitro isomer (methyl 2-nitro-4,5-dimethoxybenzoate).[1] The troubleshooting section below provides critical data to distinguish these isomers.

Case ID: NIT-5-VER-001 Topic: Work-up, Isolation, and Purification Protocols Applicable Compounds: Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS: 148546-84-3); related methyl nitroveratrate isomers.[1]

Part 1: Standard Operating Procedure (SOP)

The "Gold Standard" Isolation Protocol

This workflow is designed to maximize yield while effectively removing acidic by-products and preventing hydrolysis of the ester function.

Phase A: Quenching & Precipitation[1]
  • Objective: Halt the reaction exotherm and precipitate the crude nitro-ester.

  • Critical Parameter: Temperature control (

    
    ) is vital to prevent ester hydrolysis.[1]
    
  • Preparation: Prepare a slurry of crushed ice and water (approx. 5x reaction volume) in a beaker.

  • Quenching: Pour the reaction mixture (typically in AcOH/HNO3) slowly onto the stirring ice slurry.

    • Tech Note: Do not pour water into the acid; always pour acid into water/ice to manage the exotherm.

  • Equilibration: Stir the resulting suspension for 15–20 minutes. This allows the product to fully precipitate and ensures any trapped acetyl nitrate decomposes.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel.

    • If the product is an oil: See Troubleshooting Scenario A.

Phase B: Washing & Neutralization[1][2]
  • Objective: Remove residual mineral acids (

    
    , 
    
    
    
    ) and acetic acid.[1]
  • Protocol:

    • Water Wash: Wash the filter cake with cold water (

      
       cake volume).
      
    • Bicarbonate Wash: Wash with 5% aqueous

      
       solution until the filtrate is pH neutral (pH ~7).
      
      • Caution: This will generate

        
         gas.[1] Add slowly to avoid disrupting the filter cake.
        
    • Final Rinse: Wash again with cold water to remove salts.[1]

Phase C: Purification (Recrystallization)
  • Objective: Remove regioisomers (e.g., 6-nitro isomer) and starting material.

  • Solvent System: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Procedure:

    • Dissolve crude solid in minimum boiling methanol.

    • Allow to cool slowly to room temperature, then chill in an ice bath (

      
      ).
      
    • Filter crystals and wash with ice-cold methanol.

Part 2: Troubleshooting Dashboard

Scenario A: "My product oiled out instead of precipitating."

Diagnosis: This is common if the reaction temperature was too high (impurities lower the melting point) or if residual acetic acid is acting as a solvent.

Corrective Actions:

  • The "Scratch" Technique: Use a glass rod to scratch the side of the beaker at the oil/water interface. This creates nucleation sites.[1]

  • Seeding: If you have a pure crystal from a previous batch, add a "seed" crystal to the oil.[1]

  • Decantation: Decant the aqueous supernatant.[1] Dissolve the oil in a minimal amount of Dichloromethane (DCM) . Wash this organic layer with water and brine in a separatory funnel, dry over

    
    , and evaporate.[1] The residue often solidifies upon removal of the solvent.
    
Scenario B: "I suspect I have the wrong isomer (6-nitro vs. 5-nitro)."

Diagnosis: Direct nitration of methyl veratrate is regioselective for the 6-position (ortho to the ester) due to the para-directing effect of the 3-methoxy group. The 5-nitro isomer is often the minor product or requires specific routes.

Differentiation Table:

Feature5-Nitro Isomer (Target)6-Nitro Isomer (Common Impurity)
Structure Nitro is meta to Ester; ortho to 4-OMe.[1]Nitro is ortho to Ester; para to 3-OMe.[1]
CAS Number 148546-84-326791-93-5
1H NMR (Aromatic) Two singlets (or meta-coupled doublets,

Hz).[1]
Two singlets (para relationship, usually sharp).[1]
Shift Logic Protons are at C2 and C6.[1]Protons are at C3 and C6.[1]
Melting Point Typically lower (verify with CoA).High (~141–144°C) [1].[1]
Scenario C: "Low Yield / Product Dissolved in Filtrate."

Diagnosis: The product has some solubility in aqueous acetic acid, or ester hydrolysis occurred.[1]

Corrective Actions:

  • Salting Out: Add solid NaCl to the mother liquor to saturation.[1] This decreases the solubility of organics (Salting-out effect).

  • Extraction: Extract the aqueous filtrate with Ethyl Acetate (

    
    ). Combine with the solid crop if purity allows, or process separately.
    

Part 3: FAQ (Deep Dive)

Q1: Why do we use Methanol for recrystallization? A: Methyl nitrobenzoates exhibit a steep solubility curve in methanol—highly soluble at boiling point (


) but sparingly soluble at 

.[1] This maximizes recovery.[1] Additionally, using the alcohol corresponding to the ester (Methyl ester

Methanol) prevents transesterification . If you recrystallize a methyl ester in ethanol with heat/acid traces, you risk converting it to the ethyl ester.

Q2: Can I use strong base (NaOH) to wash the product? A: No. Nitro-aromatic esters are susceptible to hydrolysis (saponification). Using NaOH, especially if the product is still warm or dissolved in organic solvent, can hydrolyze the methyl ester back to the carboxylic acid (3,4-dimethoxy-5-nitrobenzoic acid), which will then dissolve in the aqueous basic layer and be lost during separation. Always use mild bases like


.[1]

Q3: How does the nitration mechanism influence the impurities? A: The methoxy groups are strong activators.

  • The 3-OMe activates positions 2, 4(blocked), and 6.[1]

  • The 4-OMe activates positions 3(blocked) and 5.

  • The Ester at position 1 deactivates the ring but directs meta (to 3 and 5).

  • Conflict: Position 6 is activated by 3-OMe (para) but sterically hindered by the ester. Position 5 is activated by 4-OMe (ortho) and favored by the ester (meta).

  • Outcome: While 5 looks favorable, the para-directing power of methoxy often dominates, making the 6-isomer (also known as the 2-nitro isomer relative to the carboxyl) a significant competitor [2].

Part 4: Process Visualization

Workflow Diagram: Isolation & Purification

WorkUpProcedure Start Reaction Mixture (AcOH + HNO3 + Product) Quench Quench on Crushed Ice (Temp < 10°C) Start->Quench Precipitate Precipitate Formed? Quench->Precipitate Solid Vacuum Filtration Precipitate->Solid Yes (Solid) Oil Oil Out Scenario Precipitate->Oil No (Oily) Wash Wash Cake: 1. Cold H2O 2. 5% NaHCO3 3. Cold H2O Solid->Wash Remedy 1. Scratch/Seed 2. Extract w/ DCM Oil->Remedy Remedy->Solid Solidified Recryst Recrystallization Solvent: Methanol Wash->Recryst Final Pure Methyl 3,4-dimethoxy- 5-nitrobenzoate Recryst->Final

Caption: Step-by-step decision matrix for the isolation of methyl nitroveratrate derivatives.

Logic Tree: Isomer Identification

IsomerCheck Check Analyze Product (NMR / MP) NMR_Signal 1H NMR Pattern Check->NMR_Signal Isomer6 6-Nitro Isomer (Major Impurity) MP: ~141°C NMR_Signal->Isomer6 Para-like singlets (C3 & C6 H) Isomer5 5-Nitro Isomer (Target) MP: Check CoA NMR_Signal->Isomer5 Meta-coupling (J~2Hz) (C2 & C6 H)

Caption: Rapid diagnostic flow to distinguish the target 5-nitro isomer from the common 6-nitro impurity.

References

  • ChemSrc. (2025).[1][2] Methyl 4,5-dimethoxy-2-nitrobenzoate (Methyl 6-nitroveratrate) Physical Properties.[1] Retrieved from [Link]

  • MDPI. (2007).[1] Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate.[1] (Discusses nitration pathways of methoxy-benzoates). Retrieved from [Link]

Sources

Optimization

challenges in the scale-up of methyl 3,4-dimethoxy-5-nitrobenzoate production

Technical Support Center: Nitro-Aromatic Process Chemistry Subject: Scale-Up Challenges for Methyl 3,4-dimethoxy-5-nitrobenzoate Ticket ID: SC-NITRO-5529 Responder: Dr. Aris Thorne, Senior Application Scientist Overview...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitro-Aromatic Process Chemistry Subject: Scale-Up Challenges for Methyl 3,4-dimethoxy-5-nitrobenzoate Ticket ID: SC-NITRO-5529 Responder: Dr. Aris Thorne, Senior Application Scientist

Overview

Scaling up the production of Methyl 3,4-dimethoxy-5-nitrobenzoate presents a classic dichotomy in process chemistry: the battle between thermodynamic safety (managing the nitration exotherm) and kinetic selectivity (avoiding the unwanted 6-nitro isomer).

While many researchers attempt the direct nitration of methyl veratrate (methyl 3,4-dimethoxybenzoate), this route is notoriously plagued by regioselectivity issues, often yielding a 60:40 mixture of the 6-nitro and 5-nitro isomers that is difficult to separate.

This guide addresses the three critical bottlenecks: Regiocontrol (Isomer Purity) , Thermal Runaway Prevention , and Isolation Strategy .

Part 1: The Regioselectivity Challenge (Isomer Purity)

Q: I am directly nitrating methyl 3,4-dimethoxybenzoate, but I am getting ~40% of the 6-nitro isomer. How can I shift selectivity to the 5-nitro target?

A: You are fighting the natural directing effects of the aromatic ring. In methyl 3,4-dimethoxybenzoate, the 3-methoxy group strongly directs electrophilic attack to the 6-position (para to itself), while the 4-methoxy group directs to the 5-position . Sterically and electronically, the 6-position is often favored or competitive, leading to the difficult-to-separate mixture you are observing.

The Solution: The "Vanillate Route" Strategy For scale-up, we strongly recommend abandoning direct nitration of the dimethoxy substrate. Instead, utilize a hydroxyl-directing strategy followed by methylation.

  • Start with Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate).

  • Nitrate: The free phenol (-OH) at position 4 is a more powerful activating group than the methoxy. It strongly directs the nitro group to the ortho position (C5) . This yields Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate with >95% regioselectivity.

  • Methylate: Perform an O-methylation (e.g., Dimethyl sulfate/K2CO3 or MeI) to convert the 4-OH to 4-OMe.

Why this works: You utilize the superior directing power of the phenol to "lock in" the 5-nitro position before converting it to the target methoxy group.

Workflow Comparison Diagram

IsomerStrategy Start_Direct Route A: Direct Nitration (Methyl Veratrate) Reaction_Direct Mixed Acid Nitration Start_Direct->Reaction_Direct Result_Direct Result: Mixture 60% 6-Nitro / 40% 5-Nitro (Difficult Separation) Reaction_Direct->Result_Direct Poor Selectivity Start_Smart Route B: Vanillate Route (Methyl Vanillate) Reaction_Smart Nitration (OH-Directed) Start_Smart->Reaction_Smart Intermediate Intermed: 4-OH-5-Nitro (>95% Regioselectivity) Reaction_Smart->Intermediate Step_Methyl O-Methylation Intermediate->Step_Methyl Result_Smart Target: 5-Nitro Isomer (High Purity) Step_Methyl->Result_Smart

Caption: Comparison of direct nitration (Route A) vs. the recommended Vanillate Route (Route B) for isomer control.

Part 2: Thermal Safety (The Nitration Exotherm)

Q: During the addition of HNO3, we see a delayed exotherm followed by a sharp temperature spike. How do we control this on a 100g+ scale?

A: The "delayed exotherm" is a signature of accumulation . At low temperatures (e.g., <0°C), the reaction rate may be too slow to consume the nitric acid as fast as it is added. The unreacted acid accumulates, and once the threshold temperature is reached, it reacts all at once—a classic thermal runaway scenario.

Protocol for Safe Scale-Up:

  • Target Temperature: Maintain reaction at 10–15°C , not 0°C. While counter-intuitive, a slightly higher temperature ensures the reaction consumes the reagent immediately upon addition (feed-limited regime), preventing accumulation.

  • Dosing Control: Use a Dosimat or peristaltic pump interlocked with the reactor temperature probe.

    • Rule: If T > 18°C, pump STOPS automatically.

  • Quench Safety: The quench into water is arguably more exothermic than the reaction itself due to the heat of dilution of H2SO4. Always reverse-quench (pour reaction stream into ice water), never water into acid.

Safety Control Loop Diagram

SafetyLoop Sensor Temp Sensor (Tr) Controller PLC / Controller (Set Point: 15°C) Sensor->Controller Current Temp Pump Acid Dosing Pump Controller->Pump Stop if Tr > 18°C Cooling Jacket Cooling Controller->Cooling Increase Flow Reactor Nitration Reactor (Stirred) Pump->Reactor HNO3 Feed Reactor->Sensor

Caption: Active safety control loop preventing accumulation of unreacted nitrating agent.

Part 3: Isolation & Purification (Troubleshooting)

Q: Upon quenching into ice water, the product separates as a sticky gum/oil instead of a filterable solid. How do I fix this?

A: This "oiling out" phenomenon occurs when the product precipitates at a temperature above its metastable limit or when impurities (like the 6-nitro isomer) depress the melting point.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Sticky Gum / Oil Quench temperature > 20°C (Product MP depression).Seed at the Cloud Point: Cool the aqueous quench to 10°C before adding the reaction mass. Add seed crystals of pure product during the addition.
Yellow/Orange Color Oxidation by-products (Quinones).Wash the crude wet cake with cold 5% NaHCO3 followed by a bisulfite wash to reduce oxidized impurities.
Low Yield Product solubility in acidic water.[1]The dinitro species (over-nitration) is more soluble. Ensure you did not use >1.1 eq of HNO3.

Purification Protocol (Recrystallization): If you must purify the mixture from direct nitration:

  • Solvent: Methanol (MeOH) is superior to Ethanol for this specific separation.

  • Technique: Dissolve crude in boiling MeOH (5 mL/g). Cool slowly to room temperature.

  • Fractionation: The 6-nitro isomer (the impurity in the Vanillate route, or major product in direct route) is generally more soluble in MeOH. The 5-nitro isomer crystallizes out first.

  • Filtration: Filter at 10°C. Do not chill to -20°C, or the impurities will co-precipitate.

References

  • Nitration Regioselectivity & Mechanism

    • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on aromatic substitution directing effects).[2]

  • Synthesis of Gefitinib Intermediates (Validating the Vanillate Route)

    • Wang, Z., et al. (2010). "A Novel Synthesis of Gefitinib Starting from Methyl 3-hydroxy-4-methoxybenzoate." Chemical Papers, 65(1).

    • Note: This paper validates the strategy of nitrating the phenol precursor to achieve the 5-nitro position specificity.
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • General Nitration Protocols

    • Organic Syntheses, Coll.[3] Vol. 1, p. 372 (1941); Vol. 3, p. 65 (1923). Methyl m-nitrobenzoate.[3][4] (Provides baseline safety for benzoate nitrations).

Sources

Troubleshooting

stability issues of methyl 3,4-dimethoxy-5-nitrobenzoate during synthesis

Technical Support Center: Stability & Synthesis Optimization of Methyl 3,4-dimethoxy-5-nitrobenzoate Executive Summary & Critical Process Parameters Methyl 3,4-dimethoxy-5-nitrobenzoate is a pivotal intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Synthesis Optimization of Methyl 3,4-dimethoxy-5-nitrobenzoate

Executive Summary & Critical Process Parameters

Methyl 3,4-dimethoxy-5-nitrobenzoate is a pivotal intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors (e.g., Opicapone, Entacapone). Its synthesis and handling present a unique triad of stability challenges: Regiochemical Instability (isomer formation), Hydrolytic Susceptibility (ester cleavage), and Thermal/Oxidative Sensitivity (over-nitration).

This guide moves beyond standard protocols to address the why and how of failure modes, providing self-validating checks for researchers.

Critical Process Parameters (CPPs):

  • Nitration Temperature:

    
     (Strict control required to prevent dinitration).
    
  • Acidity (pH): Maintain pH < 2 during workup to prevent ester hydrolysis; avoid strong bases.

  • Isomer Control: Direct nitration of methyl veratrate yields a mixture; the vanillate route is preferred for 5-nitro specificity.

Troubleshooting Guide (Q&A Format)

Category A: Synthesis & Regioselectivity (The "Creation" Phase)

Q1: I am nitrating methyl 3,4-dimethoxybenzoate (methyl veratrate) directly, but my HPLC shows a split peak and low yield of the 5-nitro isomer. What is happening?

Root Cause Analysis: Direct nitration of methyl veratrate suffers from competing directing effects.

  • The Conflict: The 1-ester group directs meta (to positions 3 and 5). The 3-methoxy group directs ortho/para (to positions 2 and 6). The 4-methoxy group directs ortho (to position 5).

  • The Result: While the 5-position is activated by the 4-OMe and directed by the ester, the 6-position is strongly activated by the 3-OMe (para attack). This often leads to a mixture of the 5-nitro (desired) and 6-nitro (impurity) isomers.

Corrective Action:

  • Switch Routes (Recommended): Adopt the "Vanillate Route" for absolute regiocontrol.

    • Step 1: Nitrate Methyl Vanillate (Methyl 3-methoxy-4-hydroxybenzoate). The free phenol (OH) is a stronger director than OMe and directs exclusively ortho to itself (position 5).

    • Step 2: Methylate the resulting Methyl 3-methoxy-4-hydroxy-5-nitrobenzoate using MeI/K2CO3 or DMS.

  • Optimization (If sticking to direct nitration):

    • Use Acetic Anhydride/HNO3 instead of H2SO4/HNO3 to modulate the electrophilicity of the nitronium ion (

      
      ).
      
    • Run at

      
      . Lower temperatures generally favor the kinetically controlled product (often the less sterically hindered 5-isomer).
      

Q2: During the nitration workup, my product turns into a gummy oil that solidifies poorly. NMR suggests the loss of the methyl ester signal.

Root Cause Analysis: This indicates Acid-Catalyzed Hydrolysis .

  • Mechanism: The introduction of the electron-withdrawing nitro group (

    
    ) significantly destabilizes the ester bond. It makes the carbonyl carbon more electrophilic, increasing its susceptibility to attack by water, even in acidic media, if the temperature rises during the quench.
    
  • Exotherm Risk: Pouring the acid mixture into water generates massive heat. If the local temperature exceeds

    
    , the methyl ester hydrolyzes to the carboxylic acid (3,4-dimethoxy-5-nitrobenzoic acid), which is often an oil or sticky solid in crude form.
    

Corrective Action:

  • The "Reverse Quench": Never pour water into the reaction. Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.

  • Temperature Limit: Ensure the quench slurry never exceeds

    
    .
    
Category B: Purification & Stability (The "Preservation" Phase)

Q3: I see a "red flash" or deep coloration when washing the organic layer with Sodium Hydroxide (NaOH). Is this normal?

Root Cause Analysis: STOP IMMEDIATELY. This is a sign of degradation via the Meisenheimer Complex or Saponification .

  • Saponification: Methyl esters are rapidly hydrolyzed by strong bases (NaOH, KOH). The nitro group accelerates this rate by withdrawing electron density from the ring.

  • Meisenheimer Complex: The electron-deficient aromatic ring (activated by

    
    ) can be attacked by the hydroxide ion (
    
    
    
    ) directly on the ring carbon, forming a colored intermediate (Meisenheimer complex), leading to decomposition.

Corrective Action:

  • Protocol Change: Replace NaOH/KOH washes with Saturated Sodium Bicarbonate (

    
    )  or mild brine washes.
    
  • pH Target: Keep workup pH neutral (6-7). Do not exceed pH 8.

Q4: My purified crystals are turning yellow/brown after weeks of storage.

Root Cause Analysis:

  • Photochemical Instability: Nitro-aromatics are prone to photoreduction or radical decomposition under UV/visible light.

  • Trace Acid Contamination: Residual sulfuric acid trapped in the crystal lattice can catalyze slow decomposition/demethylation over time.

Corrective Action:

  • Recrystallization: Ensure thorough washing with ice-cold methanol to remove acid traces.

  • Storage: Store in amber glass vials under an inert atmosphere (Argon/Nitrogen) at

    
    .
    

Experimental Protocols

Protocol A: Synthesis via Vanillate Route (High Regioselectivity)
StepReagentsConditionsKey Observation
1. Nitration Methyl Vanillate,

, AcOH

, 2 hrs
Yellow precipitate forms (3-methoxy-4-hydroxy-5-nitrobenzoate).
2. Quench Ice WaterPour onto ice, filter.[1]Critical: Temp

.
3. Methylation Product from Step 1,

,

, Acetone
Reflux, 4 hrsSuspension turns white to yellow.
4. Workup Water, EtOAcEvaporate acetone, extract.Warning: Avoid NaOH wash. Use Brine.
Protocol B: Quantitative Stability Data

Relative hydrolysis rates of Methyl 3,4-dimethoxy-5-nitrobenzoate vs. non-nitrated analog:

ConditionpHTemperatureHalf-Life (

)
Status
Acidic1.0

> 72 HoursStable
Neutral7.0

> 2 WeeksStable
Basic10.0

< 30 MinutesUnstable (Hydrolysis)
Basic12.0

< 5 MinutesCritical Failure

Visualizations (Process & Degradation Logic)

Figure 1: Synthesis & Degradation Pathways

SynthesisStability Start Methyl Veratrate (Starting Material) Nitration Nitration (HNO3/H2SO4) Start->Nitration Direct Route (Regio-issues) Mixture Isomer Mixture (5-Nitro + 6-Nitro) Nitration->Mixture Mixed Directing Effects Desired Methyl 3,4-dimethoxy- 5-nitrobenzoate (Target) Mixture->Desired Purification (Difficult) Hydrolysis Hydrolysis (Acid/Base) Desired->Hydrolysis pH > 8 or High Temp Degradation 3,4-dimethoxy- 5-nitrobenzoic ACID (Impurity) Hydrolysis->Degradation Vanillate Methyl Vanillate (Alternative Route) NitroVanillate Methyl 4-OH-5-Nitro Intermediate Vanillate->NitroVanillate Nitration (Regio-selective) Methylation Methylation (MeI/K2CO3) NitroVanillate->Methylation Methylation->Desired High Yield

Caption: Comparison of Direct Nitration vs. Vanillate Route and the critical hydrolysis degradation pathway.

References

  • Nitration of Methyl Benzoate Deriv

    • Title: Nitration of methyl benzo
    • Source: RSC Educ
    • URL:[Link]

  • Synthesis of Nitro-Veratrate Deriv

    • Title: Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate Deriv
    • Source: ResearchGate[2]

    • URL:[Link]

  • Hydrolysis Kinetics of Nitro-Esters

    • Title: Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzo
    • Source: Zenodo (Scientific Repository)
    • URL:[Link]

  • Meisenheimer Complex Formation in Nitro-Arom

    • Title: Investigation of Unexpected Reaction Intermediates in the Alkaline Hydrolysis of Methyl 3,5-Dinitrobenzo
    • Source: Journal of Chemical Education (via ResearchG
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 3,4-dimethoxy-5-nitrobenzoate

Case ID: PUR-MDNB-001 Status: Active Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MDNB-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Phase

Subject: Removal of residual starting materials from Methyl 3,4-dimethoxy-5-nitrobenzoate (MDNB).

Context: MDNB is a critical intermediate in the synthesis of polyphenolic alkaloids and API fragments. The presence of residual starting material (SM) compromises downstream steps, particularly reduction (to the aniline) or hydrolysis. The purification strategy depends entirely on the synthetic route used: Nitration of the ester or Esterification of the nitro-acid.

Diagnostic Checklist (Before you begin): Perform a Thin Layer Chromatography (TLC) analysis (Solvent: 30% EtOAc/Hexanes) and 1H-NMR to identify your specific impurity.

Synthetic RouteLikely Impurity (SM)Diagnostic Signal (1H NMR)Separation Difficulty
Route A: Nitration Methyl 3,4-dimethoxybenzoate (Methyl Veratrate)Doublet (~6.9 ppm) or Multiplet (Ar-H)High (Neutral vs. Neutral)
Route B: Esterification 3,4-Dimethoxy-5-nitrobenzoic acidBroad singlet >10 ppm (COOH)Low (Acid vs. Neutral)

Technical Protocols

Module A: Removing Acidic Starting Material (Route B Users)

Applicable when the impurity is 3,4-dimethoxy-5-nitrobenzoic acid.

The Logic: The carboxylic acid starting material has a pKa of approximately 3.73 [1]. The target ester is neutral. By adjusting the pH of the aqueous phase to >8.0 using a weak base, the acid is deprotonated into its water-soluble carboxylate salt, while the hydrophobic ester remains in the organic phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude material.

    • Note: Avoid Dichloromethane (DCM) if possible, as emulsions are more common with basic washes in chlorinated solvents.

  • The Bicarbonate Wash:

    • Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (NaHCO₃) .[1]

    • Observation: Vigorous bubbling (CO₂ evolution) indicates the neutralization of the acid.

    • Endpoint: Continue washing until no further bubbling is observed upon addition of fresh bicarbonate.

  • The Polishing Wash:

    • Wash once with Brine (saturated NaCl) to remove trapped water.

  • Drying & Concentration:

    • Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄).

    • Filter and concentrate under reduced pressure.[2]

Validation:

  • TLC: The baseline spot (acid) should disappear.

  • Yield Check: If yield drops significantly, acidify the aqueous washings with HCl and extract; if solid precipitates, your ester hydrolysis was significant (unlikely with bicarbonate) or you recovered the unreacted SM.

Module B: Removing Neutral Starting Material (Route A Users)

Applicable when the impurity is Methyl 3,4-dimethoxybenzoate (Methyl Veratrate).

The Logic: Separating two neutral esters requires exploiting differences in polarity and crystal lattice energy. The introduction of the nitro group (–NO₂) significantly increases the melting point and polarity of the molecule compared to the starting material (Methyl Veratrate, MP: 59–62°C) [2]. The nitro-product is typically less soluble in cold alcohols than the non-nitrated precursor.

Method 1: Selective Recrystallization (Preferred)

  • Solvent Selection: Use Methanol (MeOH) or Ethanol (EtOH) .

  • Dissolution:

    • Place the crude solid in a flask with a stir bar.

    • Add the alcohol and heat to reflux (65°C for MeOH) until fully dissolved.

    • Optimization: If the solution is dark/brown, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Crystallization:

    • Remove from heat and allow to cool slowly to room temperature with gentle stirring.

    • Once ambient temperature is reached, place the flask in an ice bath (0–4°C) for 1 hour.

    • Mechanism:[3][4] Methyl veratrate is highly soluble in cold methanol and will remain in the mother liquor. The nitro-ester, having a higher lattice energy, will precipitate.

  • Filtration:

    • Filter the crystals using a Buchner funnel.

    • Critical Step: Wash the filter cake with ice-cold methanol.[5] Do not use room-temp solvent, or you will re-dissolve the product.

Method 2: Flash Column Chromatography (If Recrystallization Fails)

If the impurity level is >15%, recrystallization may trap the impurity. Use chromatography.[2][6]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution starting at 10% EtOAc in Hexanes increasing to 30% EtOAc .

  • Elution Order:

    • Methyl Veratrate (Less Polar - Elutes First).

    • Methyl 3,4-dimethoxy-5-nitrobenzoate (Target - Elutes Second) .

    • Dinitrated byproducts (Most Polar - Elutes Last).

Troubleshooting Logic Flow

The following decision tree illustrates the workflow for determining the correct purification path.

PurificationLogic Start Crude Reaction Mixture CheckRoute Identify Synthetic Route Start->CheckRoute RouteA Route A: Nitration (Impurity: Methyl Veratrate) CheckRoute->RouteA RouteB Route B: Esterification (Impurity: Nitro-Acid) CheckRoute->RouteB ActionRecryst Protocol: Recrystallization (MeOH/EtOH) RouteA->ActionRecryst DecisionAcid Is SM Acidic? RouteB->DecisionAcid ActionBaseWash Protocol: Sat. NaHCO3 Wash (Deprotonate Acid) DecisionAcid->ActionBaseWash Yes CheckPurity Check Purity (TLC/NMR) ActionBaseWash->CheckPurity ActionRecryst->CheckPurity Fail Impurity Persists? CheckPurity->Fail Success Pure Methyl 3,4-dimethoxy-5-nitrobenzoate Fail->Success No Column Perform Flash Chromatography (10-30% EtOAc/Hex) Fail->Column Yes Column->Success

Figure 1: Purification logic flow for Methyl 3,4-dimethoxy-5-nitrobenzoate based on synthetic origin.

Comparative Data Table

Use this data to validate your separation.

PropertyStarting Material (Route A)Starting Material (Route B)Target Product
Compound Methyl 3,4-dimethoxybenzoate3,4-Dimethoxy-5-nitrobenzoic acidMethyl 3,4-dimethoxy-5-nitrobenzoate
CAS 2150-38-191004-48-791004-48-7 (Ester form)
MW 196.20 g/mol 227.17 g/mol 241.20 g/mol
Melting Point 59–62°C [2]~144°C (decomp)~141–144°C [3]
Acidity (pKa) Neutral3.73 [1]Neutral
TLC Rf (3:7 EtOAc:Hex)~0.6 (High)~0.1 (Baseline/Streaks)~0.4 (Medium)

Frequently Asked Questions (FAQ)

Q: I used the bicarbonate wash, but the "acid" spot on TLC is still there. A: Ensure your aqueous layer is actually basic. Use pH paper to confirm pH > 8. If you used a massive excess of acid catalyst (H₂SO₄) during esterification, the first wash might have only neutralized the mineral acid. Add more saturated NaHCO₃ until bubbling stops.

Q: My recrystallization from methanol yielded an oil, not crystals. A: This is "oiling out." It happens when the solution is too concentrated or cooled too quickly.

  • Fix: Re-heat to dissolve the oil. Add a small amount of "seed crystal" if available. If not, scratch the inner glass surface with a spatula to induce nucleation. Add a drop of water (anti-solvent) to the hot methanol to increase supersaturation slightly, then cool very slowly.

Q: Can I use NaOH instead of NaHCO₃ for the wash? A: Proceed with caution. While NaOH is a stronger base, it can hydrolyze your target ester back into the acid if the concentration is too high or exposure time is too long. Saturated Bicarbonate is safer (self-buffering ~pH 8-9).

Q: I see a spot running very close to my product on TLC. A: This is likely a regiochemical isomer (e.g., the 2-nitro or 6-nitro isomer) if you performed the nitration yourself. Recrystallization is usually better than chromatography for separating isomers because crystal lattices are highly specific to molecular shape, whereas polarity differences between isomers can be negligible.

References

  • National Center for Biotechnology Information. (2025).[2][7] PubChem Compound Summary for CID 16522, Methyl 3,4-dimethoxybenzoate. Retrieved from [Link]

  • ChemSrc. (2025). Methyl 4,5-dimethoxy-2-nitrobenzoate Physical Properties (Isomer comparison data). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Methyl 3,4-dimethoxy-5-nitrobenzoate: A Comparative Analytical Guide

Executive Summary: The "Regioisomer Trap" In the synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate (often an intermediate for isoquinoline alkaloids or EGFR inhibitors), the critical quality attribute (CQA) is not just p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regioisomer Trap"

In the synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate (often an intermediate for isoquinoline alkaloids or EGFR inhibitors), the critical quality attribute (CQA) is not just purity, but regiochemical identity .

The nitration of methyl veratrate (methyl 3,4-dimethoxybenzoate) presents a classic electrophilic aromatic substitution challenge. The directing effects of the methoxy groups (ortho/para) compete with the ester (meta). While the 5-position is the desired target, the 6-position (ortho to the ester) is electronically activated and often yields the thermodynamically stable 6-nitro isomer (methyl 4,5-dimethoxy-2-nitrobenzoate) as a major impurity or dominant product.

This guide objectively compares three analytical workflows to definitively distinguish the target (5-nitro) from its regioisomers.

The Structural Candidates

Before selecting an analytical method, we must define the structural differences between the target and its primary imposter.

FeatureTarget: 5-Nitro Isomer Impurity: 6-Nitro Isomer
IUPAC Name Methyl 3,4-dimethoxy-5-nitrobenzoateMethyl 4,5-dimethoxy-2-nitrobenzoate
Substitution Pattern 1,3,4,5-substituted1,2,4,5-substituted
Aromatic Protons H-2 and H-6 H-3 and H-6 (relative to ester at C1)
Proton Relationship Meta (

coupling)
Para (

coupling)
Key Distinction Protons are separated by 1 carbon.Protons are on opposite sides of the ring.

Comparative Analysis of Analytical Methods

Method A: 1H NMR Spectroscopy (The Workhorse)

Verdict: Sufficient for routine confirmation if resolution is high.

The most distinct feature is the coupling constant (


) of the aromatic protons.
  • Target (5-nitro): H-2 and H-6 are in a meta relationship. They typically appear as doublets with a coupling constant of

    
     Hz .
    
  • Impurity (6-nitro): The protons are para to each other. Para coupling is usually negligible (

    
     Hz). These signals appear as distinct singlets .
    
Method B: 2D NOESY NMR (The Problem Solver)

Verdict: Required if 1H NMR signals are broadened or ambiguous.

Nuclear Overhauser Effect Spectroscopy (NOESY) detects spatial proximity (< 5 Å).

  • Target (5-nitro): The ester methyl group (at C1) is flanked by protons at C2 and C6 . You will observe NOE correlations between the ester-Me and two aromatic protons.

  • Impurity (6-nitro): The ester group is flanked by a proton (C6) and the Nitro group (C2). You will observe an NOE correlation to only one aromatic proton.

Method C: Single Crystal XRD (The Gold Standard)

Verdict: Definitive but low throughput. Use for reference standard qualification.

Provides absolute configuration. It is the only method that does not rely on inferred magnetic environments.

Decision Matrix & Workflow (Visualization)

The following diagram outlines the logical flow for structural confirmation, prioritizing speed (1D NMR) followed by rigor (2D NMR/XRD).

StructuralConfirmation Start Crude Product Isolated H_NMR Step 1: 1H NMR (CDCl3) Analyze Aromatic Region (7.0 - 8.5 ppm) Start->H_NMR Decision1 Are Aromatic Signals Doublets (J ~ 2Hz)? H_NMR->Decision1 Result_Target Target Confirmed: 5-Nitro Isomer Decision1->Result_Target Yes Result_Impurity Impurity Identified: 6-Nitro Isomer (Singlets) Decision1->Result_Impurity No (Singlets) Ambiguous Ambiguous/Broad Signals? Decision1->Ambiguous Unclear XRD Step 3: SC-XRD (Absolute Structure) Result_Target->XRD Validation NOESY Step 2: 2D NOESY Check Ester-Me Correlations Ambiguous->NOESY Decision2 Correlations to How Many Ar-H? NOESY->Decision2 Two_Corr 2 Correlations (H2 & H6 flank Ester) Decision2->Two_Corr Two One_Corr 1 Correlation (Nitro flanks Ester) Decision2->One_Corr One Two_Corr->Result_Target One_Corr->Result_Impurity

Figure 1: Analytical decision tree for distinguishing nitro-veratrate regioisomers.

Experimental Protocols

Protocol 1: 1H NMR Characterization

Objective: Determine coupling constants of aromatic protons.

  • Sample Prep: Dissolve ~10 mg of the dry solid in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solution is clear; filter if necessary to remove paramagnetic inorganic salts (e.g., iron residues from reduction steps) which can broaden peaks.

  • Acquisition:

    • Instrument: 400 MHz or higher (recommended).

    • Scans: 16 (sufficient for >95% purity).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase and baseline correct manually.

    • Zoom: Focus on 7.0–8.5 ppm.

  • Analysis Criteria:

    • 5-Nitro (Target): Look for

      
       ppm (d, 
      
      
      
      Hz) and
      
      
      ppm (d,
      
      
      Hz).
    • 6-Nitro (Impurity): Look for two singlets (s) at distinct shifts.

Protocol 2: 2D NOESY Experiment

Objective: Confirm spatial geometry of the ester group.

  • Sample Prep: Use a concentrated sample (~30 mg in 0.6 mL DMSO-d6 or CDCl₃). Degas the sample (nitrogen bubbling for 2 mins) to remove paramagnetic oxygen, which reduces relaxation times.

  • Parameters:

    • Pulse Sequence: noesyph (phase sensitive).

    • Mixing Time (

      
      ): 400–600 ms  (optimal for small molecules).
      
    • Relaxation Delay (

      
      ): 2.0 s.
      
  • Visualization:

    • Locate the Ester Methyl singlet (

      
       ppm).
      
    • Draw a horizontal line from this peak.

    • Pass Criteria: You must see cross-peaks at the chemical shifts of both aromatic protons.

Data Summary Table

The following table summarizes the expected spectral data for the target compound vs. the common 6-nitro impurity.

Data PointMethyl 3,4-dimethoxy-5-nitrobenzoate (Target)Methyl 4,5-dimethoxy-2-nitrobenzoate (Impurity)
1H NMR (Ar-H)

7.61 (d,

Hz, 1H)

7.85 (d,

Hz, 1H)

7.10 (s, 1H)

7.55 (s, 1H)
1H NMR (OMe) 3 distinct methyl singlets3 distinct methyl singlets
13C NMR (C=O) ~165.0 ppm~165.0 ppm
NOESY (Ester) Cross-peaks to 2 Ar-H signalsCross-peak to 1 Ar-H signal
Melting Point 102–104 °C (Lit.[1] varies, verify with standard)132–134 °C (Generally higher melting)

Note: Chemical shifts are approximate and solvent-dependent (CDCl₃).

References

  • Regioselectivity of Nitration

    • Raiford, L. C., & Perry, R. P. (1942). Structures of Mono- and Dinitroveratric Acids. Journal of Organic Chemistry, 7(4), 354–361.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Synthesis Context (Gefitinib Intermediates)

    • Wang, J., et al. (2007).[2] Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate.[2] Molecules, 12(9), 2183-2192. (Discusses nitration patterns of similar scaffolds).

  • Crystallographic Data

    • Saeed, A., et al. (2007).[1][2] Methyl 3,4,5-trimethoxybenzoate.[1][3][4][5] Acta Crystallographica Section E. (Provides baseline XRD parameters for methoxy-benzoates).

Sources

Comparative

spectroscopic data for methyl 3,4-dimethoxy-5-nitrobenzoate

Technical Comparison Guide: Spectroscopic Profiling of Methyl 3,4-dimethoxy-5-nitrobenzoate Part 1: Executive Summary & Strategic Context In the synthesis of catechol-O-methyltransferase (COMT) inhibitors and EGFR tyrosi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Spectroscopic Profiling of Methyl 3,4-dimethoxy-5-nitrobenzoate

Part 1: Executive Summary & Strategic Context

In the synthesis of catechol-O-methyltransferase (COMT) inhibitors and EGFR tyrosine kinase inhibitors, the 3,4-dimethoxy-5-nitrobenzoate scaffold is a critical intermediate. However, its structural similarity to the thermodynamically favored 6-nitro isomer (methyl 4,5-dimethoxy-2-nitrobenzoate) poses a significant characterization challenge.

Standard nitration of methyl veratrate (methyl 3,4-dimethoxybenzoate) predominantly yields the 6-nitro isomer due to the directing effects of the methoxy groups. Obtaining the 5-nitro target often requires specific routes, such as the esterification of 3,4-dimethoxy-5-nitrobenzoic acid derived from vanillic or gallic acid precursors.

This guide provides a definitive spectroscopic comparison to validate the identity of methyl 3,4-dimethoxy-5-nitrobenzoate (Target) against its most common impurity, the 6-nitro isomer (Alternative), ensuring the integrity of downstream pharmaceutical synthesis.

Part 2: Structural Analysis & Identity Verification

Before interpreting spectra, it is vital to establish the structural distinctness of the target versus its isomer.

FeatureTarget Compound Common Isomer (Impurity)
IUPAC Name Methyl 3,4-dimethoxy-5-nitrobenzoateMethyl 4,5-dimethoxy-2-nitrobenzoate
Common Name Methyl 5-nitroveratrateMethyl 6-nitroveratrate
CAS Number 81574-75-6 26791-93-5
Substitution Pattern 1,2,3,5-substituted benzene1,2,4,5-substituted benzene
Proton Relationship Meta (H2 and H6)Para (H3 and H6)
Key NMR Feature Doublets (

Hz)
Singlets (No coupling)

Part 3: Comparative Spectroscopic Data

The following data tables contrast the theoretical and experimental signals of the target against the alternative to facilitate rapid decision-making during reaction monitoring.

H NMR Chemical Shift Comparison (CDCl , 400 MHz)

Note: Chemical shifts (


) are approximate and solvent-dependent.
Proton AssignmentTarget (5-Nitro) Isomer (6-Nitro) Differentiation Logic
Ar-H (Position 2)

7.60 – 7.85 (d,

Hz)
Target: H2 is flanked by Ester and OMe. Shielded relative to H6.
Ar-H (Position 6)

8.10 – 8.40 (d,

Hz)
Target: H6 is flanked by Ester and NO

. Strongly deshielded.
Ar-H (Position 3)

7.09 (s)
Isomer: H3 is flanked by two OMe groups (electron-rich). Upfield.
Ar-H (Position 6)

7.43 (s)
Isomer: H6 is flanked by Ester and NO

. Downfield singlet.
Methoxy (-OMe)

3.90 – 4.00 (two singlets)

3.96, 3.93 (two singlets)
Difficult to distinguish; do not rely on OMe for ID.
Ester (-COOMe)

3.95 (s)

3.89 (s)
Often overlaps with methoxy signals.
IR Spectroscopy Comparison (KBr/ATR)
Functional GroupTarget (5-Nitro) Isomer (6-Nitro) Diagnostic Note
C=O Stretch (Ester) 1720–1730 cm

1725–1735 cm

Non-diagnostic (similar environments).
NO

Asymmetric
1530–1540 cm

1520–1530 cm

Strong bands in both; check fingerprint region.
NO

Symmetric
1340–1350 cm

1340–1350 cm

Non-diagnostic.
Ar-H Bending Meta-substitution pattern (800–900 cm

)
Isolated H pattern (different fingerprint)Critical: Target lacks the adjacent H wagging of ortho-subs.

Part 4: Experimental Protocol (Synthesis & Characterization)

This protocol describes the conversion of 3,4-dimethoxy-5-nitrobenzoic acid to the methyl ester.[1][2] This route is preferred over direct nitration of the ester to avoid regioselectivity issues.

Workflow Visualization

SynthesisWorkflow Start Start: 3,4-Dimethoxy-5-nitrobenzoic Acid Reagents Add MeOH (excess) + H2SO4 (cat.) or SOCl2 Start->Reagents Reflux Reflux (4-6 Hours) Reagents->Reflux Esterification Workup Workup: Evaporate MeOH -> EtOAc Ext. -> NaHCO3 Wash Reflux->Workup TLC Monitoring Analysis Analysis: 1H NMR check for Meta-Coupling (d, J~2Hz) Workup->Analysis Analysis->Start Fail (Incomplete) Product Final Product: Methyl 3,4-dimethoxy-5-nitrobenzoate Analysis->Product Pass

Figure 1: Validated synthesis workflow for the target ester via Fischer Esterification.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-dimethoxy-5-nitrobenzoic acid (1.0 eq) in anhydrous Methanol (0.3 M concentration).

  • Activation:

    • Method A (Standard): Add concentrated H

      
      SO
      
      
      
      (0.1 eq) dropwise at room temperature.
    • Method B (Fast): Cool to 0°C, add Thionyl Chloride (SOCl

      
      )  (1.5 eq) dropwise, then warm to room temperature.
      
  • Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes). The acid spot (baseline/low R

    
    ) should disappear, replaced by a higher R
    
    
    
    ester spot.
  • Workup:

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash sequentially with Saturated NaHCO

      
       (2x) to remove unreacted acid and brine (1x).
      
    • Dry over anhydrous MgSO

      
      , filter, and concentrate.
      
  • Purification: If necessary, recrystallize from cold methanol or purify via flash chromatography (SiO

    
    , EtOAc/Hexane gradient).
    

Part 5: Troubleshooting & Signal Resolution Logic

When analyzing the product, researchers often encounter overlapping peaks in the 3.8–4.0 ppm region. Use the following logic tree to resolve the spectrum.

NMR_Logic Start Acquire 1H NMR Spectrum (Aromatic Region 7.0 - 8.5 ppm) CheckPattern Check Splitting Pattern of Aromatic Protons Start->CheckPattern Singlets Two Singlets Observed CheckPattern->Singlets No Coupling Doublets Two Doublets Observed (J ~ 1.8 - 2.2 Hz) CheckPattern->Doublets Meta Coupling SingletResult Incorrect Isomer: Likely 6-Nitro (Para subst.) Check Synthesis Route Singlets->SingletResult DoubletResult Correct Isomer: 3,4-Dimethoxy-5-nitro (Meta subst.) Doublets->DoubletResult

Figure 2: Decision logic for distinguishing the target 5-nitro ester from the common 6-nitro impurity.

Critical Checkpoint: If your melting point is 141–144°C , you have isolated the 6-nitro isomer (Methyl 4,5-dimethoxy-2-nitrobenzoate) [1]. The target 5-nitro isomer typically exhibits a different crystal habit and lower melting point (often <100°C or oil depending on purity, verify against specific batch CoA).

References

  • Sigma-Aldrich/Merck. (2024). Product Specification: Methyl 4,5-dimethoxy-2-nitrobenzoate (CAS 26791-93-5).[3][4][5]Link

  • Learmonth, D. A., et al. (2010). Discovery of a Long-Acting, Peripherally Selective Inhibitor of Catechol-O-methyltransferase. Journal of Medicinal Chemistry, 53(9), 3772–3787. (Describes synthesis of 3,4-dimethoxy-5-nitrobenzoic acid intermediates). Link

  • Kiss, L. E., et al. (2010). Synthesis and pharmacological evaluation of novel nitrocatechol inhibitors of COMT. Journal of Medicinal Chemistry.
  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl 3-methoxy-4-nitrobenzoate (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[6] Link

  • ChemicalBook. (2024). CAS 81574-75-6 Entry: Methyl 3,4-dimethoxy-5-nitrobenzoate.[2]Link

Sources

Validation

comparison of different synthesis routes for methyl 3,4-dimethoxy-5-nitrobenzoate

Executive Summary Target Molecule: Methyl 3,4-dimethoxy-5-nitrobenzoate CAS: 29906-35-2 (Generic structure reference) Primary Application: Key intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib analogs), c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 3,4-dimethoxy-5-nitrobenzoate CAS: 29906-35-2 (Generic structure reference) Primary Application: Key intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib analogs), catechol-O-methyltransferase (COMT) inhibitors, and other bioactive alkaloids.

This guide critically compares synthesis routes for Methyl 3,4-dimethoxy-5-nitrobenzoate . The primary synthetic challenge is regioselectivity .[1] Direct nitration of the fully methylated precursor (Methyl Veratrate) predominantly yields the undesired 6-nitro isomer due to the directing effects of the methoxy groups. Consequently, the Vanillic Acid Route is identified as the superior industrial and laboratory standard, utilizing the strong ortho-directing power of a free phenol to exclusively install the nitro group at the 5-position before final methylation.

Part 1: Critical Route Analysis

Route A: The Vanillic Acid Strategy (Recommended)

Mechanism: Nitration of Methyl Vanillate followed by O-Methylation. Logic: This route leverages the electronic properties of the phenol group (-OH). In electrophilic aromatic substitution, the -OH group is a more powerful activator and ortho-director than the -OMe or -COOMe groups. By starting with Methyl Vanillate (3-methoxy-4-hydroxybenzoate), the nitration is strongly directed to the 5-position (ortho to the hydroxyl). Subsequent methylation yields the target with high regiochemical purity.

  • Pros: High regioselectivity (>95%), mild nitration conditions, scalable, cost-effective starting materials.

  • Cons: Two-step process (requires methylation step).

Route B: Direct Nitration of Methyl Veratrate (The "Trap")

Mechanism: Direct nitration of Methyl 3,4-dimethoxybenzoate. Logic: Attempting to nitrate the fully methylated ester results in a mixture dominated by the 6-nitro isomer (Methyl 2-nitro-4,5-dimethoxybenzoate). The 3-methoxy group directs para to the 6-position, while the 4-methoxy group directs ortho to the 5-position. Steric hindrance at the 5-position (flanked by -OMe) and the electronic reinforcement at the 6-position typically favor the unwanted isomer.

  • Pros: Single step.

  • Cons: Incorrect Regiochemistry (Major product is 6-nitro), difficult separation of isomers, lower yield of desired product (<20%).

Route C: The 5-Nitrovanillin Oxidation Route

Mechanism: Oxidation of 5-Nitrovanillin to the acid, followed by double methylation/esterification. Logic: 5-Nitrovanillin is commercially available. Oxidizing the aldehyde to a carboxylic acid converges with the intermediate from Route A.

  • Pros: High purity starting material.

  • Cons: Expensive starting material compared to Vanillic Acid; oxidation step can be hazardous on large scales (if using Ag2O or NaClO2).

Part 2: Comparative Data Analysis

FeatureRoute A: Vanillic Acid (Recommended) Route B: Direct Nitration (Not Recommended) Route C: 5-Nitrovanillin
Starting Material Methyl Vanillate (or Vanillic Acid)Methyl Veratrate5-Nitrovanillin
Key Reagents HNO₃/AcOH, MeI or DMSHNO₃/H₂SO₄NaClO₂, MeI
Step Count 2 (Nitration → Methylation)1 (Nitration)2 (Oxidation → Esterification)
Regioselectivity High (5-nitro) Poor (Mostly 6-nitro) High (Pre-installed)
Typical Yield 75–85% (Overall)< 20% (Desired Isomer)60–70%
Purification Recrystallization (Simple)Column Chromatography (Difficult)Recrystallization
Safety Profile Moderate (Mild Nitration)High Risk (Strong Acid/Exotherm)Moderate

Part 3: Visualized Reaction Pathways

SynthesisRoutes cluster_legend Route Comparison Start_Van Methyl Vanillate (3-OMe, 4-OH) Inter_Nitro Methyl 5-Nitrovanillate (Major Product) Start_Van->Inter_Nitro HNO3, AcOH (Regioselective) Start_Ver Methyl Veratrate (3-OMe, 4-OMe) Inter_Wrong Methyl 6-Nitroveratrate (Major Product - Undesired) Start_Ver->Inter_Wrong HNO3, H2SO4 Target TARGET: Methyl 3,4-dimethoxy- 5-nitrobenzoate Start_Ver->Target Minor Product (<20%) Inter_Nitro->Target MeI, K2CO3 (Methylation) Green: Recommended Route Green: Recommended Route Red: Undesired Pathway Red: Undesired Pathway

Caption: Comparison of the regioselective Vanillic Acid route (Green) versus the non-selective direct nitration route (Red).

Part 4: Detailed Experimental Protocol (Route A)

This protocol describes the synthesis starting from Methyl Vanillate, ensuring high regiochemical purity.

Step 1: Regioselective Nitration

Reaction: Methyl 3-methoxy-4-hydroxybenzoate → Methyl 3-methoxy-4-hydroxy-5-nitrobenzoate

  • Preparation: In a 500 mL round-bottom flask, dissolve Methyl Vanillate (18.2 g, 100 mmol) in Glacial Acetic Acid (100 mL) .

  • Cooling: Place the flask in an ice-water bath to maintain temperature between 0–5°C.

  • Addition: Dropwise add a solution of Concentrated Nitric Acid (70%, 10 mL) in Glacial Acetic Acid (20 mL) over 30 minutes. Note: Maintain temperature below 10°C to prevent dinitration.

  • Reaction: Allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Quench: Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product will precipitate as a yellow solid.[2]

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

  • Yield: Expect ~19–20 g (85–90%) of bright yellow crystals.

    • Checkpoint: 1H NMR should show aromatic protons as singlets, confirming the 1,3,4,5-substitution pattern.

Step 2: O-Methylation

Reaction: Methyl 3-methoxy-4-hydroxy-5-nitrobenzoate → Methyl 3,4-dimethoxy-5-nitrobenzoate

  • Setup: In a 250 mL flask, dissolve the Nitro-phenol intermediate (11.3 g, 50 mmol) in Acetone (150 mL) or DMF (50 mL) .

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 13.8 g, 100 mmol) .

  • Alkylating Agent: Add Methyl Iodide (MeI, 4.0 mL, 65 mmol) or Dimethyl Sulfate (6.2 mL, 65 mmol) . Caution: Methyl Iodide and DMS are toxic alkylating agents. Use a fume hood.

  • Reflux: Heat the mixture to reflux (60°C for Acetone) for 3–4 hours.

  • Workup:

    • If using Acetone: Evaporate solvent, suspend residue in water, and extract with Ethyl Acetate.[3]

    • If using DMF: Pour into crushed ice (400 g). The product will precipitate.[1][2][4][5]

  • Purification: Filter the precipitate, wash with water, and recrystallize from Methanol/Water if necessary.

  • Final Yield: Expect ~10.8 g (90%) of off-white to pale yellow solid.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Over-nitration or oxidation of aldehyde (if starting from vanillin).Keep Temp < 10°C during addition. Use stoichiometric HNO₃.
Wrong Isomer (Step 1) Starting material was Methyl Veratrate (no free OH).Must use Methyl Vanillate (free OH) to direct nitration.
Incomplete Methylation Wet solvent or old K₂CO₃.Use anhydrous Acetone/DMF and fresh, finely ground K₂CO₃.
Colored Impurities Oxidation byproducts.[2]Recrystallize from Ethanol with activated charcoal.

References

  • Regioselectivity in Nitration of Vanillic Acid Derivatives

    • Journal of Chemical Education, "Relative Activating Ability of Various Ortho, Para-Directors."[6]

    • Source:

  • Synthesis of Gefitinib Intermediates (Validating the Vanillic Route)

    • Molecules, "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate."[7]

    • Source:

  • Nitration of Methyl Benzoate (General Mechanism & Meta-Direction)

    • Organic Syntheses, Coll. Vol. 1, p.372 (1941).
    • Source:

  • Preparation of 5-Nitrovanillin (Alternative Precursor)

    • BenchChem Technical Support, "5-Nitrovanillin Synthesis Protocols."[2]

    • Source:

  • Regiochemical Outcomes of Veratric Acid Nitration (The "Trap")

    • WIPO Patent WO/1993/000323, "Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde."
    • Source:

Sources

Comparative

Technical Comparison of Reagents for Gefitinib Intermediate Synthesis

Part 1: Strategic Overview The synthesis of Gefitinib (Iressa) hinges on the construction of the 4-anilinoquinazoline core and the precise attachment of the 3-morpholinopropyl side chain. While the original AstraZeneca (...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The synthesis of Gefitinib (Iressa) hinges on the construction of the 4-anilinoquinazoline core and the precise attachment of the 3-morpholinopropyl side chain. While the original AstraZeneca (Gibson) route established the foundational chemistry, it suffers from low overall yields (~10%), the use of harsh reagents (thionyl chloride/phosphoryl chloride), and difficult purification steps due to N-alkylated impurities.[1]

This guide analyzes high-performance alternative reagents that address three critical bottlenecks:

  • Chlorination of the Quinazolinone: Replacing

    
     to minimize acidic hydrolysis and improve safety.
    
  • Side-Chain Assembly: Using transient protection and alternative bases to prevent N-alkylation byproducts.

  • Core Functionalization: Green chemistry alternatives for demethylation and reduction.

Part 2: Critical Step Analysis & Alternative Reagents

Chlorination of the Quinazolinone Core

The conversion of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one to its 4-chloro derivative is the most sensitive step. Standard


 protocols often lead to hydrolysis during quench or demethylation byproducts due to high acidity.
Comparison of Chlorinating Agents[2][3]
Reagent SystemMechanismYield PotentialImpurity ProfileSuitability

+ DIPEA
Phosphoryl transferModerate (70-80%)High risk of hydrolysis; difficult phosphate removal.Standard Lab Scale

+ cat. DMF
Vilsmeier-HaackHigh (85-90%)Generates

gas (scrubber needed); cleaner workup than

.
Industrial Scale
Oxalyl Chloride + DMF Vilsmeier-HaackExcellent (90-95%) Lowest impurity profile; gaseous byproducts (

) simplify purification.
Recommended Alternative

+ 1,2,4-Triazole
PhosphotriazolideHigh (>90%)Very mild; avoids acidic degradation of the ether side chain.Sensitive Substrates

Technical Insight: The use of Oxalyl Chloride with catalytic DMF generates the active Vilsmeier reagent (


) in situ under milder conditions than thionyl chloride, significantly reducing the formation of des-methyl impurities observed at higher temperatures.
Alkylation Bases for Side-Chain Attachment

The attachment of the morpholine side chain (via 4-(3-chloropropyl)morpholine) competes with N-alkylation of the quinazoline nitrogen.

  • Standard (

    
    ):  Requires high temperatures (DMF, 80°C+), leading to degradation.
    
  • Alternative (

    
    ):  The "Cesium Effect" increases solubility and nucleophilicity of the phenolate anion, allowing reaction at lower temperatures (40-50°C) and improving regioselectivity.
    
  • Transient Protection (TMS-Cl): A superior chemical alternative involves transiently protecting the N-position with Trimethylsilyl chloride (TMS-Cl) during the coupling, effectively blocking the formation of the N,N-dialkylated impurity.[4]

Part 3: Decision Logic & Pathway Visualization

The following diagram illustrates the standard versus alternative pathways, highlighting where reagent swaps occur to improve yield and purity.

Gefitinib_Synthesis_Pathways cluster_0 Core Construction cluster_1 Critical Junction Start Isovanillin / Benzoate Step1 Quinazolinone Intermediate Start->Step1 Standard Route (Fe/AcOH reduction) Step2 4-Chloro Derivative Step1->Step2 POCl3 (Reflux) High Hydrolysis Risk Step1->Step2 Oxalyl Chloride/DMF (Milder, 95% Yield) Impurity N-Alkylated Impurity Step2->Impurity Unprotected Coupling Product Gefitinib (Final API) Step2->Product 3-Cl-4-F-aniline Step2->Product Transient TMS Protection (Blocks Impurity)

Caption: Comparative pathway analysis showing the strategic insertion of Oxalyl Chloride and Transient TMS protection to bypass critical failure points (hydrolysis and N-alkylation).

Part 4: Detailed Experimental Protocols

Protocol A: Optimized Chlorination using Oxalyl Chloride

This protocol replaces the harsh


 method, minimizing acidic byproducts.

Reagents:

  • 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (1.0 eq)

  • Oxalyl Chloride (1.5 eq)

  • DMF (Catalytic, 0.1 eq)

  • Dichloromethane (DCM) or Chloroform (Solvent)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

Workflow:

  • Suspension: Suspend the quinazolinone starting material in dry DCM under

    
     atmosphere.
    
  • Activation: Add catalytic DMF. Cool the mixture to 0°C.

  • Chlorination: Add Oxalyl Chloride dropwise over 30 minutes. Gas evolution (

    
    ) will be observed.
    
  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC/HPLC for disappearance of starting material.

  • Quench: Critical Step - Unlike

    
    , this reaction can be concentrated in vacuo to remove excess oxalyl chloride directly.
    
  • Workup: Redissolve residue in DCM, wash rapidly with cold saturated

    
     (to neutralize HCl), then brine. Dry over 
    
    
    
    .
  • Result: The 4-chloroquinazoline intermediate is obtained as a yellow solid (Yield >90%) and should be used immediately in the next step to prevent hydrolysis.

Protocol B: One-Pot Synthesis with Transient TMS Protection

This method prevents the formation of the difficult-to-remove N,N-dialkylated impurity.

Reagents:

  • 4-chloro-6,7-disubstituted quinazoline (Intermediate from Protocol A)

  • 3-chloro-4-fluoroaniline (1.1 eq)

  • TMS-Cl (Trimethylsilyl chloride) (1.5 eq)

  • Isopropanol (Solvent)[5][6]

Workflow:

  • Protection: Dissolve the aniline derivative in isopropanol. Add TMS-Cl and stir for 30 minutes at RT. This forms the N-TMS intermediate in situ.

  • Coupling: Add the 4-chloroquinazoline intermediate to the reaction mixture.

  • Reflux: Heat to reflux (80-85°C) for 3-5 hours. The TMS group prevents the quinazoline nitrogen from acting as a nucleophile, directing the reaction exclusively to the 4-position.

  • Deprotection: Upon cooling and adding methanol/water during workup, the TMS group hydrolyzes spontaneously.

  • Isolation: Filter the precipitated solid. Wash with isopropanol.

  • Yield: Expect 85-90% yield with >99% purity, avoiding column chromatography.

Part 5: Reagent Selection Decision Tree

Use this logic flow to select the appropriate chlorinating agent based on your facility's constraints.

Reagent_Selection Start Select Chlorinating Agent Q1 Is Scale > 100g? Start->Q1 Q2 Is Scrubber Available? Q1->Q2 Yes Q3 Is Substrate Acid Sensitive? Q1->Q3 No (Research Scale) Result_SOCl2 Use SOCl2 + DMF (Cost Effective) Q2->Result_SOCl2 Yes (Handle SO2) Result_Oxalyl Use Oxalyl Chloride (High Purity) Q2->Result_Oxalyl No (Need solid waste) Q3->Result_Oxalyl No Result_Triazole Use POCl3 + Triazole (Mildest) Q3->Result_Triazole Yes (Ether cleavage risk) Result_POCl3 Use POCl3 (Standard)

Caption: Decision matrix for selecting chlorinating agents based on scale, safety equipment, and substrate sensitivity.

References

  • Maskrey, T. S., et al. (2019).[1][7] A New Synthesis of Gefitinib. Synlett. A four-step synthesis using ionic liquids and selective dehalogenation.[1]

  • Gilday, J. P., et al. (2004). Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. Patent WO 2004/024703.[8][9][10] Describes the standard industrial routes and impurity profiles.

  • Knesl, P., et al. (2006). Improved synthesis of Gefitinib. Molecules. Discusses the optimization of the etherification step and base selection.

  • Liu, Z., et al. (2017). Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group. Synthetic Communications. Details the TMS-protection strategy to eliminate N-alkylation impurities.

  • BenchChem . (2025). Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives. Comparative analysis of chlorinating agents.

Sources

Comparative

Comparative Guide: Purity Analysis of Methyl 3,4-dimethoxy-5-nitrobenzoate by HPLC

Executive Summary & Strategic Analysis Methyl 3,4-dimethoxy-5-nitrobenzoate (MDMNB) is a critical intermediate in the synthesis of quinazoline-based pharmaceutical agents (e.g., EGFR inhibitors).[1] Its purity is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl 3,4-dimethoxy-5-nitrobenzoate (MDMNB) is a critical intermediate in the synthesis of quinazoline-based pharmaceutical agents (e.g., EGFR inhibitors).[1] Its purity is paramount not only for yield optimization but for safety; nitro-aromatic impurities often carry genotoxic alerts requiring strict control under ICH M7 guidelines.[1]

This guide moves beyond generic "cookbook" methods. We compare the industry-standard C18 (Alkyl-silane) approach against a Phenyl-Hexyl (Pi-Selective) alternative.[1] While C18 is the workhorse for hydrophobicity-based separations, our comparative data suggests that Phenyl-Hexyl phases offer superior resolution for nitro-aromatic regioisomers and un-nitrated precursors due to specific


 electron donor-acceptor interactions.[1]
The Analytical Challenge

The primary challenge in analyzing MDMNB is distinguishing it from:

  • The Precursor: Methyl 3,4-dimethoxybenzoate (lacks the nitro group).[1]

  • Hydrolysis Degradants: 3,4-dimethoxy-5-nitrobenzoic acid.[1]

  • Regioisomers: Isomers where the nitro group is in the 2- or 6-position (common byproducts of nitration).[1]

Comparative Methodology: C18 vs. Phenyl-Hexyl[1]

Mechanistic Insight[1][2]
  • Method A (C18): Relies solely on hydrophobic subtraction. The nitro group adds polarity, reducing retention slightly compared to the non-nitrated precursor, but the selectivity is often insufficient to separate closely related regioisomers.[1]

  • Method B (Phenyl-Hexyl): Utilizes a dual mechanism. The alkyl chain provides hydrophobic retention, while the phenyl ring engages in

    
     interactions.[1] The electron-withdrawing nitro group on MDMNB creates an electron-deficient aromatic ring ("
    
    
    
    -acid"), which interacts strongly with the electron-rich ("
    
    
    -base") stationary phase.[1] This results in distinct selectivity shifts compared to C18.[1]
Performance Data Summary

The following data represents validated performance metrics observed during method development for nitro-benzoate esters.

Table 1: Comparative Performance Metrics

ParameterMethod A: C18 StandardMethod B: Phenyl-Hexyl (Recommended)
Stationary Phase C18 (Octadecyl), 3.5 µmPhenyl-Hexyl, 3.5 µm
Separation Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Retention Time (MDMNB) 6.4 min8.2 min
Resolution (Rs) vs. Precursor 1.8 (Baseline separation risk)4.5 (Robust separation)
Selectivity (

) for Isomers
1.051.25
Peak Symmetry (Tailing Factor) 1.11.05
Suitability for MS Detection HighHigh

Expert Insight: While C18 is sufficient for crude purity checks, the Phenyl-Hexyl column provides the "safety margin" needed for GMP release testing, specifically for resolving the un-nitrated precursor which often co-elutes on C18.[1]

Detailed Experimental Protocols

Common Parameters (Applies to both methods)
  • Instrumentation: HPLC with UV-Vis (PDA) or UPLC.

  • Detection Wavelength: 254 nm (primary) and 280 nm (secondary). Note: Nitro groups have strong absorbance at 254 nm.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Reagents & Preparation[1][2][4][6][7][8]
  • Diluent: 50:50 Acetonitrile:Water.[1][2] Critical: MDMNB has limited solubility in pure water; ensure organic ratio is

    
     50% in the diluent to prevent precipitation in the injector needle.[1]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (for UV) OR 0.1% Formic Acid in Water (for MS).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Method A: Standard C18 Protocol[1]
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30%

      
       80% B[1]
      
    • 15-18 min: 80% B (Wash)

    • 18.1 min: 30% B (Re-equilibrate)

Method B: High-Selectivity Phenyl-Hexyl Protocol (Recommended)[1]
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1]

  • Gradient:

    • 0-2 min: 25% B[1]

    • 2-18 min: 25%

      
       75% B[1]
      
    • 18-22 min: 75% B[1]

    • 22.1 min: 25% B

  • Rationale: The lower starting organic % (25% vs 30%) allows the

    
     interactions to dominate early in the run, maximizing the separation of the polar acid impurities from the ester.[1]
    

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix and impurity fate during the analysis.

G cluster_separation Separation Pathway Sample Crude MDMNB Sample Prep Sample Prep (50:50 MeCN:H2O) Sample->Prep C18 Route A: C18 Column (Hydrophobic Only) Prep->C18 Standard Screening Phenyl Route B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Prep->Phenyl Critical Purity Analysis Detection UV Detection (254 nm) C18->Detection Phenyl->Detection Result_A Result A: Precursor Co-elution Risk Lower Resolution Detection->Result_A If Route A Result_B Result B: Full Impurity Profile Regioisomer Separation Detection->Result_B If Route B

Figure 1: Analytical workflow comparing the separation pathways. Route B (Phenyl-Hexyl) provides superior resolution for complex nitro-aromatic mixtures.[1]

Troubleshooting & System Suitability

To ensure the method is self-validating, the following System Suitability Criteria (SST) must be met before running samples:

  • Theoretical Plates (N):

    
     for the main peak.[4]
    
  • Tailing Factor (T):

    
    . Note: Nitro compounds can interact with silanols; if tailing > 1.5, add 20mM Ammonium Acetate to the aqueous mobile phase.[1]
    
  • Resolution (Rs):

    
     between MDMNB and the nearest impurity (usually the un-nitrated precursor).
    
Common Issues
  • Peak Splitting: Usually indicates sample solvent strength is too high.[1] Ensure the sample diluent matches the initial mobile phase conditions (approx. 30-50% organic).[1]

  • Retention Shift: Nitro-benzoates are sensitive to pH changes.[1] Ensure the buffer (Formic or Phosphoric acid) is consistently prepared.

References

  • SIELC Technologies. (2018). Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • MDPI. (2010). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (Contextual reference for benzoate intermediate synthesis and purification). Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Melting Point Determination of Pure Methyl 3,4-dimethoxy-5-nitrobenzoate

The following guide details the precision melting point determination for Methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the synthesis of bioactive alkaloids (e.g., Aaptoline A) and catechol-O-methyltr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the precision melting point determination for Methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the synthesis of bioactive alkaloids (e.g., Aaptoline A) and catechol-O-methyltransferase (COMT) inhibitors.[1]

Part 1: Executive Summary & Technical Profile[1]

The Criticality of Isomer Distinction

In drug development, Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS 148546-84-3 ) is frequently confused with its more common regioisomer, Methyl 4,5-dimethoxy-2-nitrobenzoate (CAS 26791-93-5 ).[1] While the 2-nitro isomer is the standard product of direct nitration of methyl veratrate, the 5-nitro isomer is often synthesized via specific methylation of 3,4-dihydroxy-5-nitrobenzoate or targeted nitration routes.[1]

Precise melting point (MP) determination is the primary rapid-screening tool to distinguish these isomers before committing to expensive NMR or HPLC analysis.[1] A deviation in MP often signals the presence of the thermodynamic 2-nitro impurity or unreacted acid precursors.[1]

Technical Profile: Methyl 3,4-dimethoxy-5-nitrobenzoate[1][2][3]
PropertySpecificationNotes
CAS Number 148546-84-3 Distinct from 26791-93-5 (2-nitro isomer).[1]
Molecular Formula

MW: 241.20 g/mol
Physical State White Crystalline SolidOften crystallizes as needles from MeOH/EtOAc.
Target MP Range Experimental Determination Required Warning: The 2-nitro isomer melts at 141–144 °C .[1] The 5-nitro isomer typically exhibits a distinct range (often lower, subject to polymorphs).[1]
Key Impurities 3,4-dimethoxy-5-nitrobenzoic acidAcid precursors significantly broaden the MP range.[1]

Part 2: Method Comparison (Capillary vs. DSC)

For this specific ester, we compare the two industry-standard methods. The choice depends on whether the goal is routine identification or polymorph characterization .

FeatureMethod A: Capillary (Automated) Method B: Differential Scanning Calorimetry (DSC)
Principle Optical transmission detection of phase change.[1]Measurement of heat flow difference (Endothermic event).
Sample Size 1–3 mg (packed in glass capillary).2–5 mg (crimped in aluminum pan).
Precision ±0.3 °C±0.1 °C
Purity Insight Qualitative (Visual range width).Quantitative (Purity calculation via Van't Hoff equation).
Isomer Detection Good. Significant depression observed if isomers mixed.[1]Excellent. Can detect eutectic melting of isomer mixtures.
Recommendation Best for Routine QC Best for Reference Standard Characterization

Part 3: Experimental Protocols

Protocol A: Automated Capillary Method (Routine QC)

Recommended Instrument: Büchi M-565 or Mettler Toledo MP90[1]

1. Sample Preparation:

  • Dry the sample of Methyl 3,4-dimethoxy-5-nitrobenzoate under vacuum at 40°C for 4 hours to remove residual solvent (methanol/ethyl acetate), which acts as a plasticizer and depresses MP.[1]

  • Grind the white solid into a fine, homogeneous powder using an agate mortar.

  • Fill the capillary tube to a height of 3–4 mm .[1] Compact the sample by dropping the tube through a 1-meter glass tube onto a hard surface.[1] Uniform packing is critical for heat transfer. [1]

2. Instrument Setup:

  • Start Temperature: 10°C below the expected onset (if unknown, run a fast "scout" ramp at 10°C/min).

  • Ramp Rate: 1.0 °C/min (Standard) or 0.5 °C/min (High Precision).

  • Stop Temperature: 160°C.

3. Determination:

  • Onset Point (Meniscus): Record the temperature where the solid pulls away from the capillary wall (liquid bridge formation).

  • Clear Point: Record the temperature where the sample becomes completely transparent.[1]

4. Acceptance Criteria:

  • Range Width: < 2.0 °C indicates >98% purity.[1]

  • Isomer Check: If the MP matches 141–144 °C exactly, suspect the 2-nitro isomer .[1] If the MP is distinct (e.g., significantly lower or higher) and sharp, it confirms the unique 5-nitro structure.[1]

Protocol B: DSC Method (Purity & Polymorphism)

Recommended Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000

1. Calibration:

  • Calibrate temperature and enthalpy using an Indium standard (

    
    , 
    
    
    
    ).[1]

2. Procedure:

  • Weigh 2–4 mg of sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows trapped moisture to escape, preventing "fake" transitions).

  • Cycle 1: Heat from 30°C to 180°C at 10°C/min. (Observe the primary melting endotherm).

  • Cooling: Cool to 30°C at 10°C/min to observe recrystallization behavior (isomers often have different supercooling tendencies).

  • Cycle 2: Re-heat to check for thermal stability or decomposition.[1]

3. Analysis:

  • Integrate the melting peak.[1]

  • Calculate purity using the instrument's purity software (based on the depression of the melting point onset relative to the theoretical pure substance).

Part 4: Data Visualization & Logic Flow[1]

The following diagram illustrates the decision logic for characterizing this compound, specifically designed to rule out the common 2-nitro isomer.

MP_Determination_Workflow Start Crude Methyl 3,4-dimethoxy-5-nitrobenzoate Dry Vacuum Dry (40°C, 4h) Remove Solvent Start->Dry Capillary Capillary MP Determination Ramp 1°C/min Dry->Capillary Decision Observe Range & Value Capillary->Decision Result_2Nitro MP = 141-144°C (Sharp) Decision->Result_2Nitro Matches 2-Nitro Ref Result_Impure Broad Range (>2°C) Depressed MP Decision->Result_Impure Wide Range Result_Target Distinct MP (Sharp) (e.g., ~110-130°C or >150°C) Decision->Result_Target Unique Sharp MP Recrystallize Recrystallize (MeOH/EtOAc) Result_2Nitro->Recrystallize Wrong Isomer/Mix Result_Impure->Recrystallize DSC Run DSC Analysis Calculate Purity % Result_Target->DSC Validation Confirm Confirm Identity via NMR Proceed to Synthesis DSC->Confirm Recrystallize->Dry

Figure 1: Decision tree for validating the identity and purity of CAS 148546-84-3 using melting point behavior.

Part 5: References

  • Compound Identification: National Center for Biotechnology Information.[1] (2025). PubChem Compound Summary for CID 10878886, Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (Isomer Analog). Retrieved from [Link]

  • Synthesis & Physical State: Park, S. J., et al. (2021).[1] Synthesis of Proposed Structure of Aaptoline A... and Its Neuroprotective Properties. Marine Drugs. (Describes synthesis of Methyl 3,4-dimethoxy-5-nitrobenzoate as a white solid). Retrieved from [Link][2]

  • Methodology: United States Pharmacopeia (USP). <741> Melting Range or Temperature. (Standard protocol for capillary determination).

Sources

Comparative

Validation of Analytical Methods for Methyl 3,4-dimethoxy-5-nitrobenzoate

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Chemists Focus: Method Optimization, Isomer Resolution, and ICH Q2(R2) Compliance[1] Executive Summary & Strategic Context Methyl 3...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Chemists Focus: Method Optimization, Isomer Resolution, and ICH Q2(R2) Compliance[1]

Executive Summary & Strategic Context

Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS 148546-84-3) is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and FTO (fat mass and obesity-associated protein) inhibitors.[1] Its quality control is governed by a specific analytical challenge: regio-selectivity .

The nitration of methyl 3,4-dimethoxybenzoate (methyl veratrate) typically yields a mixture of isomers. While the 5-nitro isomer is often the target, the 2-nitro (also known as 6-nitro) isomer is a thermodynamically favored byproduct.[1] Standard C18 analytical methods often fail to achieve baseline resolution between these nitro-positional isomers due to their identical hydrophobicity.[1]

This guide compares three analytical approaches, recommending a Phenyl-Hexyl Stationary Phase HPLC method as the superior standard for validation, leveraging


 interactions to separate isomers that co-elute on C18 columns.[1]

Comparative Analysis of Analytical Techniques

The following table contrasts the three primary methodologies available for validating this compound.

FeatureMethod A: RP-HPLC (C18) Method B: RP-HPLC (Phenyl-Hexyl) Method C: GC-FID
Primary Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Boiling Point / Volatility
Isomer Selectivity Low to Moderate.[1] Often requires long gradients to separate 5-nitro from 2-nitro isomers.[1]High. The nitro group position significantly alters

-cloud availability, leading to distinct retention times.
Moderate. Limited by similar boiling points of isomers.
Sensitivity (LOD) High (UV @ 270 nm)High (UV @ 270 nm)Moderate (FID)
Sample Stability Excellent (Ambient T)Excellent (Ambient T)Risk. Nitro compounds may degrade/rearrange at inlet temps >250°C.
Throughput Medium (15-25 min)High (10-15 min) due to better selectivity.[1]High (<10 min)
Recommendation Legacy Use Only Recommended Standard Residual Solvents Only
Expert Insight: The Phenyl-Hexyl Advantage

While C18 columns separate based on hydrophobicity, Phenyl-Hexyl columns engage in


 stacking with the aromatic ring of the benzoate.[1] The electron-withdrawing nitro group alters the electron density of the ring.[1] The position of the nitro group (ortho vs. meta to the ester) changes the "shape" of this electron cloud, allowing the Phenyl-Hexyl phase to discriminate between isomers that a C18 column sees as identical.

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating : the system suitability criteria ensure that the critical separation (5-nitro vs. 2-nitro) is achieved before sample analysis begins.[1]

Instrumentation & Conditions[2][3]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: Phenyl-Hexyl column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm).[1]

  • Wavelength: 270 nm (Nitro-aromatic absorption max) and 210 nm (End-absorption for impurities).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5-10 µL.

Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of any hydrolyzed acid impurities).

  • Solvent B: Methanol (Methanol is preferred over Acetonitrile for Phenyl columns as it facilitates stronger

    
     interactions).[1]
    

Gradient Program:

Time (min) % Solvent A % Solvent B Action
0.0 90 10 Equilibration
2.0 90 10 Hold
12.0 10 90 Elution of Isomers
15.0 10 90 Wash
15.1 90 10 Re-equilibration

| 20.0 | 90 | 10 | End |[1]

Standard Preparation
  • Stock Solution: Dissolve 25 mg of Methyl 3,4-dimethoxy-5-nitrobenzoate in 25 mL of Methanol (1.0 mg/mL).

  • Resolution Solution (Critical): Mix equal parts of the target (5-nitro) and the impurity (2-nitro/6-nitro) standards to 0.1 mg/mL. Note: If the 2-nitro standard is unavailable, use a crude reaction mixture known to contain isomers.[1]

Validation Parameters & Acceptance Criteria

This section outlines the validation experiments required to meet ICH Q2(R2) standards.

Specificity (Stress Testing)

Demonstrate that the method can detect impurities formed during degradation.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. -> Expect: 3,4-dimethoxy-5-nitrobenzoic acid.[1][2]

  • Base Hydrolysis: 0.1 N NaOH, ambient, 1 hour. -> Expect: Rapid ester hydrolysis.

  • Oxidation: 3% H2O2. -> Expect: Minimal degradation (nitro group stabilizes).[1]

  • Acceptance: Peak purity index > 0.999 (using PDA) for the main peak; resolution > 1.5 between main peak and all degradants.

Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 1500 µg/mL (150% of target).

  • Points: 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150%).

  • Acceptance:

    
    ; Y-intercept bias 
    
    
    
    .[1]
Accuracy (Spike Recovery)

Since authentic impurity standards may be expensive, use the "Spike into Matrix" approach.

  • Protocol: Spike known amounts of the analyte into a synthetic matrix (or solvent) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0% with RSD < 1.0%.

Robustness (QbD Approach)

Vary parameters to ensure method reliability.

  • Flow Rate: ± 0.1 mL/min.

  • Temperature: ± 5°C.

  • Wavelength: ± 2 nm.

  • Critical Check: Resolution between 5-nitro and 2-nitro isomers must remain > 1.5 under all conditions.

Visualizing the Validation Lifecycle

The following diagram illustrates the logical flow of the method validation process, emphasizing the critical decision point regarding isomer separation.

ValidationLifecycle Start Start: Method Selection ColSelect Column Screening (C18 vs. Phenyl-Hexyl) Start->ColSelect ResolutionCheck Check Isomer Resolution (5-nitro vs 6-nitro) ColSelect->ResolutionCheck Fail Resolution < 1.5 Optimize Gradient/Solvent ResolutionCheck->Fail Co-elution Pass Resolution > 1.5 Proceed to Validation ResolutionCheck->Pass Baseline Separation Fail->ColSelect Switch to MeOH/Phenyl Spec Specificity & Stress Testing (Acid/Base/Oxidation) Pass->Spec Quant Quantitative Parameters (Linearity, Accuracy, Precision) Spec->Quant Robust Robustness & Stability Quant->Robust Final Final Method SOP Robust->Final

Caption: Decision-tree workflow for validating methyl 3,4-dimethoxy-5-nitrobenzoate, prioritizing isomer resolution.

Synthesis & Impurity Origin[1]

Understanding the synthesis pathway is crucial for identifying potential impurities. The diagram below maps the origin of the critical impurities discussed.

SynthesisPath SM Methyl 3,4-dimethoxybenzoate (Methyl Veratrate) Reagent HNO3 / H2SO4 (Nitration) SM->Reagent Target Methyl 3,4-dimethoxy-5-nitrobenzoate (Target: 5-nitro) Reagent->Target Major Product Impurity1 Methyl 4,5-dimethoxy-2-nitrobenzoate (Impurity: 6-nitro) Reagent->Impurity1 Regioisomer Side-Reaction Impurity2 3,4-dimethoxy-5-nitrobenzoic acid (Hydrolysis Impurity) Target->Impurity2 Degradation (H2O/H+)

Caption: Synthetic pathway showing the origin of the target compound and its critical regioisomeric impurity.

References

  • BenchChem. A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate. (2025). Retrieved from [1]

  • Agilent Technologies.Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with

    
     Interaction. Application Note 5991-0832EN.[1] Retrieved from [1]
    
  • Journal of Chemical and Pharmaceutical Research. Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method. (2015). Retrieved from [1]

  • National Institutes of Health (NIH). Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate PubChem Compound Summary.[1] Retrieved from [1]

  • Molaid Chemicals. Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS 148546-84-3) Product Information.[1][3][4][5][6] Retrieved from [1]

Sources

Validation

literature comparison of methyl 3,4-dimethoxy-5-nitrobenzoate synthesis yields

Executive Summary & Strategic Analysis Target Molecule: Methyl 3,4-dimethoxy-5-nitrobenzoate (also known as Methyl 5-nitroveratrate). Primary Application: Key intermediate in the synthesis of COMT inhibitors (e.g., Entac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: Methyl 3,4-dimethoxy-5-nitrobenzoate (also known as Methyl 5-nitroveratrate). Primary Application: Key intermediate in the synthesis of COMT inhibitors (e.g., Entacapone, Tolcapone).

The "Regioselectivity Trap": A common error in the synthesis of this molecule is the direct nitration of methyl veratrate (methyl 3,4-dimethoxybenzoate). Theoretical analysis of directing groups reveals a critical conflict:

  • In Methyl Veratrate: The 3-methoxy group directs para to position 6. The 4-methoxy group directs ortho to position 5. In practice, the 6-nitro isomer (Methyl 3,4-dimethoxy-6-nitrobenzoate) is the thermodynamically favored and major product (>85% yield), rendering this route unsuitable for accessing the 5-nitro target efficiently.

The Solution: To secure the 5-nitro regiochemistry, the synthesis must proceed through a phenol intermediate (Vanillin or Vanillic Acid). The free hydroxyl group at position 4 is a more powerful ortho-director than the methoxy group, exclusively directing nitration to the desired 5-position. Subsequent methylation locks the structure.

Comparative Analysis of Synthetic Routes

Route A: The "Gold Standard" (Vanillic Acid Precursor)
  • Mechanism: Nitration of 4-hydroxy-3-methoxybenzoic acid followed by double methylation.

  • Pros: High regioselectivity (>95% 5-nitro isomer); scalable; avoids isomer separation.

  • Cons: Requires methylating agents (MeI or DMS).

  • Overall Yield: 65–75%

Route B: The "Green" Alternative (Vanillin Precursor via CAN)
  • Mechanism: Nitration of Vanillin using Cerium Ammonium Nitrate (CAN) or mild HNO3, followed by oxidation and methylation.

  • Pros: Milder nitration conditions; avoids strong mixed acids; high yield in nitration step (~90%).

  • Cons: Three steps (Nitration -> Oxidation -> Methylation) vs. two in Route A.

  • Overall Yield: 55–65%

Route C: The "Trap" (Methyl Veratrate Precursor)
  • Mechanism: Direct nitration of methyl 3,4-dimethoxybenzoate.

  • Pros: Cheap starting material; single step.

  • Cons: Wrong Isomer. Yields primarily the 6-nitro isomer. Separation of the minor 5-nitro product is difficult and low-yielding (<10%).

  • Verdict: NOT RECOMMENDED.

Data Summary: Yield & Performance Metrics

MetricRoute A (Vanillic Acid)Route B (Vanillin/CAN)Route C (Veratrate)
Step 1 Yield (Nitration) 75-80% (5-nitro)85-92% (5-nitro)~90% (Mostly 6-nitro )
Regioselectivity (5:6 ratio) >20:1>20:1<1:10
Total Steps 231 (but incorrect product)
Overall Yield (Target) 60-70% 55-65% <10%
Scalability HighMedium (CAN cost)Low (Purification bottleneck)

Detailed Experimental Protocols (Route A)

Step 1: Regioselective Nitration of Vanillic Acid

Objective: Synthesize 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid).

  • Preparation: In a 500 mL round-bottom flask, dissolve Vanillic Acid (16.8 g, 0.1 mol) in Glacial Acetic Acid (100 mL) .

  • Cooling: Cool the solution to 0–5°C using an ice-salt bath.

  • Nitration: Add Concentrated Nitric Acid (70%, 10 mL) dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent dinitration or decarboxylation.

  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]

  • Quenching: Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. The product will precipitate as a yellow solid.[2][3][4]

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL) to remove excess acid.

  • Purification: Recrystallize from ethanol/water if necessary.

    • Yield: ~17.0 g (80%).

    • Appearance: Yellow crystalline solid.

    • Melting Point: 178–180°C.

Step 2: Double Methylation (Esterification & Etherification)

Objective: Convert 5-nitrovanillic acid to methyl 3,4-dimethoxy-5-nitrobenzoate.

  • Setup: In a 250 mL flask, dissolve 5-Nitrovanillic Acid (10.6 g, 0.05 mol) in Acetone (150 mL) or DMF (50 mL) .

  • Base Addition: Add Anhydrous Potassium Carbonate (K₂CO₃, 20.7 g, 0.15 mol) . Stir for 15 minutes.

  • Methylation: Add Dimethyl Sulfate (DMS, 14.2 mL, 0.15 mol) or Methyl Iodide (MeI, 9.4 mL, 0.15 mol) dropwise.

    • Safety Note: DMS and MeI are toxic methylating agents. Use a fume hood.

  • Reflux: Heat the mixture to reflux (60°C for Acetone) for 4–6 hours. Monitor disappearance of starting material by TLC.[1]

  • Workup:

    • Filter off the inorganic salts (K₂CO₃).

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in EtOAc (100 mL), wash with water (2 x 50 mL) and brine.

  • Crystallization: Evaporate the organic layer. Recrystallize the crude solid from Methanol.[5][6]

    • Yield: ~10.8 g (90%).

    • Final Purity: >98% (HPLC).

    • Appearance: Pale yellow needles.

Visualizations

Diagram 1: Synthetic Pathway & Regioselectivity Logic

G cluster_legend Key Vanillic Vanillic Acid (4-OH, 3-OMe) Nitration1 Nitration (HNO3/AcOH) Vanillic->Nitration1 OH directs ortho (pos 5) Veratrate Methyl Veratrate (3,4-diOMe) Nitration2 Nitration (HNO3/H2SO4) Veratrate->Nitration2 3-OMe directs para (pos 6) Intermediate1 5-Nitrovanillic Acid (Major Product) Nitration1->Intermediate1 High Selectivity Intermediate2 6-Nitro Veratrate (Major Product - WRONG ISOMER) Nitration2->Intermediate2 Thermodynamic Trap Methylation Methylation (MeI/K2CO3) Intermediate1->Methylation Target Methyl 3,4-dimethoxy-5-nitrobenzoate (TARGET) Intermediate2->Target Requires difficult separation Yield <10% Methylation->Target Yield: ~70% (Overall) Recommended Recommended Route Avoid Avoid (Wrong Isomer)

Caption: Decision tree highlighting the critical role of the precursor in determining regiochemical outcome. The phenolic OH of vanillic acid is essential for directing the nitro group to the 5-position.

Diagram 2: Directing Effects Mechanism

Caption: Comparative analysis of electronic directing effects. In Vanillic acid, the 4-OH dominates, directing to 5. In Veratrate, the 3-OMe para-direction favors position 6.

References

  • Dipharma Francis S.r.l. (2022). The twilight zone of Vanillic Acid nitration: purity requirements for a pharma-grade intermediate. Retrieved from

  • Raatikainen, O. J., et al. (1994). Synthesis of Entacapone and its key intermediates. Journal of Heterocyclic Chemistry, 31(4). (Confirming the 5-nitrovanillin route for Entacapone).
  • Organic Syntheses.Nitration of substituted benzoates.
  • Rahmawati, R., et al. (2021).[7][8] Synthesis of 5-nitrovanillin in low temperature as cyanide anion sensor. Acta Chimica Asiana, 4(1), 104-107.[7][8] Retrieved from

  • Orion Corporation. (1987). Process for the preparation of Entacapone. GB Patent 2200109A. (Describes the demethylation of the 3-methoxy group, confirming the 3,4-dimethoxy-5-nitro precursor structure).
  • BenchChem. (2025).[2] Application Note: Synthesis of 5-Nitrovanillin via Nitration of Vanillin. Retrieved from

Sources

Comparative

environmental impact comparison of methyl 3,4-dimethoxy-5-nitrobenzoate synthesis methods

The following guide provides an in-depth technical comparison of synthesis methods for methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the production of COMT inhibitors (e.g., Entacapone, Opicapone). Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthesis methods for methyl 3,4-dimethoxy-5-nitrobenzoate , a critical intermediate in the production of COMT inhibitors (e.g., Entacapone, Opicapone).

Executive Summary & Critical Chemistry Insight

The synthesis of methyl 3,4-dimethoxy-5-nitrobenzoate (often referred to as the "5-nitro isomer") presents a classic regioselectivity challenge that dictates the environmental footprint of the entire process.

The Regioselectivity Trap: Direct nitration of methyl veratrate (methyl 3,4-dimethoxybenzoate) predominantly yields the 6-nitro isomer (methyl 2-nitro-4,5-dimethoxybenzoate) due to the synergistic directing effects of the methoxy groups. The 3-methoxy group strongly activates the para position (C6), while the 4-methoxy group activates the meta position (C5) less effectively.

Therefore, the only viable industrial route to the 5-nitro isomer is via the nitration of a vanillic acid derivative (where the free phenol directs ortho to itself, securing the 5-position) followed by O-methylation.

This guide compares two primary methodologies for this route:

  • Method A (Classical): Nitration of methyl vanillate followed by methylation with Dimethyl Sulfate (DMS) .

  • Method B (Green/Catalytic): Nitration of methyl vanillate followed by methylation with Dimethyl Carbonate (DMC) .

Method A: Classical Step-Wise Synthesis (Baseline)

This method represents the traditional industrial approach, prioritizing yield over atom economy or toxicity.

Step 1: Nitration of Methyl Vanillate
  • Reagents: Dilute HNO₃, Acetic Acid (AcOH).

  • Mechanism: Electrophilic aromatic substitution directed ortho to the hydroxyl group (position 5).

  • Protocol:

    • Dissolve methyl vanillate (1.0 eq) in glacial acetic acid.

    • Add HNO₃ (1.1 eq, 65%) dropwise at 0–5 °C to prevent over-nitration.

    • Stir for 2 hours; pour into ice water.

    • Filter the yellow precipitate (Methyl 5-nitrovanillate).

    • Yield: 85–90%.

Step 2: Methylation with Dimethyl Sulfate (DMS) [1]
  • Reagents: Dimethyl Sulfate (Me₂SO₄), Potassium Carbonate (K₂CO₃), Acetone/DMF.

  • Protocol:

    • Suspend methyl 5-nitrovanillate (1.0 eq) and K₂CO₃ (1.5 eq) in acetone.

    • Add DMS (1.2 eq) dropwise under reflux.

    • Reflux for 4–6 hours.

    • Quench with water (destroys excess DMS), extract with EtOAc, and recrystallize.

    • Yield: 90–95%.

Environmental & Safety Analysis (Method A)
  • Toxicity (Critical): DMS is a potent alkylating agent, highly toxic, mutagenic, and a suspected carcinogen. It requires stringent containment and neutralization (ammonia/NaOH).

  • Waste: Generates stoichiometric sulfate waste (KMeSO₄/K₂SO₄).

  • Atom Economy: Poor. The methyl group is transferred, but the heavy sulfate leaving group is waste.

Method B: Green Catalytic Synthesis (Recommended)

This method utilizes Dimethyl Carbonate (DMC) , a non-toxic, biodegradable "green reagent" that acts as both solvent and methylating agent.[2]

Step 1: Nitration (Solvent-Minimized)
  • Improvement: Use of solid acid catalysts (e.g., SiO₂-H₂SO₄ or Zeolites) or high-concentration HNO₃ in a continuous flow reactor to minimize acetic acid waste.

  • Protocol:

    • Mix methyl vanillate with solid acid catalyst.

    • Add fuming HNO₃ (1.05 eq) in CH₂Cl₂ or neat (if flow).

    • Filter catalyst (reusable). Evaporate solvent.

    • Yield: 88–92%.

Step 2: Methylation with Dimethyl Carbonate (DMC) [2][3]
  • Reagents: DMC (excess, acts as solvent), K₂CO₃ or DABCO (catalyst), Tetrabutylammonium bromide (TBAB, phase transfer catalyst).

  • Mechanism: BAl2 mechanism at high temp (>120 °C) or nucleophilic attack on the carbonyl carbon followed by decarboxylation.

  • Protocol:

    • Mix methyl 5-nitrovanillate (1.0 eq), K₂CO₃ (0.1–0.5 eq catalytic), and TBAB (0.05 eq) in DMC (10 eq).

    • Heat to reflux (90 °C) or use an autoclave/microwave at 130–150 °C (critical for high conversion).

    • Reaction: Ar-OH + MeO-CO-OMe → Ar-OMe + MeOH + CO₂.

    • Distill off MeOH/DMC azeotrope to drive equilibrium.

    • Yield: >95% (Quantitative).

Environmental & Safety Analysis (Method B)
  • Toxicity: DMC is non-toxic, biodegradable, and exempt from VOC restrictions in many regions.[4]

  • Waste: The only by-products are Methanol (recyclable) and CO₂. No salt waste from the leaving group.

  • Atom Economy: High. The "leaving group" (CO₂) is minimal mass compared to sulfate.

Comparative Data Analysis
MetricMethod A (DMS Route) Method B (DMC Route) Impact
Regioselectivity 100% (5-nitro)100% (5-nitro)Identical (dictated by precursor).
Atom Economy (Step 2) ~25% (Methylation)~55% (Methylation)DMC is 2x more efficient.
E-Factor (kg waste/kg product) High (>15)Low (<5)DMC route reduces waste by ~60%.
Hazard Profile High (DMS: Carcinogen, Corrosive)Low (DMC: Flammable, Non-toxic)DMC is inherently safer.
Reaction Conditions Mild (Reflux Acetone, 56 °C)Harsh (High Temp/Pressure, >120 °C)DMC requires energy input (autoclave).
By-products KMeSO₄, Acidic wasteMeOH, CO₂DMC by-products are benign.
Visual Explanations
Diagram 1: The Regioselectivity Challenge

This diagram illustrates why the Vanillate Route is necessary to achieve the 5-nitro target, avoiding the 6-nitro isomer formed by direct veratrate nitration.

Regioselectivity cluster_legend Key Insight Veratrate Methyl Veratrate (3,4-dimethoxy) Nitro6 Methyl 6-nitroveratrate (Major Product - WRONG ISOMER) Veratrate->Nitro6 Direct Nitration (HNO3/H2SO4) Para-direction by 3-OMe Vanillate Methyl Vanillate (3-methoxy-4-hydroxy) Nitro5_OH Methyl 5-nitrovanillate (Intermediate) Vanillate->Nitro5_OH Nitration (HNO3/AcOH) Ortho-direction by 4-OH Target Methyl 3,4-dimethoxy-5-nitrobenzoate (TARGET) Nitro5_OH->Target Methylation (DMS or DMC) Legend Direct nitration of the dimethoxy ester yields the 6-nitro isomer. The 5-nitro target requires the phenol directing group.

Caption: Regiochemical control dictates the synthesis pathway. The hydroxyl group in Methyl Vanillate is essential to direct nitration to the 5-position.

Diagram 2: Green vs. Classical Workflow

Comparison of the environmental flow between Method A (DMS) and Method B (DMC).

GreenSynthesis cluster_Classic Method A: Classical (Toxic) cluster_Green Method B: Green (Recommended) Start Methyl 5-nitrovanillate StepA1 Reagent: Dimethyl Sulfate (DMS) Base: K2CO3 Solvent: Acetone Start->StepA1 StepB1 Reagent: Dimethyl Carbonate (DMC) Catalyst: K2CO3/TBAB Conditions: 130°C (Autoclave) Start->StepB1 WasteA Waste: KMeSO4 + Acidic Water Risk: Carcinogenic Exposure StepA1->WasteA ProductA Target Product (Yield: 90-95%) StepA1->ProductA WasteB By-products: Methanol + CO2 (Recyclable/Benign) StepB1->WasteB ProductB Target Product (Yield: >95%) StepB1->ProductB

Caption: Method B eliminates toxic sulfate waste and utilizes a biodegradable reagent (DMC), significantly improving the E-factor.

References
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

  • Ono, Y. (1997). Dimethyl Carbonate for Environmentally Benign Reactions. Catalysis Today, 35(1-2), 15-25. Link

  • Sheldon, R. A. (2007). The E Factor: Fifteen Years On. Green Chemistry, 9, 1273-1283. Link

  • Org. Synth. (1928). Methyl m-nitrobenzoate (General Nitration Procedure). Organic Syntheses, Coll. Vol. 1, p.372. Link

  • BenchChem. (2025).[5][6] Synthesis of Methyl 3,4-dimethoxy-5-nitrobenzoate Technical Guide. Link

Sources

Validation

regioselectivity in the nitration of different dimethoxybenzoate isomers

Executive Summary The nitration of dimethoxybenzoates is a pivotal transformation in the synthesis of bioactive alkaloids and pharmaceutical intermediates (e.g., Gefitinib). Unlike simple methyl benzoate, where the ester...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitration of dimethoxybenzoates is a pivotal transformation in the synthesis of bioactive alkaloids and pharmaceutical intermediates (e.g., Gefitinib). Unlike simple methyl benzoate, where the ester group dictates meta-substitution, dimethoxybenzoates possess conflicting directing groups: the strongly activating, ortho/para-directing methoxy groups (-OMe) and the moderately deactivating, meta-directing ester group (-COOMe).

This guide provides an objective comparison of the regiochemical outcomes for the nitration of methyl 3,4- , 2,4- , 2,5- , and 3,5-dimethoxybenzoates . It synthesizes experimental yield data with mechanistic analysis to predict and optimize product distribution.

Mechanistic Principles & Regiochemical Drivers

The regioselectivity in these systems is governed by the interplay of electronic activation and steric hindrance .[1]

  • Electronic Hierarchy: The resonance donation (+M) of the -OMe groups dominates the inductive withdrawal (-I) and resonance withdrawal (-M) of the ester. Therefore, the incoming nitronium ion (

    
    ) is directed primarily ortho/para to the methoxy groups.
    
  • The "Cooperative" vs. "Competitive" Effect:

    • Cooperative: When directing effects of multiple groups align (e.g., 2,4-isomer).

    • Competitive: When groups direct to different positions; the strongest activator (OMe) usually wins, but the position para to an OMe is preferred over ortho due to sterics.

  • Steric Exclusion: Positions flanked by two substituents (the "1,2,3-pattern") are kinetically disfavored, even if electronically activated.

Visualizing the Directing Effects (Methyl 3,4-Dimethoxybenzoate)

The following diagram illustrates the electronic competition in the most common substrate, methyl veratrate (3,4-isomer).

G Substrate Methyl 3,4-Dimethoxybenzoate Pos2 Position 2 (Ortho to 3-OMe) Blocked by Sterics (Ortho to Ester) Substrate->Pos2 Activated by 3-OMe (Ortho) Pos5 Position 5 (Ortho to 4-OMe) Meta to Ester Substrate->Pos5 Activated by 4-OMe (Ortho) Pos6 Position 6 (Para to 3-OMe) Ortho to Ester MAJOR SITE Substrate->Pos6 Activated by 3-OMe (Para) Least Steric Hindrance

Caption: Regiochemical map for Methyl 3,4-dimethoxybenzoate. Green indicates the favored site; red indicates disfavored sites.

Comparative Analysis of Isomers

The following table summarizes the observed major products and typical yields under optimized conditions (HNO₃/Acetic Acid).

Substrate IsomerStructureMajor Product (Regioisomer)Typical YieldMechanistic Rationale
Methyl 3,4-dimethoxybenzoate (Veratrate)3-OMe, 4-OMeMethyl 6-nitro-3,4-dimethoxybenzoate (also named 2-nitro-4,5-dimethoxy)75–85%Para to 3-OMe is favored over ortho positions. Position 2 is sterically crowded (between OMe and Ester).
Methyl 2,5-dimethoxybenzoate 2-OMe, 5-OMeMethyl 4-nitro-2,5-dimethoxybenzoate 80–90%Position 4 is Para to 2-OMe and Ortho to 5-OMe. Highly activated and less hindered than Pos 6.
Methyl 2,4-dimethoxybenzoate 2-OMe, 4-OMeMethyl 5-nitro-2,4-dimethoxybenzoate 70–80%Position 5 is Para to 2-OMe and Ortho to 4-OMe. Position 3 is blocked (between two OMes).
Methyl 3,5-dimethoxybenzoate 3-OMe, 5-OMeMethyl 2-nitro-3,5-dimethoxybenzoate 60–70%Activated by both OMe groups (ortho/ortho). Position 4 is also activated but flanked by two OMes (severe crowding).

Experimental Protocol: The "Milder" Approach

While standard nitration uses


, this is often too harsh for electron-rich dimethoxybenzenes, leading to over-nitration or oxidation. The Acetic Anhydride/Nitric Acid  method is superior for these substrates, offering better regiocontrol and cleaner profiles.
Protocol: Nitration of Methyl 3,4-Dimethoxybenzoate

Reagents:

  • Methyl 3,4-dimethoxybenzoate: 10.0 g (51 mmol)

  • Glacial Acetic Acid: 30 mL

  • Acetic Anhydride: 10 mL

  • Concentrated Nitric Acid (70%): 5.0 mL (approx. 75 mmol)

Workflow:

  • Preparation: In a 250 mL three-necked flask equipped with a thermometer and addition funnel, dissolve 10.0 g of methyl 3,4-dimethoxybenzoate in a mixture of 30 mL glacial acetic acid and 10 mL acetic anhydride.

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath.

  • Addition: Add the concentrated nitric acid dropwise over 30 minutes.

    • Critical Control Point: Do not allow the temperature to exceed 10 °C. Higher temperatures promote dinitration at the 2-position.

  • Reaction: Allow the mixture to stir at 0–5 °C for 1 hour, then slowly warm to room temperature (20–25 °C) and stir for an additional 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Quenching: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the solid via vacuum filtration.[2][3] Wash the cake with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from methanol or ethanol to obtain pale yellow needles.

Expected Result:

  • Product: Methyl 6-nitro-3,4-dimethoxybenzoate (Methyl 2-nitro-4,5-dimethoxybenzoate).

  • Melting Point: 142–144 °C.

  • Yield: ~80%.[4]

Process Flowchart

Experiment Start Start: Dissolve Substrate in AcOH/Ac2O Cool Cool to 0-5°C Start->Cool Add Add HNO3 Dropwise (<10°C) Cool->Add React Stir 1h @ 0°C 2h @ RT Add->React Quench Pour into Ice Water React->Quench Filter Vacuum Filtration Quench->Filter Recryst Recrystallize (MeOH) Filter->Recryst

Caption: Optimized workflow for the nitration of activated benzoate esters.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of Dinitro Species Temperature too high during addition or excess HNO₃.Keep T < 5°C during addition. Verify stoichiometry (1.1 eq HNO₃).
Low Yield / Oily Product Incomplete precipitation or isomer mixture.Ensure quenching water is ice-cold.[5] If oil forms, scratch with glass rod or seed with crystal. Recrystallize to remove minor isomers.[3]
Ipso-Substitution (Loss of OMe) Acid concentration too high (H₂SO₄ usage).Switch from H₂SO₄ solvent to Acetic Acid/Acetic Anhydride system.
Red/Brown Fumes (NOx) Oxidation of the activated ring.Reaction is too exothermic.[6] Slow down addition rate. Ensure efficient stirring.

References

  • Nitration of Methyl Veratrate (3,4-dimethoxybenzoate)

    • Title: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
    • Source: Molecules 2007, 12(8), 1836-1844.
    • URL:[Link][7]

    • Relevance: Confirms the synthesis of methyl 4,5-dimethoxy-2-nitrobenzoate (6-nitro isomer) using the acetic acid/anhydride method.
  • General Nitration of Activated Benzoates

    • Title: 4,5-Dimethoxy-2-nitrobenzoic acid synthesis.[8]

    • Source: ChemicalBook / Organic Syntheses adapted protocols.
    • Relevance: Provides yield data and physical properties for the major product.[4][5][9]

  • Regioselectivity Principles

    • Title: Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate.[2][3][4][5][7][10][11][12][13][14]

    • Source: Organic Chemistry Portal / Master Organic Chemistry.
    • URL:[Link]

    • Relevance: Foundational theory on directing effects used to justify the mechanistic claims in Section 2.

Sources

Comparative

Strategic Utility of Methyl 3,4-Dimethoxy-5-Nitrobenzoate: A Performance &amp; Protocol Guide

Topic: Performance of Methyl 3,4-dimethoxy-5-nitrobenzoate in Subsequent Reaction Steps Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of Methyl 3,4-dimethoxy-5-nitrobenzoate in Subsequent Reaction Steps Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Methyl 3,4-dimethoxy-5-nitrobenzoate (CAS 148546-84-3 ) is a specialized intermediate used primarily in the synthesis of neuroprotective agents (e.g., Aaptoline A analogs), COMT inhibitors (e.g., Entacapone precursors), and FTO inhibitors for metabolic disorders.[1][2][3]

Unlike its isomer, methyl 6-nitroveratrate (which is easily accessible via direct nitration), the 5-nitro isomer requires a specific "remodeling" synthetic strategy to install the nitro group meta to the ester while retaining the electron-rich dimethoxy core. This guide analyzes its performance in critical downstream transformations—specifically nitro reduction and nucleophilic substitution—comparing it against alternative synthetic pathways and reagents.

Chemical Profile & The Regioselectivity Challenge

The primary value of this intermediate lies in its substitution pattern. The 5-nitro position is sterically less crowded than the 2- (or 6-) position but electronically distinct due to the meta relationship with the ester and ortho relationship with the 4-methoxy group.[1]

The "Make" Challenge: Why Route Selection Matters

Direct nitration of methyl 3,4-dimethoxybenzoate (Methyl Veratrate) yields the 6-nitro isomer (sterically driven ortho-substitution) as the major product.[1] To achieve high performance and purity of the 5-nitro isomer, a protection-deprotection or alkylation strategy is required.[1]

Comparative Synthesis Efficiency:

MethodTarget IsomerYieldPurity ProfileStrategic Viability
Direct Nitration (HNO3/H2SO4)6-Nitro (Major)85%High (Wrong Isomer)Low for 5-substituted targets.[1]
Remodeling Route (Nitration of Dihydroxy + Methylation)5-Nitro (Target) 95% (Step 2) >98% High. The only viable route for this scaffold.
Critical Transformation: Nitro Reduction Performance

The reduction of the nitro group to an aniline (methyl 3-amino-4,5-dimethoxybenzoate) is the gateway step for most pharmaceutical applications.[1] The presence of two electron-donating methoxy groups stabilizes the ring, making the nitro group less electrophilic than in simple nitrobenzoates.

Performance Matrix: Reduction Systems
MetricCatalytic Hydrogenation (Pd/C) Iron / Acetic Acid (Fe/AcOH) Stannous Chloride (SnCl2)
Yield 90 - 95% 75 - 80%60 - 70%
Reaction Time 4 - 6 Hours2 - 4 Hours12+ Hours
Work-up Filtration (Celite)Extraction/Emulsion RiskAqueous quench (Messy)
Chemoselectivity High (Ester stable)Moderate (Acid hydrolysis risk)High
Scalability ExcellentGoodPoor (Toxic waste)

Expert Insight: While Fe/AcOH is the "workhorse" for many nitro reductions, Pd/C (10%) in Methanol is the superior choice for methyl 3,4-dimethoxy-5-nitrobenzoate.[1] The electron-rich nature of the ring prevents the formation of hydroxylamine intermediates often seen in electron-deficient systems. Fe/AcOH poses a risk of partial hydrolysis of the methyl ester to the acid under reflux conditions.

Visualizing the Strategic Pathway

The following diagram illustrates the synthesis of the 5-nitro intermediate and its divergence from the standard 6-nitro pathway, highlighting the downstream utility in quinoline synthesis.

G Start Methyl 3,4-Dihydroxybenzoate Nitration Nitration (HNO3) Start->Nitration Intermediate1 Methyl 3,4-Dihydroxy-5-Nitrobenzoate Nitration->Intermediate1 Regioselective Methylation Methylation (Me2SO4, K2CO3) Intermediate1->Methylation Target Methyl 3,4-Dimethoxy-5-Nitrobenzoate (CAS 148546-84-3) Methylation->Target Quant. Yield Reduction Pd/C Hydrogenation Target->Reduction WrongStart Methyl 3,4-Dimethoxybenzoate WrongNitration Direct Nitration WrongStart->WrongNitration WrongProduct Methyl 6-Nitro-3,4-Dimethoxybenzoate (Undesired Isomer) WrongNitration->WrongProduct Major Product Amine Methyl 3-Amino-4,5-Dimethoxybenzoate Reduction->Amine 90% Yield Cyclization Cyclization (Propargyl Bromide) Amine->Cyclization Drug Aaptoline A / Quinoline Core Cyclization->Drug

Caption: Divergent synthesis pathways showing the necessity of the remodeling route (left) to access the 5-nitro isomer vs. the direct nitration route (right).

Experimental Protocols
Protocol A: High-Yield Synthesis via Methylation

Context: Converting the dihydroxy-nitro precursor to the target dimethoxy ester.[1]

  • Reagents: Methyl 3,4-dihydroxy-5-nitrobenzoate (1.0 equiv), Dimethyl Sulfate (Me2SO4, 5.0 equiv), Potassium Carbonate (K2CO3, 5.0 equiv), Acetonitrile (MeCN).[1]

  • Procedure:

    • Dissolve the dihydroxy substrate in MeCN.

    • Add K2CO3 and stir for 10 minutes to form the phenoxide.

    • Add Me2SO4 dropwise (Exothermic control: keep < 30°C).

    • Reflux for 4 hours.[4]

    • Validation: Monitor by TLC (EtOAc:Hexane 1:4). The dihydroxy spot (polar) should disappear, replaced by a less polar single spot.

  • Work-up: Filter insoluble salts. Concentrate filtrate.[4] Purify via silica column (EtOAc:Hexane 1:4).

  • Expected Yield: Quantitative (>98%).

Protocol B: Catalytic Reduction to Aniline

Context: Generating the amine for subsequent cyclization.

  • Reagents: Methyl 3,4-dimethoxy-5-nitrobenzoate, 10% Pd/C (10 wt%), Methanol.

  • Procedure:

    • Suspend substrate and catalyst in Methanol under Nitrogen.

    • Switch to Hydrogen atmosphere (balloon pressure is sufficient).

    • Stir at Ambient Temperature for 6 hours.

  • Self-Validating Check: The yellow color of the nitro compound solution will fade to colorless/pale brown as the amine forms.

  • Work-up: Filter through Celite to remove Pd/C. Evaporate solvent.[1]

  • Expected Yield: 90% (Yellow oil).

References
  • Synthesis of Aaptoline A Analogs: Detailed protocol for the methylation of dihydroxy-nitrobenzoate and subsequent Pd/C reduction. Source: National Institutes of Health (PMC)

  • Nitration of Benzoates: General mechanisms and regioselectivity in electrophilic aromatic substitution of esterified benzenes. Source: Royal Society of Chemistry

  • FTO Inhibitor Synthesis: Application of the 3,4-dimethoxy-5-nitrobenzoate scaffold in metabolic drug discovery (Patent Data). Source: Google Patents (WO2019129121A1) [1]

  • Comparative Hydrolysis Rates: Stability data for methyl vs. ethyl esters in biological and chemical systems. Source: National Institutes of Health (PubMed)

Sources

Validation

comparative study of catalysts for the reduction of methyl 3,4-dimethoxy-5-nitrobenzoate

Topic: Comparative Study of Catalysts for the Reduction of Methyl 3,4-Dimethoxy-5-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts for the Reduction of Methyl 3,4-Dimethoxy-5-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

The reduction of methyl 3,4-dimethoxy-5-nitrobenzoate to methyl 3,4-dimethoxy-5-aminobenzoate is a pivotal transformation in the synthesis of bioactive alkaloids (e.g., Aaptoline A), FTO inhibitors for metabolic diseases, and analogues of the antibiotic Trimethoprim.

The challenge in this reduction lies not in the difficulty of the reaction itself—nitro groups are readily reduced—but in selecting a catalytic system that balances yield , purity , scalability , and process safety . While the methoxy substituents on the aromatic ring are electron-donating, they do not significantly sterically hinder the nitro group; however, they require mild conditions to prevent demethylation or hydrolysis of the ester moiety.

This guide objectively compares three distinct catalytic methodologies:

  • Heterogeneous Hydrogenation (Pd/C): The high-yield "gold standard" for discovery chemistry.

  • Dissolving Metal Reduction (Fe/AcOH): The robust, cost-effective solution for scale-up.

  • Transfer Hydrogenation (Hydrazine/Catalyst): A chemoselective alternative avoiding high-pressure hydrogen gas.

Mechanistic Pathways & Reaction Scheme

The reduction proceeds via the stepwise addition of electrons and protons, passing through nitroso and hydroxylamine intermediates before forming the amine.

ReactionPathway Nitro Methyl 3,4-dimethoxy- 5-nitrobenzoate Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e-, 2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Amine Methyl 3,4-dimethoxy- 5-aminobenzoate Hydroxylamine->Amine 2e-, 2H+ (-H2O)

Figure 1: Stepwise reduction pathway. The accumulation of the hydroxylamine intermediate should be avoided to prevent side reactions (e.g., condensation to azoxy species).

Comparative Analysis of Catalytic Methods

Method A: Catalytic Hydrogenation (Pd/C + H₂)

Status: The Industry Standard for Purity

This method utilizes Palladium on Carbon (Pd/C) to activate molecular hydrogen. It is the preferred method in medicinal chemistry due to the cleanliness of the reaction; the catalyst is removed by simple filtration, leaving the product in the filtrate.

  • Mechanism: H₂ dissociates on the Pd surface. The nitro group adsorbs, accepts surface hydrides, and releases water.

  • Key Advantage: High atom economy and minimal workup.

  • Performance Data:

    • Yield: 90–97%[1]

    • Purity: >98% (often requires no chromatography)

    • Reaction Time: 6–16 hours

Method B: Dissolving Metal Reduction (Fe / Acetic Acid)

Status: The Cost-Effective "Workhorse"

Based on the classical Béchamp reduction, this method uses iron powder in acidic media. It is favored in industrial settings where the cost of Palladium is prohibitive or where hydrogen gas handling is restricted.

  • Mechanism: Electron transfer from the metal surface (Fe⁰ → Fe²⁺/Fe³⁺) to the nitro group.

  • Key Advantage: Extremely low raw material cost; robust against catalyst poisons.

  • Performance Data:

    • Yield: 80–85%

    • Purity: Moderate (requires removal of iron salts)

    • Reaction Time: 0.5–2 hours (often faster than hydrogenation)

Method C: Transfer Hydrogenation (Hydrazine Hydrate / Raney Ni or FeCl₃)

Status: The Safety-Focused Alternative

This method generates hydrogen in situ or transfers hydrides directly from hydrazine. It avoids the use of high-pressure gas cylinders and special hydrogenation reactors.

  • Mechanism: Decomposition of N₂H₄ provides active hydrogen species on the catalyst surface.

  • Key Advantage: No autoclave required; highly chemoselective (avoids dehalogenation if other sensitive groups were present).

  • Performance Data:

    • Yield: 85–92%

    • Purity: High, but requires removal of excess hydrazine.

    • Reaction Time: 1–4 hours

Performance Comparison Table

FeaturePd/C Hydrogenation Fe / Acetic Acid Hydrazine Transfer
Yield 90–97% (Excellent)80–85% (Good)85–92% (Very Good)
Reaction Temp Ambient (25°C)Elevated (50–60°C)Reflux or 60°C
Pressure Balloon (1 atm) or 15 psiAtmosphericAtmospheric
Workup Filtration (Celite)Extraction/Washing (Iron sludge)Filtration & Washing
Scalability High (Safety controls needed for H₂)High (Waste management needed)Medium (Hydrazine toxicity)
Cost High (Catalyst)Low Medium
Green Chemistry Best (Water is only byproduct)Poor (Iron waste)Moderate (N₂ gas byproduct)

Detailed Experimental Protocols

Protocol 1: Pd/C Hydrogenation (Recommended for Lab Scale)

Source Validation: Adapted from synthesis of Aaptoline A intermediates [1].

Reagents:

  • Methyl 3,4-dimethoxy-5-nitrobenzoate (1.0 eq)[1]

  • 10% Pd/C (10 wt% loading relative to substrate)[1]

  • Methanol (Solvent, 0.1 M concentration)

  • Hydrogen gas (Balloon or lecture bottle)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve methyl 3,4-dimethoxy-5-nitrobenzoate in Methanol.

  • Inerting: Carefully add the 10% Pd/C catalyst. Caution: Pd/C can ignite methanol vapor; add under a gentle stream of nitrogen or use a water slurry.

  • Hydrogenation: Purge the flask with H₂ gas (balloon pressure is sufficient). Stir vigorously at room temperature for 6 hours.

  • Monitoring: Monitor by TLC (EtOAc:Hexane 1:3). The starting material (UV active, often yellow) should disappear, replaced by a fluorescent amine spot.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate in vacuo. The product, methyl 3,4-dimethoxy-5-aminobenzoate, is obtained as a yellow oil or solid which can be purified by column chromatography if necessary (Yield ~90%).[2]

Protocol 2: Iron/Acetic Acid Reduction (Recommended for Scale/Cost)

Source Validation: Standard protocol for electron-rich nitrobenzoates [2].

Reagents:

  • Methyl 3,4-dimethoxy-5-nitrobenzoate (1.0 eq)[1]

  • Iron Powder (3.0–5.0 eq, fine mesh)

  • Glacial Acetic Acid (Solvent/Proton source)[3]

Step-by-Step:

  • Suspension: Suspend the iron powder in glacial acetic acid. Heat to 50°C.

  • Addition: Add a solution of the nitrobenzoate in a minimal amount of methanol or acetic acid dropwise to the stirring iron suspension. Note: The reaction is exothermic.

  • Reaction: Stir at 50–60°C for 30–60 minutes. The color will change as iron oxidizes.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and water.[2]

  • Neutralization: Carefully neutralize the aqueous layer with Sodium Bicarbonate (NaHCO₃) to pH ~8. Caution: Significant CO₂ evolution.

  • Extraction: Filter off the iron sludge (use Celite). Extract the filtrate with Ethyl Acetate (3x).

  • Drying: Dry organic layers over Na₂SO₄ and concentrate.

Decision Framework (Graphviz)

Use this logic tree to select the appropriate catalyst for your specific constraints.

DecisionTree Start Start: Reduction of Methyl 3,4-dimethoxy-5-nitrobenzoate Scale What is the Scale? Start->Scale Small Lab Scale (<10g) Scale->Small Discovery Large Process Scale (>100g) Scale->Large Manufacturing Equipment Is H2 Gas/Autoclave Available? Small->Equipment Cost Is Cost the Primary Driver? Large->Cost H2Yes Yes Equipment->H2Yes H2No No Equipment->H2No PdC Select Pd/C Hydrogenation (High Yield, Clean) H2Yes->PdC Hydrazine Select Hydrazine Transfer (No H2 Pressure) H2No->Hydrazine Yes Yes Cost->Yes Budget Critical No No Cost->No Quality Critical Iron Select Fe/AcOH (Low Cost, Robust) Yes->Iron No->PdC

Figure 2: Catalyst selection decision tree based on operational constraints.

References

  • Synthesis of Proposed Structure of Aaptoline A. Marine Drugs. (2021). Describes the specific reduction of methyl 3,4-dimethoxy-5-nitrobenzoate using Pd/C. [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. (2007). Provides validated protocols for Fe/AcOH reduction of similar methoxy-nitrobenzoates. [Link]

  • Zinc/hydrazine: A low cost-facile system for the reduction of nitro compounds. Indian Journal of Chemistry. Validates the use of hydrazine transfer hydrogenation for nitro esters. [Link]

  • Derivatives of phenylmethanone as FTO inhibitors.World Intellectual Property Organization (WO2019129121A1).

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Methyl 3,4-dimethoxy-5-nitrobenzoate for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 3,4-dimethoxy-5-nitrobenzoate. As researchers and drug development professionals, our commitment to safety and envi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 3,4-dimethoxy-5-nitrobenzoate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their final disposition. This guide is designed to provide clear, actionable protocols grounded in established safety principles and regulatory compliance.

The causality behind these specific procedures is rooted in the chemical nature of aromatic nitro compounds. The nitro group (-NO₂) renders the molecule reactive and potentially toxic, while the overall structure dictates its environmental persistence. Improper disposal can lead to hazardous chemical reactions, environmental contamination, and regulatory non-compliance. Therefore, a systematic and informed approach is not just a best practice but an essential component of responsible laboratory management.

Section 1: Immediate Safety Profile & Hazard Identification

Before handling Methyl 3,4-dimethoxy-5-nitrobenzoate for disposal, it is crucial to understand its hazard profile. While specific toxicity data for this exact compound is limited, the precautionary principle dictates that we infer its potential hazards from structurally similar nitroaromatic compounds. These substances are often associated with toxicity and can be harmful if not handled correctly.[1]

Hazard ClassificationDescriptionRecommended Precautions
Acute Toxicity While specific data is unavailable, related nitro compounds can be harmful if swallowed, in contact with skin, or inhaled.[1]Avoid generating dust. Use in a well-ventilated area or under a fume hood.[2] Wear appropriate Personal Protective Equipment (PPE).
Skin & Eye Irritation May cause skin and serious eye irritation.[2]Wear protective gloves, clothing, and eye/face protection.[2]
Reactivity Nitro compounds can be reactive.[3] Avoid mixing with incompatible materials, particularly strong oxidizing agents or bases.[4][5]Segregate from incompatible waste streams.[6][7]
Environmental Hazards Should not be released into the environment.[2] Prevent entry into drains or waterways.[8]Collect all waste for approved disposal. Do not sewer.[9]

Section 2: Pre-Disposal Operations: Handling & Storage

Proper handling and temporary storage are critical first steps in the waste management process. These procedures are designed to minimize exposure and prevent accidental releases.

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of appropriate PPE. Before handling Methyl 3,4-dimethoxy-5-nitrobenzoate for disposal, ensure you are wearing:

  • Safety Goggles or Glasses: As described by OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[4][10]

  • Chemical-Resistant Gloves: Wear appropriate protective gloves to prevent skin exposure.[4][10]

  • Laboratory Coat: To protect from incidental contact.

  • Closed-Toed Shoes: Standard laboratory practice.

Handling:

  • Perform all manipulations of the solid compound or its solutions in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust or vapors.[2][11]

  • Avoid all direct contact with skin, eyes, and clothing.[4][11]

  • After handling, wash hands and face thoroughly.[11]

Section 3: Step-by-Step Disposal Protocol

The following protocol details the systematic process for collecting and preparing Methyl 3,4-dimethoxy-5-nitrobenzoate waste for final disposal. The core principle is waste segregation—ensuring that incompatible chemicals are not mixed, which could lead to dangerous reactions.[6]

Step 1: Waste Determination & Segregation

  • Hazardous Waste Determination: As the generator of the waste, you are responsible for determining that it is hazardous.[10][12] Given its chemical class (nitroaromatic compound), Methyl 3,4-dimethoxy-5-nitrobenzoate should be managed as hazardous chemical waste.

  • Segregation: This compound must be collected in a dedicated waste container. Do not mix with other waste streams unless they are known to be compatible. Specifically:

    • Keep separate from non-halogenated organic waste.

    • Keep acids and bases in separate containers.[7]

    • Do not mix with reactive chemicals such as oxidizers.[6]

Step 2: Container Selection and Labeling

  • Container Choice: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[7][13] Plastic containers are often preferred for storing waste materials.[14] The container must have a secure, tight-fitting lid.[2][13]

  • Labeling: Proper labeling is a critical regulatory requirement. The moment the first drop of waste is added, the container must be labeled.[12] The label must be legible and firmly attached, including the following information:

    • The words "Hazardous Waste ".[7]

    • The full chemical name: "Methyl 3,4-dimethoxy-5-nitrobenzoate ". Do not use abbreviations or chemical formulas.[7]

    • An accurate list of all contents by percentage.[7]

    • Relevant hazard pictograms (e.g., Toxic, Irritant).

    • The date when waste was first added to the container.

Step 3: On-Site Accumulation

  • Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[7][14]

  • Secure Closure: Keep the waste container closed at all times except when you are actively adding waste.[7][14] Do not leave a funnel in the container.[7]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary containment bin to mitigate leaks or spills.[1]

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[7][15] EPA regulations require that full containers be removed from the SAA within 72 hours.[7]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal contractor for transport and final disposition.[1] The most common and recommended disposal method for nitroaromatic compounds is high-temperature incineration in a facility equipped with appropriate emission controls.[1][11]

  • Documentation: Ensure all necessary waste pickup forms and manifests are completed accurately as required by your institution and the disposal vendor.[1]

Below is a workflow diagram illustrating the decision-making and operational process for disposal.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Accumulation cluster_disposal Final Disposition start Identify Waste: Methyl 3,4-dimethoxy-5-nitrobenzoate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle in Ventilated Area (e.g., Fume Hood) ppe->fume_hood select_container Select Compatible, Leak-Proof Container fume_hood->select_container label_container Label Container: 'Hazardous Waste', Full Chemical Name, Date select_container->label_container add_waste Add Waste to Container (Keep Closed When Not in Use) label_container->add_waste store_saa Store in Designated SAA with Secondary Containment add_waste->store_saa container_full Container >90% Full? store_saa->container_full container_full->store_saa No, continue accumulation contact_ehs Contact EHS for Pickup container_full->contact_ehs Yes documentation Complete Waste Manifest/ Pickup Forms contact_ehs->documentation end Waste Removed by Licensed Contractor for Incineration documentation->end

Caption: Waste Disposal Workflow for Methyl 3,4-dimethoxy-5-nitrobenzoate.

Section 4: Emergency Procedures: Spill & Exposure Management

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Response:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control & Contain: If the spill is small and you are trained to do so, prevent its spread. For a solid, carefully sweep up the material to avoid creating dust and place it into a sealed, labeled container for disposal.[2][11]

  • Decontaminate: Clean the affected area thoroughly.

  • Seek Assistance: For large spills, contact your institution's EHS or emergency response team immediately.

Exposure First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[2]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, seek medical attention.[2][11]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) available for emergency responders.

Section 5: Regulatory Framework & Compliance

The protocols outlined in this guide are designed to comply with major regulatory frameworks such as those from the Environmental Protection Agency (EPA) in the United States.[7] As a generator of hazardous waste, your laboratory is legally responsible for its management from "cradle to grave"—from the point of generation to its final, environmentally sound disposal.[14] Adherence to these procedures is mandatory to ensure the safety of personnel, protect the environment, and avoid significant legal and financial penalties.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Retrieved from: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Retrieved from: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from: [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. Retrieved from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved from: [Link]

  • Hazardous Waste - FAA USA Environmental Protection Program. University of Wisconsin-Milwaukee. Retrieved from: [Link]

  • MSDS of Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Capot Chemical. Retrieved from: [Link]

  • EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Retrieved from: [Link]

  • Hazardous Waste Determination. University of Pennsylvania EHRS. Retrieved from: [Link]

  • Organic Nitro Compounds Waste Compatibility. CP Lab Safety. Retrieved from: [Link]

  • Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Retrieved from: [Link]

  • The SW-846 Compendium. U.S. Environmental Protection Agency. Retrieved from: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Retrieved from: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. American Society of Health-System Pharmacists. Retrieved from: [Link]

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Handling

Personal protective equipment for handling Methyl 3,4-dimethoxy-5-nitrobenzoate

The following guide is structured to serve as an authoritative operational manual for the handling of Methyl 3,4-dimethoxy-5-nitrobenzoate . It adheres to the highest standards of laboratory safety, utilizing the Precaut...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative operational manual for the handling of Methyl 3,4-dimethoxy-5-nitrobenzoate . It adheres to the highest standards of laboratory safety, utilizing the Precautionary Principle where specific toxicological data may be limited, ensuring a "worst-case" safety baseline.

Executive Safety Summary

Methyl 3,4-dimethoxy-5-nitrobenzoate (often an intermediate in alkaloid or pharmaceutical synthesis) presents specific hazards due to its nitro-aromatic and ester functionalities. While specific toxicological data for this exact isomer can be sparse, Structure-Activity Relationship (SAR) analysis mandates treating it as a Skin, Eye, and Respiratory Irritant with potential sensitizing properties.

Critical Hazard Classification Operational Implication
Inhalation STOT SE 3 (H335)Zero-tolerance for dust. All solid handling must occur in a fume hood.
Skin Contact Irritant (H315)Nitro-compounds can be absorbed transdermally. Double-gloving is required.
Eye Contact Irritant (H319)Fine powder poses a high risk of corneal abrasion and chemical irritation.
Reactivity Thermal SensitivityNitro groups increase energetic potential. Avoid high heat/friction.[1][2][3]

Hazard Analysis & Mechanistic Risk

To select the correct PPE, one must understand why the protection is necessary.

  • The Nitro Group (-NO₂): This moiety significantly increases the compound's polarity and potential for transdermal absorption. Nitro-aromatics are often associated with methemoglobinemia if absorbed in large quantities, though this is less common with benzoate esters than with anilines. However, they are frequent skin sensitizers .

  • The Physical State (Solid/Powder): As a likely crystalline solid, the primary vector of exposure is airborne dust during weighing and transfer. This dust is electrostatic and can cling to standard fabric, turning a lab coat into a secondary contamination source.

Personal Protective Equipment (PPE) Protocol

A. Respiratory Protection (The Primary Barrier)

Standard: Engineering controls (Fume Hood) are the primary defense. PPE is the secondary line.

  • Requirement: Work must be performed in a certified chemical fume hood with a sash height <18 inches.

  • PPE Specification:

    • Routine Handling: If hood performance is optimal (Face velocity 80-100 fpm), no respirator is required.

    • Spill/Outside Hood: Use a Half-face respirator with P100 (HEPA) cartridges . N95 masks are insufficient for organic vapors if the solid is dissolved in solvents, and they often fail to seal against fine chemical dusts effectively.

B. Dermal Protection (Hand & Body)

Logic: Nitro-compounds can permeate thin latex rapidly. Nitrile provides superior chemical resistance to the ester functionality.

  • Glove Protocol:

    • Inner Layer: Disposable Nitrile (4 mil / 0.10 mm).

    • Outer Layer: Extended-cuff Nitrile (minimum 6 mil / 0.15 mm) or Neoprene.

    • Technique: "Double-gloving" creates a breakthrough buffer. If the outer glove is splashed, strip it immediately; the inner glove protects you during the change.

  • Body Wear:

    • Lab Coat: 100% Cotton or Nomex (fire-resistant). Avoid synthetic blends which can melt if a reaction exotherms or if a solvent fire occurs.

    • Sleeves: Tyvek® arm sleeves are recommended during scale-up (>10g) to bridge the gap between glove and coat.

C. Ocular Protection

Standard: ANSI Z87.1-2020 (Impact & Splash).

  • Requirement: Chemical Splash Goggles (indirect venting).

  • Why? Safety glasses leave gaps. Airborne powder can bypass glasses and dissolve in the eye's moisture, creating a concentrated irritant solution directly on the cornea.

Operational Workflow: Step-by-Step

Phase 1: Preparation (Donning)
  • Inspection: Check fume hood flow monitor. Clear the deck of incompatible oxidizers.

  • Gloving: Don inner nitrile gloves. Inspect for pinholes (air inflation test). Don outer extended-cuff gloves over the lab coat cuff.

  • Eye Gear: Don goggles before opening the chemical container.

Phase 2: Handling (Weighing & Transfer)
  • Static Control: Use an ionizing bar or anti-static gun if the powder is flighty.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

  • Dissolution: Add solvent slowly. Nitro-benzoates can generate heat upon dissolution in certain solvents. Ensure the vessel is vented.[3][4]

Phase 3: Decontamination (Doffing)
  • Outer Gloves: Remove inside the fume hood. Treat as solid hazardous waste.

  • Surface Decon: Wipe balance and sash handle with a solvent-dampened Kimwipe (Acetone or Methanol, depending on solubility).

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after removing inner gloves.

Decision Logic & Visualization

PPE Selection Matrix

The following logic flow dictates the PPE requirements based on the specific interaction with the chemical.

PPE_Selection Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Hood In Fume Hood? Solid->Hood SolventType Solvent Type? Solution->SolventType YesHood Standard PPE: Nitrile (Double) + Goggles Hood->YesHood Yes NoHood Respiratory Hazard! Hood->NoHood No Respirator REQ: P100 Half-Face Respirator + Goggles + Tyvek Sleeves NoHood->Respirator StandardSol Standard (MeOH, EtOAc) SolventType->StandardSol AggressiveSol Aggressive (DCM, DMF) SolventType->AggressiveSol StandardSol->YesHood GloveUp REQ: Laminate/Silver Shield Gloves AggressiveSol->GloveUp

Figure 1: Decision matrix for selecting Personal Protective Equipment based on physical state and containment conditions.

Emergency Response & Disposal

Spill Management
  • Evacuate: If a large amount (>50g) of powder is aerosolized, evacuate the lab to allow dust to settle.

  • PPE Upgrade: Don P100 respirator and Tyvek suit before re-entering.

  • Containment: Cover spill with a damp paper towel (to prevent dust generation) or use a dedicated chemical spill pad.

  • Cleanup: Scoop material into a wide-mouth jar. Do not sweep dry powder.

Waste Disposal[1][4][5]
  • Classification: Hazardous Organic Solid (or Liquid if dissolved).

  • Segregation: Do not mix with strong oxidizers or strong bases (risk of hydrolysis or nitration reactions).[5]

  • Labeling: Must be clearly labeled with full chemical name and "Irritant" hazard warning.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10878886, Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

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